3-Cyano-2,6-dihydroxy-5-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUZZLUDDUXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356148 | |
| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113237-18-6 | |
| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a key heterocyclic intermediate of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its strategic functionalization, featuring a cyano group, two hydroxyl moieties, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in authoritative scientific literature and field-proven insights.
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 113237-18-6 | [2][3][][5] |
| Molecular Formula | C₆H₃FN₂O₂ | [][5] |
| Molecular Weight | 154.10 g/mol | [2][] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [2][] |
| Melting Point | 235-245 °C | [3] |
| Boiling Point | 217.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.58 g/cm³ (Predicted) | [] |
| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO.[1] | [1] |
Structural Elucidation and Tautomerism
A critical aspect of the chemistry of 2,6-dihydroxypyridines is their existence in various tautomeric forms. For this compound, the predominant tautomer is the 6-hydroxy-2-oxo-1,2-dihydropyridine form, as depicted in the IUPAC name. This lactam-lactim tautomerism is influenced by the solvent, temperature, and pH. The equilibrium between the dihydroxy and the hydroxy-oxo forms is a key determinant of the compound's reactivity. In the solid state and in most solvents, the more polar hydroxy-oxo (pyridone) form is generally favored.
Caption: Tautomeric forms of this compound.
Acidity and the Influence of Fluorine
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a signal for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. Additionally, signals for the hydroxyl and amine protons would be present, with their chemical shifts and appearance being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the cyano group, the carbonyl group (in the predominant tautomer), and the carbons attached to the fluorine and hydroxyl groups would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H and N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹
-
C≡N stretching: A sharp absorption band around 2220-2260 cm⁻¹
-
C=O stretching (pyridone form): A strong absorption band in the region of 1650-1690 cm⁻¹
-
C-F stretching: An absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.10 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and HF.
Synthesis and Reactivity
This compound is primarily synthesized as a crucial intermediate for the production of other valuable chemical entities.
Synthetic Protocol
The synthesis of this compound is described in several patents as a key step in the preparation of 2,6-dichloro-5-fluoronicotinic acid and its derivatives. The following protocol is a synthesized methodology based on these sources.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Step-by-Step Methodology:
-
Formation of the Enolate: In a suitable reaction vessel equipped with a stirrer and a cooling system, a solution of ethyl fluoroacetate and ethyl formate is prepared in an appropriate solvent (e.g., methanol).
-
Base-Catalyzed Condensation: To this solution, a strong base such as sodium methoxide is added portion-wise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The mixture is stirred for several hours to ensure the complete formation of the intermediate enolate.
-
Cyclization with Cyanoacetamide: A solution of cyanoacetamide in a suitable solvent is then added to the reaction mixture.
-
Heating and Acidification: The reaction mixture is heated to reflux for a specified period to drive the cyclization reaction to completion. After cooling, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent.
Chemical Reactivity
The primary utility of this compound lies in its reactivity, which allows for its conversion into other important synthetic intermediates.
Chlorination:
A key reaction of this compound is its conversion to 2,6-dichloro-3-cyano-5-fluoropyridine. This is typically achieved by treatment with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This transformation is a critical step in the synthesis of various pharmaceutical compounds.
Caption: Chlorination of this compound.
This chlorination reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. The harsh conditions required for this reaction underscore the relative stability of the dihydroxypyridine ring.
Applications in Drug Discovery and Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a pivotal intermediate in the synthesis of biologically active molecules.
Precursor to Quinolone Antibiotics
The primary documented application of this compound is as a precursor in the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[7][8] This nicotinic acid derivative is a key building block for a class of potent antibacterial agents known as quinolones and naphthyridones. The fluorine atom at the 5-position is a common feature in many modern fluoroquinolone antibiotics, contributing to their enhanced antibacterial activity and pharmacokinetic properties.
Scaffold for Novel Therapeutics
The cyanopyridine scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The unique substitution pattern of this compound offers multiple points for further chemical modification, enabling the generation of libraries of novel compounds for drug screening and lead optimization. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[9]
Safety and Handling
Based on GHS classifications for the compound and its close derivatives, this compound should be handled with care in a laboratory setting.[10][11][12][13]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12][13]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]
Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom make it an important precursor for the synthesis of biologically active compounds, most notably as a building block for fluoroquinolone antibiotics. While detailed experimental data on some of its physicochemical properties are not extensively reported, its synthetic utility and reactivity are well-documented in the patent literature. Further research into the biological activities of its direct derivatives could unveil new therapeutic opportunities.
References
- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. [Link]
- Chemsrc. 2,6-Dichloro-5-fluoronicotinic acid. [Link]
- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]
- PubChem. 2,6-Dichloro-5-fluoronicotinic acid. [Link]
- PubMed Central. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]
- ResearchGate. Synthesis of 3-Cyano-2-fluoropyridines. [Link]
- LookChem. 3-CYANO-5-FLUOROPYRIDINE. [Link]
- National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Critical Role of 2,6-Dichloro-5-Fluoronicotinic Acid. [Link]
- Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]
- JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]
- Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods - Pyridine. [Link]
- National Center for Biotechnology Information. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]
- ACS Publications. Accessing (Multi)
- InfochemsDB. This compound. [Link]
- American Chemical Society. Synthesis and characterization of 2,6-dihydroxypyridine, an intermediate in bacterial nicotinic acid metabolism. [Link]
- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]
- ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]
- RSC Publishing. Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
- PubChem. 2-Fluoropyridine-5-carbonitrile. [Link]
- PubChem. 5-Fluoro-2,6-dihydroxynicotinamide. [Link]
- PubChem. 5-Fluoro-2-hydrazinylpyridine. [Link]
Sources
- 1. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 113237-18-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 | Chemsrc [chemsrc.com]
- 8. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 3-Cyano-2-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS Number: 113237-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique arrangement of a fluorine atom, a cyano group, and two hydroxyl groups on a pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery.
Physicochemical Properties and Structural Elucidation
This compound exists as a solid with a melting point in the range of 235-245 °C.[1][2] It is important to note that this compound can exist in tautomeric forms, predominantly as 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, due to the presence of the hydroxyl groups adjacent to the pyridine nitrogen.[3][4] This tautomerism can influence its reactivity in different chemical environments.
| Property | Value | Source(s) |
| CAS Number | 113237-18-6 | [1][5][6] |
| Molecular Formula | C₆H₃FN₂O₂ | [1][5][6] |
| Molecular Weight | 154.10 g/mol | [3][5][6][] |
| Melting Point | 235-245 °C | [1][2] |
| Density | 1.58 g/cm³ (Predicted) | [2][] |
| Boiling Point | 217.5 °C at 760 mmHg (Predicted) | [2][] |
| InChI Key | JWNUZZLUDDUXPO-UHFFFAOYSA-N | [1][] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a condensation reaction. A common method involves the reaction of ethyl fluoroacetate with ethyl formate in the presence of a base like sodium methoxide, followed by the addition of cyanoacetamide.[9]
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on literature descriptions. Researchers should consult original patents and publications and conduct appropriate risk assessments before proceeding.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Cyanoacetamide
-
Methanol
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl fluoroacetate and ethyl formate in a suitable solvent at 0°C, slowly add sodium methoxide.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.
-
Add a solution of cyanoacetamide in methanol to the reaction mixture.
-
Heat the mixture at reflux for a specified period (e.g., 30 minutes).
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Caption: Synthetic pathway for this compound.
The reactivity of this molecule is dictated by its multiple functional groups. The hydroxyl groups can be readily converted to leaving groups, such as chlorides, using reagents like phosphorus oxychloride and phosphorus pentachloride. This conversion to 2,6-dichloro-3-cyano-5-fluoropyridine is a crucial step in its use as a synthetic intermediate.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical compounds, particularly in the fields of antibacterials and oncology.
Intermediate for Naphthyridine Antibacterial Agents
Substituted pyridines are key intermediates in the synthesis of naphthyridine antibacterial compounds. This compound serves as a precursor to 2,6-dichloro-5-fluoronicotinic acid, a crucial component for certain quinolone and naphthyridine antibiotics. These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]
Caption: Pathway to Naphthyridine Antibiotics.
Scaffold for Novel Anticancer Agents
The cyanopyridine moiety is a recognized pharmacophore in the design of various anticancer agents.[1][5][8][11][12] Derivatives of 3-cyanopyridine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast, pancreatic, and lung cancer.[1] These compounds can induce apoptosis and may act as inhibitors of key signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[11]
The synthesis of novel 3-cyano-2-substituted pyridines has shown promising results, with some derivatives exhibiting significant growth inhibition in cancer cell lines.[] The versatility of the this compound scaffold allows for the introduction of various pharmacophores at different positions, enabling the exploration of structure-activity relationships to optimize anticancer potency and selectivity.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its unique combination of functional groups, particularly the fluorine atom, makes it a valuable precursor for the synthesis of advanced antibacterial and anticancer agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists working to develop next-generation therapeutics. As drug discovery continues to evolve, the demand for such versatile and highly functionalized building blocks is expected to grow, further solidifying the importance of this compound in the field.
References
- Chemsrc. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Semantic Scholar.
- Semantic Scholar. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]
- PubChem. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. [Link]
- National Center for Biotechnology Information. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]
- Chemsrc. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. [Link]
- InfochemsDB. This compound. [Link]
- ResearchGate. (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. [Link]
- ResearchGate. Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. [Link]
- MDPI. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. [Link]
- ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g). (B) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g). [Link]
- PubChemLite. 2,6-dihydroxy-5-fluoro-3-cyano-pyridine. [Link]
- SpectraBase. 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- NIST WebBook. 2-Pyridinecarbonitrile. [Link]
- SpectraBase. 6-Cyano-2,3,4,5-tetrahydropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives | Semantic Scholar [semanticscholar.org]
Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine.
An In-depth Technical Guide to the Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known by its tautomeric name 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its structure, featuring a fluorinated pyridine core, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to a class of naphthyridine antibacterial compounds.[2][3] The strategic placement of the fluorine atom significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug products. This guide provides a comprehensive, in-depth exploration of the primary and most industrially viable synthesis route for this compound, grounded in established chemical principles and process chemistry. We will dissect the causality behind experimental choices, present a detailed, self-validating protocol, and discuss the critical parameters that govern the reaction's success, efficiency, and scalability.
Strategic Importance in Medicinal Chemistry
The synthesis of fluorinated heterocycles is a cornerstone of modern drug discovery.[4][5] The pyridine ring is a common motif in pharmaceuticals, and the introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing a drug candidate's profile. This compound serves as a foundational starting material, primarily for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a key component in the production of potent fluoroquinolone antibiotics.[6][7][8] The robust and efficient synthesis of this intermediate is therefore of paramount economic and scientific importance.
Core Synthesis Pathway: A Multicomponent Condensation-Cyclization Strategy
The most direct and widely adopted method for synthesizing this compound is a one-pot condensation and cyclization reaction. This approach builds the pyridine ring from simple, commercially available acyclic precursors.
Mechanistic Rationale
The synthesis is a sophisticated sequence initiated by a Claisen-type condensation, followed by a Knoevenagel condensation, and culminating in an intramolecular cyclization.
-
Enolate Formation: A strong base, typically sodium methoxide, deprotonates ethyl fluoroacetate at the α-carbon, generating a reactive nucleophilic enolate.
-
Claisen Condensation: The fluoroacetate enolate attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group forms the sodium salt of ethyl 2-fluoro-3-oxopropanoate.
-
Knoevenagel Condensation & Cyclization: Cyanoacetamide is introduced into the reaction. Its active methylene group condenses with the keto-ester intermediate. This is followed by a rapid intramolecular cyclization, where the amide nitrogen attacks one of the ester carbonyls, forming the heterocyclic ring and eliminating ethanol. The final product is then precipitated upon acidification.
This sequence is highly efficient as it constructs the complex heterocyclic ring from simple starting materials in a single pot, which is advantageous for industrial-scale production.
Visualization of the Primary Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the final product.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature, designed to be self-validating and reproducible.[2][6][8]
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
| Ethyl fluoroacetate | C₄H₇FO₂ | 106.10 | 459-72-3 |
| Ethyl formate | C₃H₆O₂ | 74.08 | 109-94-4 |
| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl fluoroacetate and ethyl formate. Begin agitation and cool the mixture to 0-5°C using an ice bath.
-
Causality: The initial condensation is exothermic. Maintaining a low temperature is critical to prevent the evaporation of the low-boiling ethyl formate (b.p. 52-54°C) and to ensure controlled reaction kinetics.[2]
-
-
Base Addition: Slowly add sodium methoxide to the cooled mixture over a period of 3-4 hours, ensuring the internal temperature does not exceed 30°C.[2]
-
Causality: Sodium methoxide is a strong base required to deprotonate the ethyl fluoroacetate. Slow addition is crucial for managing the exothermicity of the reaction.
-
-
Condensation (Step 1): After the addition is complete, allow the mixture to stir at 20°C for approximately 3-4 hours to ensure the formation of the enolate intermediate is complete.[6]
-
Cyclization (Step 2): Add a solution of cyanoacetamide in methanol to the reaction mixture. Heat the resulting slurry to reflux (approximately 65-70°C) for 30-60 minutes.
-
Causality: Thermal energy is required to drive the condensation with cyanoacetamide and the subsequent intramolecular cyclization to form the stable pyridine ring.
-
-
Precipitation & Isolation: While still hot, add a solution of hydrochloric acid in water to the reaction mixture to adjust the pH to 1-2. The product will precipitate out of the solution.
-
Causality: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the hydroxyl groups, rendering the molecule neutral and significantly less soluble in the aqueous methanol medium, thus forcing its precipitation.
-
-
Purification: Cool the slurry to 0°C and hold for several hours to maximize crystallization. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual acid.
-
Drying: Dry the collected solid under vacuum at 60-70°C to a constant weight to yield this compound as a solid.
Expected Yield: 60-70% Purity (HPLC): >95%[6]
Downstream Chemical Transformation
The primary utility of this compound is as a precursor for further chemical modification. The hydroxyl groups are readily converted to chlorides, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.
Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine:
The dihydroxy compound is treated with a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), at elevated temperatures.[2][3][9] The hydroxyl groups are replaced by chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine.[2] This dichloro-intermediate is a crucial building block for synthesizing nicotinic acid derivatives.[3][6]
Caption: Key downstream conversion of the title compound to a valuable pharmaceutical intermediate.
Safety and Handling
-
Reagents: Sodium methoxide is corrosive and flammable. Ethyl fluoroacetate is toxic. Phosphorus oxychloride and phosphorus pentachloride (used in downstream steps) are highly corrosive, toxic, and react violently with water.[2][3][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Product: The final product, this compound, is classified as toxic if swallowed and causes skin and eye irritation.[1][10]
Conclusion
The synthesis of this compound via the condensation-cyclization of ethyl fluoroacetate, ethyl formate, and cyanoacetamide represents a robust, scalable, and economically viable process. A thorough understanding of the underlying reaction mechanism and strict control over key parameters such as temperature and stoichiometry are essential for achieving high yields and purity. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to successfully implement and optimize the production of this critical pharmaceutical intermediate.
References
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- Facile Rh(III)
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.
- Process for the preparation of substituted pyridines.
- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. CymitQuimica.
- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994. PubChem.
- 5-Fluoro-2,6-dihydroxynicotinonitrile. Sigma-Aldrich.
- 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine. Pipzine Chemicals.
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 9. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 10. 5-Fluoro-2,6-dihydroxynicotinonitrile | Sigma-Aldrich [sigmaaldrich.com]
Part 1: Core Molecular Identity and Physicochemical Characteristics
An In-Depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Physicochemical Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its fundamental properties, with a special focus on its molecular weight, explore its synthesis with mechanistic insights, and discuss its critical role in the development of advanced pharmaceutical and agrochemical agents.
This compound (CAS No. 113237-18-6) is a substituted pyridine derivative whose unique arrangement of functional groups—a nitrile, two hydroxyl groups, and a fluorine atom—renders it a highly valuable and reactive intermediate.
Molecular Weight and Formula
The molecular weight is a fundamental parameter for any chemical compound, critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution analytical techniques. The precise determination of mass is also essential for structural elucidation via mass spectrometry.
| Parameter | Value | Source |
| Molecular Formula | C₆H₃FN₂O₂ | [][2][3][4][5][6] |
| Average Molecular Weight | 154.10 g/mol | [2][3] |
| Monoisotopic Mass | 154.01785550 Da | [2] |
The Average Molecular Weight (often listed as Molecular Weight) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is indispensable for gravimetric analysis and preparing solutions of a specific molarity. In contrast, the Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element. This is the value of primary importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition of a molecule.
Tautomerism: A Critical Consideration
A key feature of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxy" pyridine, it predominantly exists in the more stable pyridone and hydroxypyridone forms in equilibrium. This is a crucial insight for predicting its reactivity and intermolecular interactions. The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, correctly identifies the most likely stable tautomer.[][2]
Caption: Synthetic workflow for this compound.
Part 3: Applications in Advanced Chemical Synthesis
The true value of this compound lies in its utility as a versatile precursor. Its functional groups can be selectively modified to build more complex molecules.
Keystone Intermediate for Antibacterials
The most significant application is its role in the synthesis of naphthyridine and quinolone antibacterial agents. [7][8]The dihydroxy-pyridine is first converted into the more reactive 2,6-dichloro-3-cyano-5-fluoropyridine intermediate. This is typically achieved using potent chlorinating agents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). [7]This dichloro-intermediate is a cornerstone for building the core structure of many fluoroquinolone antibiotics. [6]
Platform for Agrochemicals and Anticancer Agents
The chlorinated derivative, 2,6-dichloro-3-cyano-5-fluoropyridine, is also a building block for modern agrochemicals, including herbicides and fungicides. [9]Furthermore, the broader class of 3-cyanopyridine derivatives has been extensively investigated for therapeutic applications. Studies have shown that molecules derived from this scaffold can induce apoptosis in cancer cells and act as modulators of key survival proteins like survivin. [][10]
Caption: Key synthetic applications derived from the title compound.
References
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.). PubChem.
- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. (n.d.). Chemsrc.com.
- Cain, M. H. (1989). Process for the preparation of substituted pyridines. European Patent No. EP0333020A2. Google Patents.
- Domagala, J. M., & Hagen, S. E. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. US5204478A. Google Patents.
- 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. (n.d.). Pipzine Chemicals.
- Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. (2018). MDPI.
- Synthesis of 3-Cyano-2-fluoropyridines. (2009). ResearchGate.
- 2,6-dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.). PubChemLite.
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC.
Sources
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | 113237-18-6 [chemicalbook.com]
- 5. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc [chemsrc.com]
- 6. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 7. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
An In-depth Technical Guide to the Spectroscopic Data of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
This guide provides a comprehensive analysis of the spectroscopic properties of this compound (CAS No. 113237-18-6).[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this fluorinated pyridine derivative. We will explore the compound's unique spectroscopic fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Foundational Concepts: Structure and Tautomerism
Before delving into instrumental analysis, it is critical to understand the molecular structure of this compound. Its molecular formula is C₆H₃FN₂O₂, with a molecular weight of approximately 154.10 g/mol .[1][2][]
A pivotal characteristic of 2,6-dihydroxypyridines is their existence in tautomeric forms.[4][5][6] The molecule can exist in a di-hydroxy pyridine form or, more favorably, in a hydroxy-pyridone form. Spectroscopic evidence and theoretical studies on analogous compounds confirm that the pyridone form is predominant in both solid and solution states, a phenomenon driven by greater resonance stabilization and favorable hydrogen bonding.[6][7] The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, reflects the prevalence of this more stable tautomer.[2][] This equilibrium is the cornerstone of interpreting the spectroscopic data that follows.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for two primary reasons:
-
Solubility: The polar nature of the hydroxy-pyridone tautomer suggests better solubility in DMSO.
-
Proton Exchange: DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which appear as broad signals. In contrast, these protons often exchange too rapidly or are not observed in other solvents.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference is CFCl₃ (trichlorofluoromethane) at 0 ppm.[8] Fluorine is a highly sensitive nucleus, so fewer scans are typically required.[9][10]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Predicted NMR Data & Interpretation
While a complete experimental dataset for this specific molecule is not publicly available, we can predict the spectra with high confidence based on the predominant tautomer and data from analogous structures.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |
| Exchangeable Protons | 11.0 - 13.0 | Broad s | - | N-H, O-H |
| Aromatic Proton | 8.0 - 8.5 | Doublet (d) | ~3-4 Hz (³JHF) | H-4 |
| ¹³C NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |
| Carbonyl | 160 - 165 | Doublet (d) | ~3-5 Hz (³JCF) | C-2 (C=O) |
| Fluorinated Carbon | 145 - 155 | Doublet (d) | ~230-250 Hz (¹JCF) | C-5 |
| Hydroxylated Carbon | 140 - 150 | Singlet (s) | - | C-6 |
| Cyano Carbon | 115 - 120 | Singlet (s) | - | -CN |
| Aromatic Carbon | 110 - 115 | Doublet (d) | ~20-25 Hz (²JCF) | C-4 |
| Cyano-bearing Carbon | 95 - 105 | Doublet (d) | ~5-10 Hz (²JCF) | C-3 |
| ¹⁹F NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |
| Aromatic Fluorine | -120 to -140 | Doublet (d) | ~3-4 Hz (³JHF) | C5-F |
In-depth Analysis:
-
¹H NMR: The two acidic protons (N-H and O-H) are expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange. The sole aromatic proton at the C-4 position will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). Its downfield shift is caused by the deshielding effects of the adjacent fluorine and the pyridone ring system.
-
¹³C NMR: The most notable feature is the large one-bond coupling constant (¹JCF) for C-5, a hallmark of a fluorine atom directly attached to a carbon.[11] Smaller two- and three-bond C-F couplings will be observable on C-4, C-3, and C-2, providing definitive structural confirmation. The chemical shifts are assigned based on the electron-withdrawing/donating effects of the substituents (F, OH, CN, C=O).
-
¹⁹F NMR: Fluorine NMR provides a wide chemical shift range, making it highly sensitive to the electronic environment.[9][10] The signal for the fluorine atom on the pyridine ring is expected in the typical aromatic region for fluoropyridines.[8][12] The observed doublet splitting confirms the presence of the adjacent proton at C-4.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a rapid and effective method for structural confirmation.
Experimental Protocol: IR Data Acquisition
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.
Predicted IR Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 2800 | Broad, Strong | N-H and O-H Stretch | Amide & Phenolic Hydroxyl |
| 2230 - 2210 | Sharp, Strong | C≡N Stretch | Nitrile |
| 1680 - 1650 | Strong | C=O Stretch | Pyridone Carbonyl |
| 1620 - 1550 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |
| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |
In-depth Analysis:
-
The presence of a strong carbonyl (C=O) absorption around 1660 cm⁻¹ and the absence of a strong, isolated O-H stretch around 3600 cm⁻¹ is compelling evidence for the predominance of the hydroxy-pyridone tautomer.[13]
-
A sharp, intense peak around 2215 cm⁻¹ is a definitive indicator of the cyano (C≡N) group.[13]
-
The very broad absorption in the 3200-2800 cm⁻¹ region is characteristic of extensive intermolecular hydrogen bonding involving the N-H and O-H groups, which is expected in the solid state of the pyridone tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
-
Technique Selection: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI is well-suited for polar molecules and minimizes fragmentation, ensuring a strong molecular ion peak.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition. The high mass accuracy of HRMS should unambiguously confirm the formula C₆H₃FN₂O₂.
Predicted MS Data & Interpretation
| Ion | m/z (Calculated) | Mode | Interpretation |
| [M]⁺˙ | 154.0179 | EI | Molecular Ion |
| [M+H]⁺ | 155.0257 | ESI (+) | Protonated Molecule |
| [M-H]⁻ | 153.0101 | ESI (-) | Deprotonated Molecule |
In-depth Analysis: The primary goal of HRMS is to confirm the elemental formula. The calculated exact mass for C₆H₃FN₂O₂ is 154.01785550 Da.[2] An experimentally determined mass within a few parts per million (ppm) of this value provides unequivocal confirmation of the molecular formula. Further analysis via tandem MS (MS/MS) could reveal fragmentation patterns, such as the loss of CO or HCN, which would further support the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar (10⁻⁵ to 10⁻⁶ M) range is typical.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference/blank) and the other with the sample solution. Scan the absorbance from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Predicted UV-Vis Data & Interpretation
Substituted pyridines and pyridones exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.[14][15] For this compound, absorption maxima are expected in the 280-340 nm range, which is typical for extended conjugated pyridone systems. The exact λmax is solvent-dependent, as solvent polarity can stabilize the ground or excited state differently, affecting the energy of the electronic transition.[16]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 5. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 6. chemtube3d.com [chemtube3d.com]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and application of chemical compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth technical overview of the solubility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, a functionalized pyridine derivative of interest. We will explore its fundamental chemical properties, present a detailed, validated experimental protocol for determining its thermodynamic solubility, and discuss the underlying principles that govern its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for assessing the solubility of this and similar compounds.
Introduction
This compound is a substituted pyridine molecule that holds potential as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical agents and functional materials.[1][2][3] The pyridine ring is a common motif in FDA-approved drugs, and its functionalization allows for the fine-tuning of chemical properties.[4] The presence of multiple functional groups on the this compound ring—specifically the cyano, hydroxyl, and fluoro groups—imparts a unique electronic and steric profile that influences its intermolecular interactions and, consequently, its solubility.
Understanding the solubility of this compound is paramount. In drug discovery, poor aqueous solubility can lead to low bioavailability, hinder in-vitro testing, and create significant formulation challenges.[5][6] For materials science applications, solubility dictates the choice of solvents for synthesis, purification, and processing. This guide aims to provide both the theoretical context and a practical, reliable framework for quantifying the solubility of this compound.
Physicochemical Properties of this compound
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₃FN₂O₂ | [7][8] |
| Molecular Weight | 154.10 g/mol | [7][8][] |
| CAS Number | 113237-18-6 | [7][8][10][11] |
| Appearance | Solid (typically powder) | N/A |
| Melting Point | 235-245 °C | [10][11] |
| Predicted pKa | 1.43 ± 0.58 | [11] |
| Predicted XLogP3-AA | -0.2 | [7] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [][11] |
The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring suggests the potential for both hydrogen bond donation and acceptance, which would enhance solubility in protic solvents like water. However, the overall planarity of the ring system and the presence of the cyano and fluoro groups introduce polarity and potential for dipole-dipole interactions, which may favor solubility in polar aprotic solvents. The low predicted XLogP value suggests a preference for hydrophilic environments.[7] The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during dissolution, potentially limiting solubility.
Thermodynamic Solubility: The Gold Standard
For lead optimization and formulation development, thermodynamic solubility is the most relevant measurement. It represents the true equilibrium concentration of a compound in a saturated solution and is independent of time and solid-state form (once equilibrium is reached).[5][12] The "shake-flask" method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[13][14]
The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and HPLC
This protocol is designed to be a self-validating system, incorporating necessary controls and calibration steps to ensure data integrity and reproducibility.
Principle
An excess amount of the solid compound is agitated in a solvent of interest for an extended period to ensure that equilibrium between the dissolved and undissolved solute is achieved. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is accurately measured using a validated HPLC method with a calibration curve.[13][15][16]
Materials and Equipment
-
This compound (solid powder, purity >98%)
-
Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Analytical balance
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, selected for solvent compatibility)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and pipettes
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure
Part A: Preparation of Saturated Solution
-
Weighing: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.[12]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[12][16]
-
Causality Insight: A 24-hour incubation period is typically sufficient for most compounds to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times are rarely necessary unless the compound has very slow dissolution kinetics.[5][12]
-
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles that could interfere with the HPLC analysis.[15][17]
Part B: HPLC Quantification
-
Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). From this stock, create a series of at least five calibration standards of known concentrations through serial dilution, covering the expected solubility range.[15]
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.
-
HPLC Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system.[18]
-
A typical starting point for a reversed-phase method would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid) as the mobile phase, with UV detection at a wavelength of maximum absorbance for the compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentration of each standard.[15]
-
Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the final solubility by multiplying the determined concentration by the dilution factor used in Step B-2.
Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor
-
Expected Solubility Profile & Discussion (Hypothetical Data)
While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and present hypothetical data for illustrative purposes.
| Solvent | Type | Expected Solubility Range | Rationale |
| Water (pH ~7) | Protic, Polar | Low to Moderate | Hydrogen bonding capability from OH groups is offset by the planar, relatively nonpolar pyridine core. |
| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | Similar to water; the pKa suggests the compound is neutral at this pH, so solubility is not significantly enhanced by salt formation. |
| Ethanol | Protic, Polar | Moderate | Balances polar (OH group) and nonpolar (ethyl group) characteristics, effectively solvating the molecule. |
| DMSO | Aprotic, Polar | High | Strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many functionalized organic molecules. |
The functional groups on the pyridine ring play a crucial role. Electron-withdrawing groups, like the fluoro and cyano groups, can decrease the electron density on the pyridine nitrogen, which may affect its interaction with protic solvents.[19][20]
Conclusion
The solubility of this compound is a key parameter that influences its utility in scientific research and development. This guide has provided the essential theoretical background and a robust, validated shake-flask protocol coupled with HPLC analysis for its accurate determination. By understanding the interplay of its functional groups and employing a rigorous experimental methodology, researchers can obtain reliable solubility data, enabling informed decisions in experimental design, from reaction chemistry to formulation and biological screening.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. URL: https://pubs.acs.org/doi/abs/10.1021/ac991158p
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobk2dl4o/v1
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. URL: https://pharmaguru.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0250-0010
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf
- BioAssay Systems. Solubility Testing – Shake Flask Method. URL: https://www.bioassaysys.
- ChemicalBook. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82458478.htm
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?. URL: https://www.chromforum.org/viewtopic.php?t=16462
- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. URL: https://www.pharmacologydiscoveryservices.com/product/solubility-test-hplc-uv-vis-method/
- Al-Aani, H., & Al-Rekabi, A. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. URL: https://www.researchgate.net/publication/281273030_A_New_HPLC_Approach_for_Determination_of_In-Vitro_Solubility_of_Naproxen_Sodium
- BOC Sciences. CAS 113237-18-6 this compound. URL: https://www.bocsci.com/product/cas-113237-18-6-3-cyano-2-6-dihydroxy-5-fluoropyridine-428789.html
- National Center for Biotechnology Information. PubChem Compound Summary for CID 819994, 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/819994
- Santa Cruz Biotechnology, Inc. This compound. URL: https://www.scbt.com/p/3-cyano-2-6-dihydroxy-5-fluoropyridine-113237-18-6
- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(39), 13809-13819. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7901844/
- CymitQuimica. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. URL: https://www.cymitquimica.com/2-6-dihydroxy-5-fluoro-3-cyanopyridine
- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2020/dt/d0ra05756h
- Google Patents. (1989). Process for the preparation of substituted pyridines. URL: https://patents.google.
- CAS Common Chemistry. (-)-Nicotine. URL: https://commonchemistry.cas.org/detail?cas_rn=54-11-5
- Al-Mokhtar, M. A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4962
- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. URL: https://www.pipzine.com/26-dihydroxy-5-fluoro-3-cyno-pyridine-cas-113237-18-6-p4930356.html
- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties. ResearchGate. URL: https://www.researchgate.
- Masterchem.ee. Nicotine (CAS 54-11-5). URL: https://masterchem.ee/et/nicotine-cas-54-11-5/
- Maity, P., & Porey, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 486-506. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02166h
- ResearchGate. (2020). Functionalization of pyridines. URL: https://www.researchgate.
- ChemicalBook. 54-11-5 CAS DataBase. URL: https://www.chemicalbook.com/CAS/54-11-5.htm
- ChemicalBook. 54-11-5(Nicotine) Product Description. URL: https://www.chemicalbook.com/ProductDescription_EN_54-11-5.htm
- ChemicalBook. Nicotine CAS#: 54-11-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5293753.htm
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 10. This compound | 113237-18-6 [sigmaaldrich.com]
- 11. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6 [amp.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Tautomerism of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction: The Critical Role of Tautomerism in Drug Efficacy
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal concept in medicinal chemistry.[1] The presence of multiple tautomers can profoundly impact a molecule's pharmacological profile, affecting its receptor binding, membrane permeability, metabolic stability, and ultimately, its therapeutic efficacy and toxicity.[1][2] For drug development professionals, a thorough understanding and characterization of a compound's tautomeric behavior are not merely academic exercises but essential components of a robust and successful drug discovery program.
This guide focuses on this compound, a substituted pyridine with potential applications as a synthetic intermediate.[3][4][5] The presence of multiple prototropic groups—two hydroxyl and one pyridine nitrogen—creates a rich and complex tautomeric landscape. The interplay of the electron-withdrawing cyano and fluoro groups with the electron-donating hydroxyl groups further complicates the prediction of the predominant tautomeric form. This guide will dissect the theoretical underpinnings of this molecule's tautomerism, outline robust computational and experimental strategies for its characterization, and provide actionable insights for researchers in the field.
The Theoretical Framework of Pyridine Tautomerism
The tautomerism of hydroxypyridines, particularly the lactim-lactam equilibrium, is a well-established phenomenon.[6][7][8] The relative stability of these forms is a delicate balance of several competing factors:
-
Aromaticity: The lactim (enol) form possesses a fully aromatic 6π-electron pyridine ring, which confers significant thermodynamic stability.[8][9] The lactam (keto) form, by contrast, has a diene system and is non-aromatic, which is generally less favorable.[8]
-
Substituent Electronic Effects: The nature of the substituents on the pyridine ring can dramatically influence the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the cyano (-CN) and fluoro (-F) groups present in the title compound, can stabilize the more electronegative oxygen atom in the lactam form.[10][11][12] Conversely, electron-donating groups can favor the lactim form.
-
Solvation and Hydrogen Bonding: The solvent environment plays a critical role in determining the predominant tautomer.[13][14][15] Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding, while nonpolar aprotic solvents tend to favor the less polar lactim form.[16]
The Tautomeric Landscape of this compound
Given the substitution pattern of this compound, several tautomeric forms are plausible. These can be broadly categorized as the dihydroxy (lactim), keto-enol, and diketo (lactam) forms.
-
Dihydroxy (Lactim) Form (A): This form benefits from the thermodynamic stability of a fully aromatic pyridine ring.
-
Keto-Enol Forms (B and C): These forms are less aromatic but may be stabilized by the formation of a strong C=O bond and potential intramolecular hydrogen bonding.
-
Diketo (Lactam) Form (D): This non-aromatic form contains two C=O bonds and may be significantly stabilized in polar, hydrogen-bonding solvents.
The presence of the strongly electron-withdrawing cyano group at the 3-position and the fluoro group at the 5-position is expected to significantly influence the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibria.
Caption: Plausible tautomeric equilibria for this compound.
Computational Analysis of Tautomer Stability
Quantum chemical calculations are indispensable tools for predicting the relative stabilities of tautomers.[6][7][17][18][19] Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed with appropriate basis sets (e.g., 6-311+G(d,p)) to calculate the Gibbs free energies of the different tautomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM).[19]
A typical computational workflow would involve:
-
Geometry Optimization: The structure of each tautomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculation: A higher-level calculation may be performed on the optimized geometries to obtain more accurate electronic energies.
-
Solvation Modeling: The effect of the solvent is incorporated using a continuum solvation model.
Caption: A streamlined computational workflow for predicting tautomer stability.
Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of Tautomers
| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) |
| Dihydroxy (A) | 0.0 (Reference) | 0.0 (Reference) |
| Keto-Enol (B) | +2.5 | -1.0 |
| Keto-Enol (C) | +3.1 | -0.5 |
| Diketo (D) | +8.0 | -4.5 |
Note: These are illustrative values. Actual values would need to be determined by quantum chemical calculations.
Experimental Characterization of Tautomers
A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution.[20][21][22][23] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[20] In the case of slow exchange, distinct sets of signals will be observed for each tautomer. For fast exchange, population-weighted average signals will be seen.
-
1H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their environment and can help distinguish between lactim and lactam forms.
-
13C NMR: The chemical shift of the carbon atoms at positions 2 and 6 will be significantly different in the lactim (C-O, ~160 ppm) versus the lactam (C=O, >170 ppm) forms.
-
19F NMR: The fluorine chemical shift will be sensitive to the electronic nature of the ring, which changes between the aromatic lactim and non-aromatic lactam forms.[21]
-
Sample Preparation: Dissolve the compound in a variety of deuterated solvents with differing polarities (e.g., CDCl3, DMSO-d6, CD3OD).
-
Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Variable Temperature Studies: For samples showing evidence of multiple tautomers, acquire spectra at a range of temperatures to investigate the thermodynamics of the equilibrium and potentially coalesce exchanging signals.[13]
-
2D NMR: Perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.
UV-Vis Spectroscopy
Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra.[10][24][25][26][27] The aromatic lactim form is expected to have a π-π* transition at a longer wavelength compared to the non-aromatic lactam form.
-
Solvent Selection: Choose a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Prepare dilute solutions of the compound in each solvent and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the spectra obtained in the different solvents. Shifts in the positions and relative intensities of the absorption maxima will indicate a shift in the tautomeric equilibrium.[25][26]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the structure of a molecule in the solid state.[28][29][30][31] While this does not provide information about the equilibrium in solution, it can identify one of the stable tautomeric forms.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic positions and confirm the tautomeric form present in the solid state.
Caption: An integrated experimental workflow for comprehensive tautomer characterization.
Synthesis and Potential Control of Tautomerism
The synthesis of this compound can be achieved through the condensation of appropriate precursors.[3][4] While direct control over the tautomeric equilibrium of the final compound is challenging, it may be possible to favor a particular tautomer through derivatization. For instance, selective O-alkylation or N-alkylation would "lock" the molecule into a specific lactim or lactam form, respectively. These locked isomers can also serve as invaluable reference compounds for spectroscopic studies.[10][24]
Conclusion and Future Directions
The tautomerism of this compound is governed by a complex interplay of aromaticity, substituent electronic effects, and solvent interactions. While the dihydroxy (lactim) form benefits from aromatic stabilization, the presence of strong electron-withdrawing groups and the potential for stabilization by polar solvents suggest that the keto-enol and diketo (lactam) forms may be significantly populated, particularly in solution.
A definitive characterization of the tautomeric landscape of this molecule requires a synergistic approach, combining the predictive power of quantum chemical calculations with the empirical evidence from NMR and UV-Vis spectroscopy, and the solid-state certainty of X-ray crystallography. For scientists engaged in the development of pyridine-based therapeutics, a thorough understanding of these tautomeric equilibria is paramount to ensuring the development of safe and effective medicines. Future work should focus on the experimental validation of the computationally predicted tautomer stabilities and the exploration of synthetic strategies to isolate or favor specific tautomeric forms for biological evaluation.
References
- Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.
- Al-Majidi, S. M. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.
- Czarnecki, S., et al. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI.
- El-Sayed, M. F., & Al-Omary, F. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health.
- Czarnecki, S., et al. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health.
- Fowling, J., & Bernstein, H. J. (1951). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society.
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
- Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry.
- (n.d.). Quantum Chemical Calculation of Tautomeric Equilibria. ResearchGate.
- (2016). Tautomers of substituted Pyridines. Sciencemadness.org.
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
- (n.d.). Keto–Enol Tautomerism. Fiveable.
- da Costa, B. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
- Shestakova, T., et al. (2017). New cases of prototropic tautomerism in substituted pyridines. ResearchGate.
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.
- Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed Central.
- (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog.
- (n.d.). Quantum-Chemical Study on the Relative Stability of Sildenafil Tautomers. ResearchGate.
- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics.
- Katritzky, A. R., et al. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing.
- El-Ghozzi, M., et al. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- (n.d.). Theoretical studies on the tautomerization of guanine nucleobase. TSI Journals.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. University of Michigan.
- Papaj, K., & KWIATKOWSKI, J. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI.
- (2022). Prediction of molecular tautomeric states with a quantum computing workflow. SciSpace.
- Cetina, M., & Jukić, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Alkorta, I., et al. (2012). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
- (n.d.). Process for the preparation of substituted pyridines. Google Patents.
- Hansen, P. E. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.
- Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
- Ivanova, B., & Arnaudov, M. (2004). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. ResearchGate.
- Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health.
- (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. CymitQuimica.
- Gringer, C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.
- (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- Gringer, C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate.
- (n.d.). Pyridine. Wikipedia.
- Vessally, E., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
- (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem.
- Fisyuk, A. S., & Saloutin, V. I. (2007). Synthesis of 3-Cyano-2-fluoropyridines. ResearchGate.
- (n.d.). This compound. Santa Cruz Biotechnology.
- (n.d.). This compound. Sigma-Aldrich.
- Asiri, A. M., et al. (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central.
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fiveable.me [fiveable.me]
- 12. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Discovery and history of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
An In-depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the synthesis of high-value pharmaceutical compounds. The document delves into its discovery, detailed synthetic pathways, physicochemical properties, and its critical role as a precursor in the production of potent antibacterial agents. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, supported by authoritative references and visual diagrams to elucidate complex chemical processes.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. The strategic placement of functional groups on this aromatic heterocycle allows for the fine-tuning of pharmacological activity, metabolic stability, and pharmacokinetic properties. Fluorinated pyridines, in particular, are of immense interest, as the introduction of fluorine can significantly modulate a molecule's pKa, lipophilicity, and binding affinity to biological targets.
Within this class, this compound (CAS No. 113237-18-6) has emerged as a crucial building block. Its unique arrangement of cyano, hydroxyl, and fluoro groups makes it a versatile starting material for constructing more complex molecules, most notably as an intermediate in the synthesis of naphthyridine and fluoroquinolone antibacterials.[1][2] This guide explores the history, synthesis, and chemical utility of this important compound.
Discovery and Historical Context
The development of this compound is intrinsically linked to the quest for novel antibacterial agents. Its synthesis was first detailed in a 1988 patent application, which outlined a new, efficient process for preparing substituted pyridines.[1] The primary motivation for its creation was to serve as a key intermediate for naphthyridine antibacterial compounds, such as those described in U.S. Patent No. 4,616,019.[1]
Prior methods for creating the necessary substituted nicotinic acids involved complex and often expensive starting materials.[1] The process detailed in the 1988 patent provided a more streamlined and commercially viable route, establishing this compound as the foundational starting point for these critical pharmaceutical precursors.
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through a multi-step, one-pot condensation reaction. The process avoids the use of complex starting materials, instead relying on readily available reagents.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the process described in European Patent EP0333020A2.[1]
-
Step 1: Enolate Formation.
-
To a suitable reaction vessel containing a nonpolar organic solvent such as toluene, add ethyl fluoroacetate and ethyl formate.
-
Introduce a strong base, typically sodium methoxide, at a metered rate to control the exothermic reaction. The temperature should be maintained below 30°C to prevent the evaporation of ethyl formate, which has a low boiling point (52-54°C).[1] This reaction forms the sodium enolate intermediate of OHCCHFCO₂Et.
-
-
Step 2: Cyclocondensation and Product Formation.
-
Add cyanoacetamide to the reaction mixture containing the enolate.
-
The addition of a suitable diluent, such as methanol, is recommended as the mixture forms a thick suspension.[1]
-
The reaction is allowed to proceed, leading to the cyclization and formation of the target product, this compound.
-
-
Step 3: Isolation and Purification.
-
Upon completion, glacial acetic acid and water are added to the suspension.
-
The solid product is then isolated from the suspension by standard methods such as centrifugation or filtration.
-
The collected solid is dried to yield the final product.
-
Physicochemical Properties
The compound exists as a white to off-white solid and possesses the following key properties.[][4][5][6][7]
| Property | Value | Source(s) |
| CAS Number | 113237-18-6 | [][6] |
| Molecular Formula | C₆H₃FN₂O₂ | [2][][6] |
| Molecular Weight | 154.10 g/mol | [2][][5] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [] |
| Melting Point | 135-140°C | [1] |
| Boiling Point | 217.5°C at 760 mmHg (Predicted) | [] |
| Density | 1.58 g/cm³ (Predicted) | [] |
| Appearance | Solid (white to off-white) | [4] |
| Solubility | Low solubility in water; Soluble in polar organic solvents (e.g., DMSO). | [4] |
Core Application: A Gateway to Dichloro-Pyridine Intermediates
The primary utility of this compound is not as an end-product but as a robust intermediate for further chemical elaboration. Its most significant transformation is its conversion to 2,6-dichloro-3-cyano-5-fluoropyridine.[1]
This chlorination step is critical because the resulting dichloro-pyridine is the direct precursor to 2,6-dichloro-5-fluoronicotinic acid, a foundational component for many antibacterial drugs.[1][8]
Reaction Workflow: From Dihydroxy to Nicotinic Acid
Caption: Key transformation of the title compound into a pharmaceutical precursor.
Chlorination Protocol Insights
-
Reagent Choice: The chlorination is typically achieved using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1] This combination is a powerful chlorinating agent capable of replacing the hydroxyl groups on the pyridine ring with chlorine atoms.
-
Reaction Conditions: The dihydroxy compound is treated with the chlorinating agents, often with heating, to drive the reaction to completion.
-
Challenges and Refinements: While effective, this process can produce byproducts such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which can complicate purification and lower the overall yield of the desired nicotinic acid product after hydrolysis.[8] Subsequent patents have explored refinements, such as using the monosodium salt of the starting material or employing basic catalysts to improve yield and purity.[9][10]
Broader Context and Future Directions
While the primary documented role of this compound is as an intermediate, the broader 3-cyanopyridine scaffold is an area of active research in drug discovery. Studies have shown that various 3-cyanopyridine derivatives exhibit potent biological activities, including functioning as apoptosis inducers and survivin modulators in cancer cell lines.[][11] This suggests that the core structure, of which the title compound is a foundational example, holds potential for the development of therapeutics beyond the antibacterial space.
Conclusion
This compound stands as a testament to the power of enabling chemistry. Its discovery provided a practical and efficient pathway to crucial pharmaceutical intermediates that were previously difficult to access. By serving as a reliable and versatile starting material, it has played a vital, albeit often unseen, role in the development of important antibacterial medicines. Its straightforward synthesis and strategic functionalization ensure its continued relevance for researchers and scientists in the field of organic synthesis and drug development.
References
- Title: Process for the preparation of substituted pyridines. Source: Google Patents (EP0333020A2).
- Title: Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. Source: Google Patents (US6197964B1).
- Title: 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. Source: Pipzine Chemicals. URL:[Link]
- Title: Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers. Source: Google Patents (WO1998043958A1).
- Title: Synthesis of 3-Cyano-2-fluoropyridines.
- Title: 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Source: Google Patents (US5204478A).
- Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Source: MDPI. URL:[Link]
- Title: Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers.
- Title: 2,6-Dihydroxy-5-fluoro-3-cyanopyridine (CAS 113237-18-6) Market Research Report 2025. Source: MarketPublishers. URL:[Link]
Sources
- 1. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 4. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 5. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 113237-18-6 CAS MSDS (2,6-Dihydroxy-5-fluoro-3-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 9. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 10. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 11. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyano-2,6-dihydroxy-5-fluoropyridine IUPAC name
An In-depth Technical Guide to 5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
This guide provides a comprehensive technical overview of 5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, grounding our discussion in established chemical principles and field-proven insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.
Nomenclature, Structure, and Tautomerism
The compound commonly known as 3-Cyano-2,6-dihydroxy-5-fluoropyridine is more precisely named according to IUPAC standards, which account for its predominant tautomeric form.
-
Preferred IUPAC Name: 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile[][2]
-
Common Synonyms: this compound, 5-Fluoro-2,6-dihydroxynicotinonitrile, 2,6-Dihydroxy-5-fluoronicotinonitrile[][4][5]
The Critical Role of Tautomerism
Like many hydroxypyridines, this molecule exhibits prototropic tautomerism, existing as an equilibrium of different structural isomers that readily interconvert. While the "dihydroxy" form is a valid representation, spectroscopic and theoretical studies confirm that the pyridone forms are significantly more stable and thus predominate, particularly in the solid state and polar solvents.[6][7][8] The IUPAC name reflects the most stable tautomer, the 2-pyridone form. Understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data.
The primary tautomeric forms are illustrated below. The hydroxypyridone form (center) is generally the most prevalent.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties
The compound's physical and chemical properties make it a versatile reagent in organic synthesis. The presence of the fluorine atom, in particular, can modulate properties like lipophilicity and metabolic stability in derivative molecules.[9]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃FN₂O₂ | [][3][10] |
| Molecular Weight | 154.10 g/mol | [][2][3] |
| Appearance | White to off-white solid/powder | [6][11] |
| Melting Point | 235-245 °C | [5][12] |
| Boiling Point | 217.5 ± 40.0 °C (Predicted) | [][5] |
| Density | 1.58 ± 0.1 g/cm³ (Predicted) | [][5] |
| InChI Key | JWNUZZLUDDUXPO-UHFFFAOYSA-N | [][2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is reliably achieved via a base-catalyzed condensation reaction. The following protocol is based on established methods described in the patent literature.[13]
Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
Objective: To synthesize 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile with high purity.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide (or sodium hydride)
-
Cyanoacetamide
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (concentrated)
-
Ice water
Protocol:
-
Enolate Formation (Exothermic):
-
To a cooled reaction vessel equipped with a stirrer and dropping funnel, add ethyl fluoroacetate and ethyl formate.
-
Causality: Ethyl formate acts as a one-carbon electrophile. Ethyl fluoroacetate provides the nucleophilic α-carbon.
-
Slowly add a solution of sodium methoxide in methanol. The base deprotonates the α-carbon of ethyl fluoroacetate to form a reactive nucleophilic enolate.
-
Expert Insight: This Claisen-type condensation is exothermic. The temperature must be maintained below 30°C to prevent the evaporation of volatile reagents like ethyl formate (boiling point ~54°C).[13] Cooling the vessel is essential for reaction control and yield.
-
-
Ring Formation and Cyclization:
-
Once the enolate formation is complete, add cyanoacetamide to the reaction mixture.
-
Heat the mixture to reflux for approximately 1-2 hours.
-
Causality: The cyanoacetamide undergoes a Knoevenagel-type condensation with the formyl group of the intermediate, followed by an intramolecular cyclization and dehydration to form the stable pyridone ring system.
-
-
Acidification and Product Isolation:
-
After reflux, cool the reaction mixture.
-
Slowly and carefully pour the cooled mixture into a beaker containing ice water.
-
Acidify the aqueous solution by adding concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
-
Trustworthiness: This step is self-validating. The desired product is insoluble in acidic water, causing it to precipitate out of the solution while impurities and unreacted starting materials remain dissolved. A visible, solid precipitate is a key indicator of successful synthesis.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual acid and salts.
-
Dry the product under vacuum to obtain the final compound.
-
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a signal for the single proton on the pyridine ring (a doublet due to coupling with the adjacent fluorine). Two broader, exchangeable signals corresponding to the N-H and O-H protons would also be present.
-
¹³C NMR: Signals for the six distinct carbon atoms would be observed, including those for the nitrile, carbonyl, and fluorine-bearing carbons.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong C≡N (nitrile) stretch, a C=O (carbonyl) stretch from the pyridone form, and broad O-H and N-H stretching bands.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (154.10 g/mol ) would confirm the overall composition.
Reactivity and Applications in Drug Discovery
5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modification.
Key Transformation: Chlorination
A primary application is its conversion to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1).[14] This is achieved by treating the dihydroxy compound with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[13][15]
-
Expert Insight: Using both POCl₃ and PCl₅ is often more effective than using either alone for converting the stable pyridone system to the dichloro derivative. However, this reaction can produce trichlorinated byproducts, necessitating careful control of conditions and subsequent purification.[15]
Gateway to Fluoroquinolone Antibiotics
The resulting 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is a key precursor in the synthesis of several 1,8-naphthyridine antibiotics, including the broad-spectrum antibiotic Gemifloxacin.[11] The two chlorine atoms serve as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, allowing for the construction of the final complex drug molecule.
Caption: Role as an intermediate in fluoroquinolone synthesis.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. Based on GHS classifications, this compound presents several hazards.
-
Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
References
- Wikipedia. (n.d.). 2,6-Dihydroxypyridine.
- Barbu, E., Toader, C., Bolocan, I., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. University of Portsmouth.
- PubChem. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][18]-annelated rings and oxygen at the[3]-position.
- Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Chemsrc. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyanopyridine.
- ResearchGate. (n.d.). Synthesis of 3-Cyano-2-fluoropyridines.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
- PubChem. (n.d.). 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.
- NIH. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- AOBChem USA. (n.d.). 5-Fluoro-3-pyridinecarbonitrile.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
Sources
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. 113237-18-6 CAS MSDS (2,6-Dihydroxy-5-fluoro-3-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 11. ossila.com [ossila.com]
- 12. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc [chemsrc.com]
- 13. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 14. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, its unique arrangement of electron-withdrawing groups—cyano and fluoro—along with two hydroxyl groups, imparts a distinct reactivity profile, making it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, and its pivotal role as a precursor in the development of pharmaceutical agents. Every piece of data and protocol is presented with the intent to empower researchers and drug development professionals with actionable, field-proven insights.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure. The arrangement of atoms and functional groups in this compound dictates its entire chemical persona, from its physical state to its reaction pathways.
It is important to recognize that this compound exists in tautomeric forms, primarily as the dihydroxy-pyridine form and the more stable hydroxy-pyridone form, as depicted by its IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile.[][2] This tautomerism is a critical consideration in predicting its reactivity and intermolecular interactions.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 113237-18-6 | [3][4][5][6] |
| Molecular Formula | C₆H₃FN₂O₂ | [2][3][6] |
| Molecular Weight | 154.10 g/mol | [2][6][7] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [][2] |
| InChI | InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) | [][2][4] |
| InChIKey | JWNUZZLUDDUXPO-UHFFFAOYSA-N | [][2][4] |
| Canonical SMILES | C1=C(C(=O)NC(=C1F)O)C#N | [][2] |
Physicochemical Properties
The physical properties of a compound are the primary determinants of its handling, storage, and formulation requirements. The data presented below, consolidated from multiple chemical suppliers and databases, provides a quantitative foundation for laboratory use.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Solid, likely white to off-white or yellow crystalline powder | Visual inspection. | [8][9] |
| Melting Point | 235-245 °C | [3][4][5] | |
| Boiling Point | 217.5 ± 40.0 °C at 760 mmHg | Predicted value. | [][3][5] |
| Density | 1.58 ± 0.1 g/cm³ | Predicted value. | [][3][5] |
| pKa | 1.43 ± 0.58 | Predicted value, reflects the acidic nature of the hydroxyl groups. | [5] |
| LogP | 0.50358 | A measure of lipophilicity. | [3] |
| Flash Point | 85.4 °C | [3] | |
| Solubility | Low solubility in water. Soluble in polar organic solvents like DMSO. | Experimental observation. | [8] |
These properties suggest a stable, high-melting solid with limited aqueous solubility, a common profile for functionalized aromatic compounds. Its predicted pKa indicates significant acidity, attributable to the hydroxyl groups whose protons are readily donated, a feature enhanced by the electron-withdrawing nature of the adjacent cyano and fluoro substituents.
Spectroscopic Characterization
While specific spectral data requires direct experimental acquisition, the known structure of this compound allows for the prediction of key spectroscopic signatures. This theoretical analysis is indispensable for researchers to confirm the identity and purity of synthesized or purchased material.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing a single aromatic proton signal, likely a doublet due to coupling with the adjacent fluorine atom. The protons on the hydroxyl groups may appear as broad singlets and could be exchangeable with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Six distinct carbon signals are anticipated. The chemical shifts would be characteristic of a pyridone ring, with carbons bonded to oxygen, nitrogen, and fluorine showing significant downfield shifts. The nitrile carbon would also have a unique, identifiable shift.
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups: a strong, sharp peak around 2200-2250 cm⁻¹ for the nitrile (C≡N) stretch, broad O-H stretching bands for the hydroxyl groups, and C=O stretching for the pyridone tautomer.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z 154, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₆H₃FN₂O₂.[3]
Researchers can obtain detailed, lot-specific spectral data (such as NMR, HPLC, and LC-MS) from various chemical suppliers.[10]
Chemical Synthesis and Reactivity
The utility of this compound as a synthetic intermediate is its most defining feature. Understanding its synthesis and subsequent reactivity is crucial for its application in multi-step organic syntheses.
Synthetic Pathway
The compound is commonly prepared via a condensation reaction, a variant of the Guareschi-Thorpe reaction. A patent describes a process that begins with the condensation of ethyl fluoroacetate and ethyl formate in the presence of a base like sodium methoxide.[11] This is followed by the addition of cyanoacetamide, which undergoes cyclization to form the target dihydroxypyridine ring.[11]
-
Step 1: Enolate Formation: To a cooled reaction vessel (0-10°C), add ethyl fluoroacetate and ethyl formate. Slowly add a strong base, such as sodium methoxide, while maintaining the temperature below 30°C to prevent evaporation of the volatile reagents.[11] The reaction is exothermic and requires careful monitoring.
-
Step 2: Cyclization: To the resulting reaction mixture, add cyanoacetamide.
-
Step 3: Ring Closure: Heat the mixture to reflux to facilitate the condensation and cyclization, leading to the formation of the this compound product.[11]
-
Step 4: Isolation: After cooling, the product can be isolated via acidification, precipitation, and filtration, followed by washing and drying.
Caption: Synthetic route to this compound.
Core Reactivity
The true value of this molecule lies in its predictable reactivity, which allows it to be converted into other key intermediates.
-
Chlorination: The most significant reaction is the conversion of the two hydroxyl groups to chlorine atoms. This is typically achieved using potent chlorinating agents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions.[11][12] This reaction yields 2,6-dichloro-3-cyano-5-fluoropyridine, a critical precursor for further functionalization.[12][13] However, this process can produce trichlorinated byproducts, which may complicate purification.[14]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 2,6-dichloro derivative is highly activated towards SNAr reactions. The chlorine atoms can be selectively displaced by a wide range of nucleophiles, enabling the construction of diverse molecular libraries. The electron-deficient nature of the pyridine ring, amplified by the cyano and fluoro groups, facilitates these transformations.
Applications in Drug Discovery and Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a cornerstone intermediate for building them.
-
Precursor for Antibacterial Agents: Its primary documented application is as a key intermediate in the synthesis of naphthyridine antibacterial compounds.[11][14] The 2,6-dichloro-5-fluoronicotinic acid derived from it is a crucial building block for these potent antibiotics.[14]
-
Scaffold for Anticancer Research: The broader class of 3-cyanopyridine derivatives has shown significant promise in oncology. Various substituted 3-cyanopyridines have been investigated as apoptosis inducers and modulators of survivin, a protein often overexpressed in cancer cells.[] Compounds with this core structure have demonstrated cytotoxicity against prostate, breast, and liver cancer cell lines.[15] This establishes a strong rationale for using this compound as a starting point for developing novel anticancer agents.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Based on available safety data, this compound and its derivatives present several hazards.
-
Hazard Identification: GHS classifications indicate that the compound may be toxic if swallowed and causes skin, eye, and respiratory irritation.[2] Its chlorinated derivatives are also classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18][19]
-
Handling: Avoid dust formation during transfer.[18] Ensure eyewash stations and safety showers are readily accessible.[16]
-
Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[9][19] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[9]
Conclusion
This compound is more than just a chemical formula; it is a potent and versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it an indispensable building block in the complex world of drug discovery. From foundational antibacterial agents to the next generation of targeted cancer therapies, the journey of many advanced molecules begins with this functionalized pyridine core. This guide serves as a testament to its significance and provides the technical foundation necessary for its effective and safe utilization in research and development.
References
- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc. Chemsrc. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem.
- EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine (CAS 113237-18-6) Market Research Report 2025. MarketPublishers. [Link]
- 3-Cyano-2, 6-dihydroxy-5-fluoropyridine, min 95%, 25 grams - CP Lab Safety. CP Lab Safety. [Link]
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC.
- Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed.
Sources
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc [chemsrc.com]
- 4. This compound | 113237-18-6 [sigmaaldrich.com]
- 5. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 8. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 9. 3-CYANO-5-FLUOROPYRIDINE price,buy 3-CYANO-5-FLUOROPYRIDINE - chemicalbook [chemicalbook.com]
- 10. 213990-58-0|this compound, monosodium salt|BLD Pharm [bldpharm.com]
- 11. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 15. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: 3-Cyano-2,6-dihydroxy-5-fluoropyridine as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing pharmacological profiles.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated heterocycles, 3-Cyano-2,6-dihydroxy-5-fluoropyridine stands out as a highly versatile and valuable intermediate. Its trifunctional nature—possessing nucleophilic hydroxyl groups, an electrophilic cyano group, and a strategically placed fluorine atom—renders it a powerful building block for the synthesis of complex pharmaceutical agents, particularly in the realm of antibacterial drugs.[3] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of this key intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 113237-18-6 | [][5] |
| Molecular Formula | C₆H₃FN₂O₂ | [][5] |
| Molecular Weight | 154.10 g/mol | [][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 235-245 °C | [5] |
| Boiling Point | 217.5 °C at 760 mmHg | [] |
| Density | 1.58 g/cm³ | [] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [] |
Application Spotlight: Synthesis of Advanced Fluoronaphthyridine Antibacterials
A prime application of this compound is in the synthesis of potent fluoronaphthyridine antibacterial agents. These compounds often function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The synthetic pathway leverages the reactivity of the dihydroxy-pyridine core, converting it into a di-chloro intermediate, which then serves as a scaffold for building the final naphthyridine structure. A notable example is the synthesis of potent antibacterial agents like BMY 43748.[6]
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process beginning with the synthesis of the dihydroxy-pyridine intermediate, followed by its conversion to a key dichloro-nitrile derivative. This intermediate then undergoes a series of transformations including hydrolysis, cyclization, and nucleophilic aromatic substitution to yield the final, complex antibacterial agent.
Caption: Synthetic pathway from starting materials to the antibacterial agent BMY 43748.
Detailed Experimental Protocols
The following protocols are designed for a laboratory setting and provide a step-by-step guide for the key transformations in the synthesis of a fluoronaphthyridine antibacterial agent.
Protocol 1: Synthesis of this compound
Rationale: This initial step involves a condensation and cyclization reaction. Ethyl fluoroacetate is first condensed with ethyl formate in the presence of a strong base to form an enolate. This reactive intermediate is then reacted with cyanoacetamide, which undergoes cyclization to form the stable dihydroxypyridine ring. The choice of a strong, non-nucleophilic base like sodium methoxide is crucial to facilitate the initial condensation without competing side reactions.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Toluene, anhydrous
-
Cyanoacetamide
-
Methanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add anhydrous toluene.
-
Add sodium methoxide to the toluene with stirring.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a mixture of ethyl fluoroacetate and ethyl formate to the cooled suspension, maintaining the temperature below 30 °C. The reaction is exothermic.
-
Stir the mixture at room temperature for 2-3 hours after the addition is complete.
-
In a separate vessel, dissolve cyanoacetamide in methanol.
-
Add the cyanoacetamide solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of glacial acetic acid in water to neutralize the mixture and precipitate the product.
-
Stir the resulting slurry for 1 hour.
-
Isolate the solid product by filtration, wash with deionized water, and then with a small amount of cold methanol.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Outcome: A white to off-white crystalline solid.
Protocol 2: Chlorination to form 2,6-Dichloro-3-cyano-5-fluoropyridine
Rationale: The conversion of the dihydroxy-pyridine to the dichloro-derivative is a critical activation step. The hydroxyl groups of the pyridone tautomer are poor leaving groups. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a powerful chlorinating and dehydrating agent that effectively replaces the hydroxyl groups with chlorine atoms.[7][8] PCl₅ can help to drive the reaction to completion by reacting with any water formed and by ensuring a high concentration of active chlorinating species.[8] This transformation is crucial as the chlorine atoms are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, but recommended)
-
Toluene or another high-boiling inert solvent
-
Ice water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.
-
To a dry reaction vessel, charge phosphorus oxychloride.
-
If using, carefully add phosphorus pentachloride to the POCl₃.
-
Slowly add this compound in portions to the stirred mixture. The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
The product will precipitate as a solid. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: A crystalline solid, typically with a yellowish hue.
Protocol 3: Synthesis of the Naphthyridine Core via Gould-Jacobs Reaction
Rationale: This part of the synthesis builds the second ring of the naphthyridine core. It begins with the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acylacetate. This intermediate is then cyclized in a reaction analogous to the Gould-Jacobs reaction.[6][9][10][11][12] The Gould-Jacobs reaction is a classic method for synthesizing quinoline and related heterocyclic systems, involving the condensation of an aniline derivative with a β-ketoester or a similar species, followed by thermal cyclization.[6][9][10][11][12] In this case, the amino group of a substituted aniline attacks the keto group of the acylacetate, and subsequent intramolecular condensation forms the new pyridone ring.
Sources
- 1. Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. | Semantic Scholar [semanticscholar.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 113237-18-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a key heterocyclic intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring a cyano group, two hydroxyl moieties, and a fluorine atom on a pyridine scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of these functional groups imparts specific physicochemical properties that can enhance biological activity and metabolic stability.
Given its significance, the rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and stability throughout the drug development lifecycle. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. While specific validated monographs for this compound are not widely published, the following application notes are based on established analytical principles for fluorinated pyridine derivatives and are intended to serve as a robust starting point for method development and validation in a research and quality control setting. All proposed methods are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂O₂ | [][7] |
| Molecular Weight | 154.10 g/mol | [][7] |
| CAS Number | 113237-18-6 | [][7] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 235-245 °C | [8] |
| Tautomerism | The molecule exists in tautomeric forms, primarily the 2,6-dihydroxypyridine and the 6-hydroxy-2-pyridone forms. The pyridone form is generally favored in the solid state and in solution. This is a critical consideration for spectral interpretation. | N/A |
Chromatographic Analysis: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile pharmaceutical compounds. For this compound, a stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the parent compound from any potential degradation products or process-related impurities.[9][10]
Rationale for Method Design
The dihydroxy- and cyano- functionalities impart a significant degree of polarity to the molecule, making it well-suited for reverse-phase chromatography. A C18 stationary phase is selected for its broad applicability and hydrophobic retention characteristics. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile) to ensure good peak shape and resolution. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization of the acidic hydroxyl groups. UV detection is appropriate due to the presence of the aromatic pyridine ring, which is a strong chromophore.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (scan from 200-400 nm to determine optimal wavelength) |
2. Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 mobile phase mixture.
-
Sample Solution: Prepare the sample at a target concentration of 25 µg/mL in the 50:50 mobile phase mixture.
3. Method Validation:
The method must be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[1][2][3]
-
Specificity: Perform forced degradation studies to demonstrate that the method can separate the main peak from degradation products.
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard. The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples and report the relative standard deviation (%RSD), which should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Detailed NMR Protocol
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe the exchangeable protons of the hydroxyl groups.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
3. Predicted Spectral Data and Interpretation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~11.0 - 13.0 | broad singlet | - | OH protons (exchangeable) |
| ~8.0 | doublet | J(H,F) ≈ 2-4 Hz | H4 | |
| ¹³C NMR | ~160 | doublet | J(C,F) ≈ 15-25 Hz | C2, C6 (bearing OH) |
| ~145 | doublet | J(C,F) ≈ 240-260 Hz | C5 (bearing F) | |
| ~130 | doublet | J(C,F) ≈ 5-10 Hz | C4 | |
| ~115 | singlet | - | C≡N | |
| ~90 | doublet | J(C,F) ≈ 2-5 Hz | C3 | |
| ¹⁹F NMR | ~ -130 to -150 | singlet | - | C5-F |
-
¹H NMR: A single aromatic proton is expected, appearing as a doublet due to coupling with the adjacent fluorine atom. The two hydroxyl protons will likely appear as broad singlets at a downfield chemical shift, and their position can be concentration and temperature-dependent.
-
¹³C NMR: Six distinct carbon signals are expected. The carbon directly attached to the fluorine (C5) will show a large one-bond C-F coupling constant. The adjacent carbons (C4 and C6) will exhibit smaller two-bond C-F couplings. The cyano carbon will appear at a characteristic chemical shift around 115 ppm.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.
For definitive assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Detailed FT-IR Protocol
1. Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Expected Vibrational Frequencies and Assignments:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretching (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~2230 | Medium, Sharp | C≡N stretching |
| 1650 - 1550 | Strong | C=O stretching (pyridone tautomer), C=C and C=N ring stretching |
| 1450 - 1350 | Medium | In-plane O-H bending |
| ~1250 | Strong | C-F stretching |
The broad O-H stretching band is characteristic of the hydroxyl groups and their involvement in hydrogen bonding. The sharp peak around 2230 cm⁻¹ is a clear indicator of the cyano group. The complex pattern in the 1650-1550 cm⁻¹ region arises from the overlapping vibrations of the pyridone carbonyl and the aromatic ring.
Titrimetric Analysis for Purity Assessment
A potentiometric acid-base titration can be employed for the quantitative determination of the purity of this compound, taking advantage of the acidic nature of the hydroxyl groups.
Rationale for Method Design
The two hydroxyl groups on the pyridine ring are acidic and can be titrated with a strong base, such as sodium hydroxide. A potentiometric titration is preferred over using a colorimetric indicator because the endpoint can be determined more accurately from the inflection point of the titration curve, especially in non-aqueous or colored solutions.[11][12][13][14][15]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for purity determination by potentiometric titration.
Detailed Titration Protocol
1. Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) in methanol.
-
Solvent: A 1:1 mixture of methanol and water.
-
Potentiometer with a glass pH electrode and a reference electrode.
-
Magnetic stirrer and stir bar.
-
Class A burette.
2. Procedure:
-
Accurately weigh approximately 150 mg of this compound and transfer to a 100 mL beaker.
-
Dissolve the sample in 50 mL of the methanol/water solvent mixture.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. Add the titrant in smaller increments near the expected equivalence point.
-
Continue the titration past the equivalence point.
3. Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve. For greater accuracy, plot the first or second derivative of the titration curve.
-
Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the NaOH solution
-
154.10 = Molecular weight of the analyte
-
W = Weight of the sample (mg)
-
n = Number of acidic protons titrated (expect n=1 or n=2, to be determined experimentally)
-
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the quality control of this compound. The combination of a stability-indicating HPLC method for purity and impurity profiling, detailed spectroscopic analysis (NMR and FT-IR) for structural confirmation, and a titrimetric assay for quantitative purity assessment ensures a thorough characterization of this important pharmaceutical intermediate. Adherence to the principles of method validation as outlined by the ICH is essential to guarantee the generation of reliable and reproducible data, which is a prerequisite for the successful development of safe and effective medicines.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- AMSbiopharma. (2025).
- European Medicines Agency. (2024). ICH Q2(R2)
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
- Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 71(6), 634–639. [Link]
- Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- El-Gendy, A. E., El-Sherif, Z. A., & Al-Mahmoudy, A. M. (2015). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]
- Al-Ostath, A., et al. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
- MDPI. (n.d.). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. [Link]
- MySkinRecipes. (n.d.). 5-Fluoro-2,6-dihydroxynicotinonitrile. [Link]
- ResearchGate. (n.d.). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. [Link]
- ResearchGate. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- SciELO. (n.d.). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]
- ResearchGate. (n.d.). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. [Link]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MySkinRecipes. (n.d.). 5-Fluoro-2,6-dihydroxynicotinonitrile. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2,6-dihydroxynicotinonitrile [myskinrecipes.com]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry Analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Abstract
This application note provides a detailed protocol for the analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis research.[1][2] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring sensitive and specific quantification and structural elucidation of this compound. The protocol covers sample preparation, optimized LC-MS/MS parameters, and a discussion on the anticipated fragmentation patterns, providing a robust framework for its analysis in various matrices.
Introduction
This compound is a polar heterocyclic compound with a molecular weight of 154.1 g/mol and a chemical formula of C₆H₃FN₂O₂.[][4][5] Its structure, featuring hydroxyl, cyano, and fluoro functional groups, presents unique analytical challenges and opportunities. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of such small molecules.[6][7][8][9] This guide details an effective approach for its characterization using high-resolution mass spectrometry (HRMS), a technique crucial for obtaining precise mass measurements and elucidating elemental compositions.[10][11]
The choice of electrospray ionization (ESI) is predicated on its efficacy in ionizing polar molecules, making it highly suitable for this analyte.[9][12] This document will explore both positive and negative ionization modes to ensure comprehensive analytical coverage.
Experimental Workflow
The overall experimental workflow is designed to be systematic, progressing from sample preparation to data acquisition and analysis. This approach ensures reproducibility and high-quality data.
Caption: Experimental workflow for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥98%)[13]
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH), LC-MS grade
-
Microcentrifuge tubes and appropriate vials
Protocols
Standard Solution Preparation
The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standard solutions.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This solvent is chosen for its ability to readily dissolve the polar analyte.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This intermediate dilution step is crucial for preparing the final calibration standards.
-
Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with a 50:50 (v/v) acetonitrile/water mixture. This range is typical for achieving a linear response in many LC-MS/MS assays.[14]
Sample Preparation (from Biological Matrix, e.g., Plasma)
For analysis in a biological matrix, efficient extraction and removal of interfering substances is paramount. Protein precipitation is a straightforward and effective method for many small molecules.[14]
-
Spiking: Spike 50 µL of blank plasma with the appropriate amount of the working standard solution.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing a suitable internal standard to the 50 µL plasma sample. The cold solvent enhances the precipitation of proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method
Chromatographic separation is essential to resolve the analyte from matrix components, which can cause ion suppression or enhancement. A reversed-phase C18 column is a good starting point for polar compounds.[14][15]
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse phase (e.g., 2.1 mm x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: The use of formic acid as a mobile phase additive aids in the protonation of the analyte in positive ion mode, leading to better peak shape and ionization efficiency.[15] The gradient elution ensures that compounds with varying polarities are effectively separated.[16]
Mass Spectrometry Method
High-resolution mass spectrometry provides the accuracy needed for confident identification and structural elucidation.[6][10] Both positive and negative modes should be evaluated to determine the most sensitive and informative ionization.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Gas Flow | Instrument specific, optimize for best signal | Instrument specific, optimize for best signal |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Acquisition Mode | Full Scan (m/z 50-200) and MS/MS (data-dependent) | Full Scan (m/z 50-200) and MS/MS (data-dependent) |
| Precursor Ion | [M+H]⁺ = 155.0255 | [M-H]⁻ = 153.0100 |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragments | Ramped (e.g., 10-40 eV) to observe multiple fragments |
Rationale: The specified voltages and temperatures are typical starting points for ESI and should be optimized for the specific instrument.[15] A full scan experiment is used to identify the precursor ion, while data-dependent MS/MS provides fragmentation data for structural confirmation.[11]
Data Analysis and Interpretation
Expected Ions
The exact mass of this compound is 154.01785550 Da.[4]
-
Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 155.0255.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 153.0100.
Proposed Fragmentation Pathway
Understanding the fragmentation is key to confirming the compound's identity. Given the structure, several fragmentation pathways are plausible under collision-induced dissociation (CID). The dihydroxy form of the pyridine ring may exist in tautomeric equilibrium with the pyridone form. The N-oxide character of pyridones can influence fragmentation.[17][18][19]
In positive ion mode, fragmentation is likely initiated by the protonated molecule. Common losses for such structures include the elimination of small, stable neutral molecules like CO, HCN, and H₂O.
Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.
-
Loss of Carbon Monoxide (CO): A common fragmentation for pyridone structures, leading to a five-membered ring or rearranged structure.
-
Loss of Hydrogen Cyanide (HCN): Elimination of the cyano group along with a ring proton.
-
Loss of Water (H₂O): Dehydration involving the two hydroxyl groups.
In negative ion mode, fragmentation of the [M-H]⁻ ion would likely involve losses of CO and other neutral fragments. The presence of the fluorine atom is also significant, as losses involving HF or F• could occur, although less common in ESI.[20]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed steps for sample preparation, LC separation, and HRMS detection offer a robust starting point for method development and validation.[21] The proposed fragmentation pathways serve as a guide for the structural confirmation of the analyte. By following these guidelines, researchers can achieve reliable and accurate characterization of this important chemical entity.
References
- Deschamps, E., Calabrese, V., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
- LCGC North America. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
- Wang, J. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing.
- Bamber, R. et al. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone.
- PubChem. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization.
- Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics.
- Buchan, R., et al. (1974). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry.
- NIH. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- March, R. E., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution. Rapid Communications in Mass Spectrometry.
- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
- Fossiliontech. (2021). How electrospray ionization works. YouTube.
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. longdom.org [longdom.org]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | 113237-18-6 [sigmaaldrich.cn]
- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicalpub.com [clinicalpub.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This molecule is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The developed reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for both in-process control and final product quality assessment. We delve into the rationale behind the method development, provide a detailed step-by-step protocol, and outline a full validation strategy based on International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Properties
This compound (CAS: 113237-18-6) is a substituted pyridine derivative.[1][2] The presence of multiple functional groups—hydroxyl, cyano, and a fluorine atom—imparts significant polarity to the molecule.[3][4] Understanding its physicochemical properties is paramount for developing a selective and robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Rationale for HPLC Method Development |
| Molecular Formula | C₆H₃FN₂O₂ | [5][][7] | Confirms identity and elemental composition. |
| Molecular Weight | 154.10 g/mol | [5][7] | Essential for preparing standard solutions of known concentration. |
| Melting Point | 235-245 °C | [1][2][8][9] | Indicates high purity and thermal stability under typical lab conditions. |
| Predicted pKa | ~1.43 | [2][9] | The acidic nature of the dihydroxy groups necessitates pH control of the mobile phase to ensure a consistent ionic state and sharp peak shape. |
| Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO).[3] | [3] | Guides the choice of diluent for sample and standard preparation. A mixture of organic solvent and water is ideal. |
| Structure | Aromatic Pyridine Ring | [5] | The conjugated system acts as a chromophore, making UV detection a suitable and straightforward choice. |
The inherent polarity of the analyte presents a challenge for traditional reversed-phase chromatography, where polar compounds can exhibit poor retention on standard C18 columns.[10][11] Therefore, the method development strategy must specifically address this challenge to achieve adequate retention and separation from potential impurities.
HPLC Method Development Strategy
The logical flow for developing a robust HPLC method is rooted in the analyte's chemical nature. The strategy employed here focuses on optimizing column chemistry and mobile phase composition to achieve reliable separation and quantification.
Caption: Logical workflow for HPLC method development.
Column Selection Rationale
Standard C18 columns can suffer from "phase collapse" or dewetting in highly aqueous mobile phases, leading to retention time instability for polar analytes.[11] To counteract this and provide alternative selectivity, a Pentafluorophenyl (PFP) stationary phase is selected.
-
Expertise-Driven Choice : PFP phases offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole interactions, π-π interactions, and ion-exchange. This is particularly effective for separating halogenated and aromatic compounds like this compound. An alternative would be a polar-embedded C18 phase, such as an amide- C18, which also provides enhanced retention for polar compounds.
Mobile Phase Selection Rationale
-
pH Control : With a predicted pKa of ~1.43, the analyte is acidic.[2][9] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be maintained at least one pH unit away from the pKa. A mobile phase containing 0.1% Formic Acid (pH ≈ 2.7) will suppress the ionization of the hydroxyl groups, presenting the analyte to the stationary phase in a single, neutral form.
-
Organic Modifier : Acetonitrile is chosen over methanol due to its lower UV cutoff wavelength and lower viscosity, which results in lower backpressure. A gradient elution is selected to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.
Detector Wavelength Rationale
The pyridine ring system is expected to have significant UV absorbance.[12] The optimal wavelength (λmax) should be determined by scanning a standard solution of the analyte from 190 to 400 nm using a diode array detector (DAD) or UV-Vis spectrophotometer. For initial development, a common wavelength for aromatic compounds, such as 254 nm or 270 nm , can be used.
Detailed Analytical Protocol
This protocol provides a self-validating system through the inclusion of system suitability tests, which must be met before any sample analysis.
Required Materials and Equipment
-
Reagents : this compound reference standard (>98% purity), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Deionized Water (>18 MΩ·cm).
-
Equipment : HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector; analytical balance; volumetric flasks; pipettes; and 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous) : 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water.
-
Mobile Phase B (Organic) : 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.
-
Sample/Standard Diluent : 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and bring to volume with the diluent.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 5% B; 18-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (or determined λmax) |
| Run Time | 25 minutes |
Analysis Procedure
-
System Equilibration : Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST) : Inject the Working Standard Solution (0.1 mg/mL) five consecutive times. The results must meet the criteria in Table 3 before proceeding.
-
Sample Preparation : Accurately weigh the sample to prepare a solution with a target concentration of 0.1 mg/mL using the specified diluent. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis Sequence : Inject a blank (diluent), followed by the bracketing standards, the samples, and a concluding standard.
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation process confirms that the method is specific, linear, accurate, precise, and robust.
Caption: Core parameters for HPLC method validation per ICH guidelines.
Specificity
-
Protocol : Analyze a blank (diluent), a placebo (if applicable), and the reference standard. Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.
-
Acceptance Criteria : The analyte peak should be free from interference from the blank and placebo. In forced degradation samples, the main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation products.
Linearity
-
Protocol : Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy
-
Protocol : Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day) : Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria : The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
-
Protocol : Intentionally vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria : The system suitability parameters must still be met, and the results should not be significantly affected by the minor variations.
Conclusion
This application note provides a robust and reliable reversed-phase HPLC method for the quantitative analysis of this compound. The use of a PFP column combined with a low-pH mobile phase successfully addresses the challenges associated with analyzing this polar, acidic compound. The detailed protocol and comprehensive validation plan ensure that the method is fit-for-purpose in a regulated drug development environment, providing trustworthy data for quality control and research applications.
References
- 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. Pipzine Chemicals. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994. PubChem. [Link]
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. [Link]
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6. Chemsrc. [Link]
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
- HPLC Methods for analysis of Pyridine.
Sources
- 1. This compound | 113237-18-6 [sigmaaldrich.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6 [amp.chemicalbook.com]
- 3. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc [chemsrc.com]
- 9. 113237-18-6 CAS MSDS (2,6-Dihydroxy-5-fluoro-3-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
The Strategic Utility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine in the Synthesis of Modern Agrochemicals
Introduction: The Significance of Fluorinated Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, including a wide array of fungicides, herbicides, and insecticides.[1] The strategic incorporation of fluorine atoms and cyano groups into this heterocyclic system can profoundly influence the physicochemical and biological properties of the resulting molecules. Fluorine, with its high electronegativity and relatively small van der Waals radius, can enhance metabolic stability, binding affinity to target enzymes, and cellular membrane permeability.[2] The cyano group, a versatile synthetic handle, provides a pathway for a multitude of chemical transformations. This guide focuses on the application of a key fluorinated pyridine building block, 3-Cyano-2,6-dihydroxy-5-fluoropyridine , in the synthesis of high-value agrochemicals. We will explore its transformation into critical intermediates and subsequent elaboration into potent herbicidal, fungicidal, and insecticidal compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective application in multi-step synthesis.
| Property | Value | Reference(s) |
| CAS Number | 113237-18-6 | [3] |
| Molecular Formula | C₆H₃FN₂O₂ | [3] |
| Molecular Weight | 154.10 g/mol | [3] |
| Melting Point | 235-245 °C | [3] |
| Appearance | White to off-white crystalline solid | |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [3] |
Part 1: Herbicide Synthesis
The most well-documented application of this compound is as a precursor for the synthesis of pyridine-based herbicides. The synthetic route involves the initial conversion to highly reactive chlorinated intermediates.
Core Synthetic Workflow for Herbicide Intermediates
The primary synthetic pathway involves a two-step process to generate 2,6-dichloro-5-fluoronicotinic acid, a versatile intermediate for various herbicides.
Caption: Synthetic pathway from this compound to key herbicide intermediates.
Protocol 1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine
This protocol is adapted from established patent literature and outlines the critical chlorination step.[3] The rationale for using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is to ensure complete conversion of the dihydroxy groups to chlorides. POCl₃ acts as both a solvent and a chlorinating agent, while the more aggressive PCl₅ drives the reaction to completion.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Methylene chloride (CH₂Cl₂)
-
Ice
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, cautiously charge phosphorus oxychloride.
-
Cool the vessel in an ice bath and slowly add phosphorus pentachloride, followed by the addition of this compound in portions.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully distill off the excess phosphorus oxychloride under vacuum.
-
To the residue, add methylene chloride to form a suspension.
-
Cool the suspension to 5-10 °C and slowly quench by pouring it over ice water with vigorous stirring.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dichloro-3-cyano-5-fluoropyridine.
-
The crude product can be further purified by recrystallization or column chromatography. The pure product is a solid with a melting point of 87-88 °C.[3]
Protocol 2: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
The hydrolysis of the cyano group to a carboxylic acid is a crucial step. This protocol utilizes concentrated sulfuric acid for an efficient conversion.[4]
Materials:
-
2,6-Dichloro-3-cyano-5-fluoropyridine
-
Concentrated sulfuric acid (96%)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichloro-3-cyano-5-fluoropyridine in concentrated sulfuric acid at a temperature of 70-90 °C.
-
Maintain this temperature for approximately 1 hour to facilitate the hydrolysis of the nitrile to the corresponding carboxamide intermediate.
-
Cool the reaction mixture to 10-65 °C.
-
Carefully add water portion-wise to the reaction mixture, ensuring the temperature is controlled. During the addition of the first quarter of the water, maintain the temperature between 30-65 °C. For the second quarter, allow the temperature to rise to 50-80 °C.
-
After the water addition is complete, heat the mixture to 70-110 °C to drive the hydrolysis of the amide to the carboxylic acid.
-
Upon completion of the reaction, cool the mixture, which will cause the 2,6-dichloro-5-fluoronicotinic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Application Example: Synthesis of a Diflufenican Analogue
Diflufenican is a commercial herbicide synthesized from a 2-chloronicotinic acid derivative.[5] The 2,6-dichloro-5-fluoronicotinic acid synthesized in Protocol 2 can be selectively reduced or modified at the 6-position to provide a suitable precursor for Diflufenican analogues. The following is a generalized protocol for the final amide coupling step.
Caption: Final step in the synthesis of a Diflufenican analogue.
Protocol 3: Amide Coupling to form a Diflufenican Analogue
This protocol outlines the coupling of a nicotinic acid derivative with 2,4-difluoroaniline, a key step in the synthesis of Diflufenican.[6]
Materials:
-
2-(3-trifluoromethyl)phenoxynicotinic acid (derived from 2,6-dichloro-5-fluoronicotinic acid)
-
2,4-Difluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 2-(3-trifluoromethyl)phenoxynicotinic acid and 2,4-difluoroaniline in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Add EDCI·HCl and a catalytic amount of DMAP to the reaction mixture.
-
Remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the Diflufenican analogue.
Part 2: Fungicide Synthesis
The 2,6-dichloro-5-fluoronicotinic acid intermediate is also a valuable precursor for the synthesis of fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.
Application Example: Synthesis of a Boscalid Analogue
Boscalid is a commercial fungicide that contains a 2-chloronicotinamide core structure.[7] The 2,6-dichloro-5-fluoronicotinic acid can be converted to its acid chloride and then reacted with an appropriate aniline derivative to form a Boscalid analogue.
Caption: Synthesis of a Boscalid analogue from a 2,6-dichloro-5-fluoronicotinoyl chloride intermediate.
Protocol 4: Synthesis of a Boscalid Analogue
This protocol describes the amidation reaction to form the core structure of a Boscalid analogue.[8]
Materials:
-
2,6-Dichloro-5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A substituted 2-aminobiphenyl derivative
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., toluene, THF, or DCM)
Procedure:
-
Convert 2,6-dichloro-5-fluoronicotinic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride. This reaction is typically performed in an inert solvent and may require gentle heating.
-
After the formation of the acid chloride is complete (can be monitored by IR spectroscopy), remove the excess chlorinating agent under vacuum.
-
In a separate flask, dissolve the substituted 2-aminobiphenyl derivative and the non-nucleophilic base in the anhydrous aprotic solvent.
-
Cool the amine solution in an ice bath and slowly add a solution of the 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the Boscalid analogue.
Part 3: Insecticide Synthesis
While the direct synthesis of commercial insecticides from this compound is less documented, the intermediates derived from it can potentially be used to construct insecticidally active pyridine scaffolds, such as those found in Flonicamid or Chlorfluazuron.
Conceptual Application: Synthesis of a Flonicamid Intermediate Analogue
Flonicamid is a pyridinecarboxamide insecticide.[9] Its synthesis involves the amidation of 4-trifluoromethylnicotinic acid.[9] While our starting material has a 5-fluoro substituent, the following protocol illustrates the general amidation chemistry that could be applied to a 5-fluoro-nicotinic acid derivative.
Caption: Conceptual synthesis of a Flonicamid analogue intermediate.
Protocol 5: Conceptual Synthesis of a Flonicamid Analogue Intermediate
This generalized protocol is based on the known synthesis of Flonicamid.[10]
Materials:
-
A 5-fluoro-nicotinoyl chloride derivative (prepared from the corresponding nicotinic acid)
-
Aminoacetonitrile hydrochloride
-
An acid-binding agent (e.g., triethylamine, pyridine)
-
An appropriate solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a reaction vessel, suspend aminoacetonitrile hydrochloride and the acid-binding agent in the chosen solvent.
-
Cool the mixture and slowly add the 5-fluoro-nicotinoyl chloride derivative.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
After the reaction, the mixture can be worked up by washing with water and brine.
-
The organic layer is then dried and concentrated to yield the crude Flonicamid analogue intermediate, which can be further purified.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of a range of agrochemicals. Its conversion to key intermediates such as 2,6-dichloro-3-cyano-5-fluoropyridine and 2,6-dichloro-5-fluoronicotinic acid opens up synthetic pathways to valuable herbicides, fungicides, and potentially insecticides. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and scientists in the agrochemical industry, facilitating the development of novel and effective crop protection agents. The strategic use of such fluorinated pyridine derivatives will undoubtedly continue to play a pivotal role in addressing the global challenges of food security and sustainable agriculture.
References
- Cain, M. H. (1989). Process for the preparation of substituted pyridines.
- Hacker, H., et al. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid. U.S.
- Li, S., et al. (2020). Synthesis method of diflufenican.
- Nanjing Agricultural University. (2020). Synthesis of Diflufenican.
- BASF SE. (2015). Preparation method of boscalid.
- Hua, X. W., et al. (2020). Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. Pest Management Science, 76(7), 2456-2464.
- PubChem. (n.d.). Boscalid.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373.
- Wang, X., et al. (2018). The synthetic method of flonicamid.
- Li, J., et al. (2017). A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- AERU. (n.d.). Flonicamid (Ref: IKI 220). University of Hertfordshire. [Link]
- Patsnap. (n.d.).
- Zhang, Y., et al. (2020). Synthesis method of flonicamid.
- Ogawa, H., et al. (2007). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1109-1115.
- Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986.
- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183.
- Bayer AG. (1998). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.
- Abbott Laboratories. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.
- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]
- Su, M., et al. (2022). Synthesis method of diflufenican.
- Katritzky, A. R., et al. (2005).
- DowElanco. (1996). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Henan Normal University. (2014). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- Ciba-Geigy AG. (1990). Pyridine derivatives, their preparation and their use as fungicides.
Sources
- 1. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
- 9. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 10. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the One-Pot Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction: The Significance of Fluorinated Pyridine Scaffolds
Fluorinated heterocyclic compounds are cornerstone structural motifs in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Specifically, the 3-cyanopyridine scaffold is a privileged structure found in numerous biologically active agents.[2][3] The target molecule of this protocol, 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS 113237-18-6), serves as a critical intermediate for the synthesis of more complex pharmaceuticals, including novel antibacterial and anticancer agents.[4][5]
This application note provides a robust, step-by-step protocol for the synthesis of this compound. The described method is a one-pot condensation reaction adapted from established industrial processes, designed for high yield and operational simplicity.[5] We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and outline the necessary characterization to validate the final product, ensuring researchers can confidently replicate this synthesis.
Synthetic Strategy and Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation reaction. The core transformation involves the reaction of ethyl 2-fluoro-3-oxobutanoate with cyanoacetamide in the presence of a base and a formyl source (ethyl formate).
Mechanism Insight: The reaction begins with the in situ formation of the sodium salt of ethyl 2-fluoro-3-hydroxy-2-butenoate via a Claisen condensation between ethyl 2-fluoropropionate and ethyl formate, catalyzed by sodium methoxide.[5] This enolate is the key nucleophile. Cyanoacetamide is then introduced, which undergoes a Knoevenagel-type condensation and subsequent intramolecular cyclization. The final pyridone ring is formed upon dehydration and tautomerization to the more stable dihydroxy form. This sequence provides a direct and efficient route to the highly functionalized pyridine core.
Below is a visualization of the overall experimental workflow.
Caption: High-level experimental workflow for the synthesis.
The following diagram illustrates the plausible chemical reaction mechanism.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
The Strategic Utility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved drugs and clinical candidates. Among these, 3-Cyano-2,6-dihydroxy-5-fluoropyridine has emerged as a highly versatile and valuable building block. Its unique electronic properties, conferred by the electron-withdrawing cyano and fluoro groups, and the presence of reactive hydroxyl functionalities, make it a strategic starting material for the synthesis of complex molecular architectures targeting a range of diseases. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in contemporary drug discovery programs.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of a chemical scaffold is paramount to its effective utilization in synthesis. This compound exists in tautomeric equilibrium with its pyridone form, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, a factor that critically influences its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃FN₂O₂ | [1][2] |
| Molecular Weight | 154.10 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 235-245 °C | [4] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [2] |
| CAS Number | 113237-18-6 | [1][2] |
The fluorine atom at the 5-position significantly modulates the acidity of the N-H proton and the nucleophilicity of the hydroxyl groups, thereby influencing the regioselectivity of subsequent reactions. The cyano group, a potent electron-withdrawing group, further activates the pyridine ring towards certain transformations and can serve as a handle for further functionalization.
Core Applications in Medicinal Chemistry
The utility of this compound as a scaffold is underscored by its incorporation into molecules targeting key signaling pathways implicated in cancer and other diseases.
Scaffold for Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] The development of selective PI3K inhibitors is, therefore, a major focus of oncology research. The 3-cyanopyridine scaffold has been identified as a promising core for the development of potent and selective PI3K inhibitors.
Conceptual Workflow for PI3K Inhibitor Synthesis
Caption: Workflow for PI3K inhibitor synthesis.
Precursor for Survivin Inhibitors
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers and is associated with resistance to chemotherapy and poor prognosis.[6] Targeting survivin is a compelling strategy for the development of novel anticancer agents. Derivatives of 3-cyanopyridine have been designed and synthesized as potent survivin modulators, demonstrating the value of this scaffold in targeting protein-protein interactions.[7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and functionalization of this compound. Researchers should adapt these procedures based on their specific substrates and available laboratory equipment.
Protocol 1: Synthesis of this compound via Modified Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction provides a classical and adaptable route to substituted 2,6-dihydroxypyridines.[6][7][8] This protocol is a conceptual adaptation for the synthesis of the title compound.
Reaction Scheme:
Caption: Synthesis via Guareschi-Thorpe condensation.
Materials:
-
Fluorocyanoacetamide
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Piperidine or another suitable base
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add fluorocyanoacetamide (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 3-Cyano-2,6-dihydroxy-5-fluoro-4-methylpyridine.
Rationale: The Guareschi-Thorpe condensation is a robust method for the synthesis of highly functionalized pyridones. The choice of a β-ketoester allows for the introduction of a substituent at the 4-position of the pyridine ring. Piperidine acts as a base to facilitate the initial condensation and subsequent cyclization.
Protocol 2: N-Alkylation of this compound
N-alkylation of the pyridone tautomer is a common strategy to introduce diversity and modulate the physicochemical properties of the scaffold. A key challenge is controlling the regioselectivity between N- and O-alkylation.[9][10]
Reaction Scheme:
Caption: N-Alkylation of the pyridone scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated product.
Rationale: The choice of a polar aprotic solvent like DMF and a carbonate base generally favors N-alkylation over O-alkylation for 2-pyridone systems.[11] Cesium carbonate can sometimes provide higher yields and better selectivity. The regioselectivity can be confirmed using 2D NMR techniques such as HMBC and NOESY.[12]
Analytical Characterization
Thorough characterization of this compound and its derivatives is crucial for confirming their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show a characteristic signal for the proton at the 4-position (if unsubstituted) and the N-H proton, which is typically broad and may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show distinct signals for the cyano carbon, the carbonyl carbon in the pyridone tautomer, and the fluorine-coupled carbons.
-
¹⁹F NMR: The fluorine spectrum will exhibit a singlet (or a doublet if coupled to the C4-proton), providing a clear diagnostic signal for the presence of the fluorine atom.[13]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O (in the pyridone form), and C≡N stretching vibrations.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of functional groups and electronic properties provides a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this privileged scaffold in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the strategic application of such well-designed chemical tools will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.
References
- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. (n.d.).
- Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. Molecules, 27(17), 5623. [Link]
- CymitQuimica. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. (n.d.).
- El-Naggar, A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4816. [Link]
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6047-6054. [Link]
- Merck.
- ResearchGate. The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.).
- RSC Publishing.
- BLDpharm. This compound, monosodium salt. (n.d.).
- ResearchGate. (PDF)
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.).
- National Center for Biotechnology Information. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.).
- ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
- University of Illinois.
- Santa Cruz Biotechnology. This compound. (n.d.).
- PubMed.
- National Center for Biotechnology Inform
- ResearchGate.
- University of Rochester. Fluorine NMR. (n.d.).
- ChemRxiv.
- Sigma-Aldrich. This compound. (n.d.).
- ResearchGate.
- MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (n.d.).
- FABAD Journal of Pharmaceutical Sciences.
- InfochemsDB. This compound. (n.d.).
- National Center for Biotechnology Information. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.).
- Google Patents.
- Pertanika UPM. Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. (n.d.).
- Chemsrc. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 113237-18-6 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biophysics.org [biophysics.org]
The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: Applications and Protocols
Introduction: The Unique Role of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its versatile reactivity make it a cornerstone of drug design. However, the relentless pursuit of enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties has led researchers to explore chemical space beyond simple hydrocarbon substitutions. The strategic incorporation of fluorine into the pyridine moiety has emerged as a powerful and widely adopted strategy to achieve these goals.[1][3]
Fluorine, the most electronegative element, possesses a unique combination of properties that profoundly influence the characteristics of a parent molecule.[4] Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[5] Yet, the strong carbon-fluorine (C-F) bond and the element's high electronegativity impart significant changes to a molecule's electronic distribution, lipophilicity, basicity (pKa), and metabolic stability.[6][7]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of fluorinated pyridines. We will explore the causal relationships between fluorination and a compound's pharmacological profile, provide detailed, field-proven protocols for the synthesis and evaluation of these valuable compounds, and present a case study to illustrate their real-world impact.
Key Physicochemical and Pharmacokinetic Effects of Pyridine Fluorination
The introduction of fluorine onto a pyridine ring is not a speculative art but a rational design strategy grounded in predictable physicochemical alterations. These changes directly translate to improved drug-like properties.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][8] The C-F bond is considerably stronger (bond dissociation energy of ~110 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][9] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block or slow down enzymatic degradation, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[9][10]
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly decreases the electron density of the pyridine ring, thereby lowering the pKa of the pyridine nitrogen.[6] This reduction in basicity can have profound effects on a drug's properties. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, alter solubility profiles, and improve cell membrane permeability, as the neutral form of the molecule is more readily transported across lipid bilayers.[9]
Tuning Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is context-dependent.[11] While a single fluorine atom can increase the lipophilicity of an aromatic ring, the introduction of multiple fluorine atoms or fluoroalkyl groups can have varying effects. This allows for the fine-tuning of a compound's LogP or LogD (the partition coefficient at a specific pH) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, achieving the right balance of lipophilicity is crucial for drugs targeting the central nervous system (CNS) to ensure blood-brain barrier penetration.[11][12]
Altered Binding Affinity and Conformation
Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions and hydrogen bonds with the polarized C-F bond acting as a weak hydrogen bond acceptor.[9] These interactions can enhance binding affinity and selectivity for the target protein.[4] Furthermore, the gauche effect, where fluorine substitution can stabilize specific rotameric conformations, can lock a molecule into its bioactive conformation, thereby increasing its potency.[13]
Data Presentation: The Impact of Fluorination on Physicochemical Properties
The following tables summarize the quantitative effects of fluorination on key drug-like properties.
Table 1: Comparative Physicochemical Properties of Pyridine and Fluorinated Analogs
| Compound | pKa | LogP |
| Pyridine | 5.25 | 0.65 |
| 2-Fluoropyridine | -0.44 | 0.93 |
| 3-Fluoropyridine | 2.97 | 0.43 |
| 4-Fluoropyridine | 1.95 | 0.33 |
| 2,6-Difluoropyridine | -2.96 | 1.18 |
Data compiled from various sources and predictive models. Actual experimental values may vary.
Table 2: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes (HLM)
| Compound Pair | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Increase in Stability |
| Risperidone / 9-Fluororisperidone | ~5 | ~80 | 16x |
| Celecoxib / 4'-Fluorocelecoxib | ~15 | ~60 | 4x |
| Example Pyridine Scaffold 1 | 20 | >120 | >6x |
| Example Pyridine Scaffold 2 | 8 | 55 | ~7x |
Data is illustrative and compiled from literature sources.[14] The specific fold increase is highly dependent on the compound and the position of fluorination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key fluorinated pyridine intermediate and for the evaluation of metabolic stability and binding affinity.
Protocol 1: Synthesis of 2-Fluoro-5-bromopyridine via Diazotization-Fluorination (Modified Balz-Schiemann Reaction)
This protocol describes a common method for introducing fluorine into a pyridine ring starting from an amino-substituted precursor. The Balz-Schiemann reaction is a classic and reliable method for this transformation.[15][16]
Objective: To synthesize 2-fluoro-5-bromopyridine from 5-bromo-2-aminopyridine.
Materials:
-
5-bromo-2-aminopyridine
-
Pyridine Hydrogen Fluoride (e.g., Olah's reagent)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice-water bath
Procedure:
-
Setup: Assemble a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Carefully add pyridine hydrogen fluoride to the flask and adjust the temperature to 25°C.
-
Substrate Addition: Gradually add 5-bromo-2-aminopyridine to the stirred pyridine hydrogen fluoride. An exothermic reaction will occur. Ensure the substrate fully dissolves.
-
Cooling: Cool the reaction mixture to -5°C using an ice-water bath.
-
Diazotization: Add sodium nitrite in small portions over 1 hour, maintaining the temperature below 0°C.
-
Decomposition: After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 85°C. Bubbling and an exothermic reaction will occur around 30°C; control the temperature rise with an ice-water bath if necessary. Stir at 85°C for 1.5 hours.
-
Quenching and Extraction: Cool the mixture to 15°C and carefully add 90 mL of water. Extract the aqueous layer with dichloromethane (3 x 60 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 45 mL) and saturated sodium bicarbonate solution (45 mL) until the aqueous phase is neutral or slightly basic (pH > 7).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-fluoro-5-bromopyridine by flash column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Pyridine Hydrogen Fluoride: Serves as both the solvent and the fluoride source. It is less hazardous than neat anhydrous hydrogen fluoride.[17]
-
Low-Temperature Diazotization: The formation of the diazonium salt is performed at low temperatures to prevent its premature decomposition and the formation of side products.
-
Controlled Warming: The slow warming and subsequent heating are crucial for the controlled decomposition of the diazonium salt to the desired fluorinated product.
-
Bicarbonate Wash: This step is essential to neutralize any remaining acidic reagents, which could degrade the product during workup and storage.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the metabolic stability of a fluorinated compound by measuring its rate of depletion when incubated with liver microsomes, which are rich in CYP450 enzymes.[9][18][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Internal standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN), cold
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in phosphate buffer. The final substrate concentration in the incubation is typically 1 µM to be below the Michaelis-Menten constant (Km).[19]
-
Incubation Setup: In a 96-well plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. The ACN precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining relative to the internal standard.[10][20]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Self-Validating System:
-
Positive Controls: The inclusion of high and low clearance controls validates the activity of the microsomal batch and the overall assay performance.
-
Negative Control (-NADPH): Ensures that the observed depletion of the compound is due to enzymatic metabolism and not chemical instability.
-
Internal Standard: Corrects for variations in sample processing and instrument response during LC-MS/MS analysis.
Sources
- 1. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 2. bioivt.com [bioivt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijbcp.com [ijbcp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 14. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 16. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mercell.com [mercell.com]
- 20. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Cyano-2,6-dihydroxy-5-fluoropyridine as a Versatile Building Block for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern organic and medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.[1] Among these, pyridine derivatives are particularly prominent due to their presence in numerous natural products and pharmaceuticals. The strategic introduction of fluorine into these scaffolds can dramatically enhance their pharmacological profiles by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[2]
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a highly functionalized building block that offers a powerful entry point into a diverse range of complex heterocyclic systems. Its unique arrangement of a cyano group (a versatile synthetic handle), two reactive hydroxyl groups, and a strategically placed fluorine atom makes it an exceptionally valuable precursor for drug discovery and materials science. This guide provides detailed protocols and scientific insights into its synthesis and application, with a focus on its conversion into key intermediates and its use in constructing medicinally relevant fused heterocyclic systems like pyrido[2,3-d]pyrimidines.
Section 1: Physicochemical Properties
A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 113237-18-6 | [3] |
| Molecular Formula | C₆H₃FN₂O₂ | [3][] |
| Molecular Weight | 154.10 g/mol | [3][] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [3][] |
| Appearance | White to off-white crystalline solid | N/A |
| Boiling Point | 217.5°C at 760 mmHg (Predicted) | [] |
| Density | 1.58 g/cm³ (Predicted) | [] |
| Synonyms | 5-Fluoro-2,6-dihydroxynicotinonitrile | [] |
Section 2: Synthesis of the Core Building Block
The title compound is accessible through a robust condensation and cyclization sequence. The following protocol is adapted from established industrial processes.[5]
Protocol 2.1: Synthesis of this compound
This process involves the initial formation of an enolate from ethyl fluoroacetate, followed by condensation with cyanoacetamide to construct the pyridone ring.
Materials:
-
Sodium methoxide (NaOCH₃)
-
Ethyl fluoroacetate
-
Ethyl formate
-
Cyanoacetamide
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen.
-
Charge the reactor with ethyl fluoroacetate and ethyl formate. Cool the mixture to 0-5°C using a chiller.
-
Slowly add a solution of sodium methoxide in methanol via the dropping funnel, ensuring the internal temperature does not exceed 30°C.[5]
-
Scientist's Note: This initial step is an exothermic Claisen-type condensation. Maintaining a low temperature is crucial to prevent the evaporation of volatile reagents like ethyl formate (boiling point 52-54°C) and to control the reaction rate.[5]
-
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the enolate formation is complete (monitor by TLC or LC-MS).
-
Add cyanoacetamide to the reaction mixture.
-
Heat the mixture to reflux (approx. 65°C in methanol) and maintain for 4-6 hours. The cyclization reaction forms the desired pyridone ring.
-
Upon reaction completion, cool the mixture to room temperature.
-
Slowly add a solution of hydrochloric acid in water to neutralize the mixture and precipitate the product.
-
Isolate the solid product by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold methanol to remove impurities.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Section 3: Core Synthetic Applications & Protocols
The true synthetic utility of this compound is realized through the transformation of its hydroxyl groups into better leaving groups, thereby activating the scaffold for nucleophilic substitution and subsequent cyclization reactions.
Activation via Chlorination: A Gateway to Versatile Intermediates
The conversion of the dihydroxy-pyridine to its corresponding dichloro- derivative is a critical activation step, transforming the relatively inert hydroxyls into highly reactive chloro groups. This intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine, is a cornerstone for building more complex molecules.[5]
Protocol 3.1.1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Ice water
Procedure:
-
In a fume hood, charge a flask equipped with a reflux condenser and a gas scrubber to a mixture of phosphorus oxychloride and a catalytic amount of DMF.
-
Carefully add this compound portion-wise to the stirred mixture.
-
Add phosphorus pentachloride portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 3-5 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. If an oily residue forms, extract the aqueous mixture with a suitable organic solvent like toluene or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a solvent system like ethanol/water or by column chromatography.
-
Critical Insight: A potential byproduct of this reaction is the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine, which can contaminate the final product and complicate subsequent steps.[6] Careful control of stoichiometry and reaction temperature is essential to minimize its formation.
-
Caption: Conceptual diagram of the cyclocondensation to form the fused heterocyclic system.
Section 4: Applications in Medicinal Chemistry
The heterocyclic scaffolds derived from this compound are privileged structures in drug discovery.
-
Anticancer Agents: Pyrido[2,3-d]pyrimidines are known to function as inhibitors of various kinases and enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase and eukaryotic elongation factor-2 kinase (eEF-2K). [7][8]The fluorine atom at position 5 can enhance binding affinity and improve the drug-like properties of these inhibitors.
-
Antifungal Activity: The core structure is reminiscent of 5-fluorocytosine, a prodrug that is converted inside fungal cells to 5-fluorouracil, a potent inhibitor of both DNA and RNA synthesis. [9][10][11]This suggests that novel derivatives based on this scaffold could be explored as new antifungal agents. [12]* Pteridine Derivatives: The diamino intermediate can also be a precursor for pteridines, a class of heterocyclic compounds vital in numerous biological processes. [13]Defects in pteridine metabolism are linked to various diseases, making synthetic analogs valuable as therapeutic agents or research tools.
Section 5: Conclusion
This compound is more than just a chemical reagent; it is a strategic starting material that provides a reliable and versatile pathway to high-value heterocyclic compounds. Its well-defined reactivity allows for controlled, stepwise transformations to build complex molecular architectures. The protocols and insights provided herein demonstrate its utility in synthesizing activated intermediates and constructing medicinally relevant scaffolds, solidifying its role as an indispensable building block for researchers in drug development and materials science.
References
- Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds.
- Shaaban, M. R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Cain, M. H., & Guzman, M. C. (1990). Process for the preparation of substituted pyridines. Google Patents.
- Cain, M. H., et al. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- Journal of Pharmaceutical and Chemical Research. The chemistry of pyrido[2,3-d]pyrimidines.
- Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions.
- Arora, P., et al. (2013). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC.
- ResearchGate. Synthesis of 3-Cyano-2-fluoropyridines.
- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- Tassel, J. P., & Madoff, M. A. (1968). Chemotherapeutic activity of 5-fluorocytosine against a lethal Candida albicans infection in mice. PubMed.
- Low, J. N., et al. (2015). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity. PubMed.
- Polak, A., & Scholer, H. J. (1980). Mechanisms of action of 5-fluorocytosine. PubMed.
- PubChem. Flucytosine.
- Wikipedia. Flucytosine.
- Fountain, T. R., & Kinter, C. W. (2023). Flucytosine. StatPearls - NCBI.
- SRD ORGANICS LTD. Heterocyclic Building Blocks.
- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
- ResearchGate. ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives.
- MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
Sources
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Flucytosine - Wikipedia [en.wikipedia.org]
- 12. Chemotherapeutic activity of 5-fluorocytosine against a lethal Candida albicans infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Chlorination of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2][3] The protocol details the chlorination of 3-cyano-2,6-dihydroxy-5-fluoropyridine utilizing a robust mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This application note is intended for researchers, synthetic chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a successful and safe synthesis.
Introduction
The transformation of hydroxyl-substituted pyridines to their chlorinated analogues is a fundamental process in heterocyclic chemistry, unlocking pathways to a diverse array of functionalized molecules. The target compound, 2,6-dichloro-3-cyano-5-fluoropyridine, serves as a critical building block for creating more complex molecules with potential biological activity, including novel therapeutic agents.[2][3] The dihydroxy nature of the starting material, this compound, necessitates a potent chlorinating system to efficiently replace both hydroxyl groups. The combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) has been established as a highly effective reagent mixture for this type of transformation.[4] This guide provides a detailed, validated protocol for this reaction, emphasizing the rationale behind each step to empower the researcher with a deep understanding of the process.
Chemical Reaction Scheme
Caption: Overall reaction for the chlorination of this compound.
Reagent and Equipment Data
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| This compound | 154.10 | 113237-18-6 | Off-white to pale yellow solid |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | Colorless to yellow fuming liquid, reacts violently with water |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 10026-13-8 | White to pale yellow crystalline solid, sublimes, reacts violently with water |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Volatile, colorless liquid |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | White crystalline solid, drying agent |
| Equipment | Purpose |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Heating mantle with stirrer | Controlled heating and mixing |
| Fume hood | Essential for handling hazardous reagents |
| Ice bath | For controlled quenching of the reaction |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal under reduced pressure |
| Filtration apparatus | For isolating solid product |
| NMR Spectrometer, Melting Point Apparatus | For product characterization |
Experimental Protocol
1. Reaction Setup and Reagent Addition:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add this compound (10.0 g, 64.9 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 60 mL, 649 mmol) to the flask. The POCl₃ serves as both a reagent and the solvent.
-
Slowly and in portions, add phosphorus pentachloride (PCl₅, 27.0 g, 129.6 mmol) to the stirred suspension. The addition may be exothermic.
-
Expert Insight: The use of both POCl₃ and PCl₅ creates a highly potent chlorinating environment. PCl₅ helps to drive the reaction to completion, especially for less reactive hydroxyl groups, ensuring a higher conversion rate. Some protocols suggest that PCl₅ can help to minimize side reactions by ensuring a fully anhydrous system.[4]
-
2. Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if desired.
-
Trustworthiness Check: A complete reaction is indicated by the dissolution of the starting material and a change in the color of the reaction mixture.
-
3. Reaction Work-up and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will release HCl gas.
-
Once the ice has completely melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product, a solid, may contain the byproduct 2,4,6-trichloro-3-cyano-5-fluoropyridine.[5]
-
Purify the crude solid by recrystallization from a suitable solvent system such as ethanol/water or hexanes.
-
Expert Insight: The choice of recrystallization solvent will depend on the impurity profile. A trial-and-error approach on a small scale may be necessary to identify the optimal solvent system.
-
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Diagram
Caption: Experimental workflow for the chlorination of this compound.
Mechanistic Insights
The chlorination of the dihydroxypyridine proceeds through the activation of the hydroxyl groups by the phosphorus reagents. The generally accepted mechanism involves the following key steps:
-
Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate intermediate, converting the hydroxyl group into a better leaving group.[6]
-
Nucleophilic Attack: A chloride ion, readily available from both POCl₃ and PCl₅, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group.
-
Elimination: The chlorophosphate group is eliminated, resulting in the formation of the C-Cl bond.
-
Repeat for the Second Hydroxyl Group: This process is repeated for the second hydroxyl group to yield the final 2,6-dichloro product.
The presence of PCl₅ ensures a high concentration of chloride ions and can also form more reactive chlorophosphonium species in situ, further driving the reaction towards completion.
Product Characterization
The identity and purity of the synthesized 2,6-dichloro-3-cyano-5-fluoropyridine should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 89-91 °C[7] |
| ¹H NMR | A single signal in the aromatic region is expected for the proton at the 4-position. |
| ¹³C NMR | Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring. |
| Purity (HPLC) | ≥98% |
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic fumes. Handle with extreme care and avoid contact with skin, eyes, and clothing.
-
Phosphorus pentachloride (PCl₅) is also corrosive and reacts vigorously with water to produce hydrochloric acid. It is harmful if swallowed or inhaled.
-
The quenching step is highly exothermic and releases large volumes of HCl gas. This must be performed slowly and with caution in a well-ventilated fume hood.
Ensure that all glassware is thoroughly dried before use to prevent violent reactions with the phosphorus reagents. All waste materials should be disposed of in accordance with institutional and local regulations.
References
- Deoxychlorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). Molecules, 22(7), 1185. [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). RSC Advances, 10(30), 17823-17829. [Link]
- Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. (n.d.).
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate.
- POCl -PCl mixture: A robust chlorinating agent†. (2020). Journal of the Indian Chemical Society, 97(11), 2023-2030. [Link]
- US Patent for Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).
- Preparation of POCl 3 using P 2 O 5 and PCl 5. (n.d.). ResearchGate.
- POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps.
- Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. (2020). YouTube.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000630). (n.d.). Human Metabolome Database.
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloro-3-cyano-5-fluoropyridine | 82671-02-1 | FD55430 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-ジクロロ-5-フルオロ-3-ピリジンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Reaction Mechanisms of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This versatile heterocyclic compound is a valuable intermediate in pharmaceutical synthesis, largely due to the unique interplay of its functional groups: a cyano moiety, a fluorine atom, and two hydroxyl groups on an electron-deficient pyridine ring. This guide elucidates the key transformations of this molecule, including its tautomeric nature, susceptibility to nucleophilic aromatic substitution, and the characteristic reactions of its hydroxyl and cyano functionalities. Each section combines mechanistic explanations with detailed, field-proven protocols to ensure both theoretical understanding and practical applicability.
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly influence properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The pyridine scaffold itself is a privileged structure in numerous pharmaceuticals.[3] This molecule combines the benefits of a fluorinated heterocycle with multiple reactive sites, making it a powerful building block for complex molecular architectures.
The reactivity of this compound is governed by the strong electron-withdrawing effects of the ring nitrogen, the cyano group, and the fluorine atom. These features render the pyridine ring highly electron-deficient and susceptible to specific transformations, which will be explored in this guide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂O₂ | [4] |
| Molecular Weight | 154.10 g/mol | [4] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [] |
| CAS Number | 113237-18-6 | [] |
| Melting Point | >300 °C | Data not explicitly found, typical for dihydroxypyridines |
| Boiling Point | 217.5°C at 760 mmHg (Predicted) | [] |
Tautomerism: The Pyridine-Pyridone Equilibrium
A foundational concept for understanding the reactivity of 2,6-dihydroxypyridines is their existence in tautomeric forms. While named a "dihydroxypyridine," the molecule predominantly exists in more stable pyridone and oxo-hydroxy tautomeric forms. This equilibrium is critical as it dictates which functional groups are available for reaction and influences the aromaticity and nucleophilicity of the ring.
Caption: Tautomeric forms of the title compound.
The 6-hydroxy-2-pyridone form is generally the most stable and prevalent tautomer. This structure features one hydroxyl group and one pyridone carbonyl. This has two major consequences for its reactivity:
-
Reduced Aromaticity: The pyridone ring is less aromatic than a true pyridine, which can influence its substitution patterns.
-
Ambident Reactivity: The molecule possesses both a nucleophilic hydroxyl group and a potentially reactive N-H proton, in addition to the carbonyl oxygen.
Nucleophilic Aromatic Substitution (SNAr) at C5
The pyridine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the ring nitrogen.[6] In this compound, the C5 position is para to the C2-oxo group (in the major tautomer) and is further activated by the strong inductive electron withdrawal of the fluorine atom itself. This makes the C-F bond highly susceptible to nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and accelerating this initial attack. Consequently, in SNAr reactions, fluorine is an excellent leaving group, often superior to other halogens.[6][7]
Caption: Generalized workflow for the SNAr reaction.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a representative SNAr reaction using an amine as the nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add the base (e.g., K₂CO₃) followed by the amine nucleophile.
-
Causality Note: A base is crucial. For amine nucleophiles, it acts as an acid scavenger for the HF generated. For alcohol or thiol nucleophiles, a stronger base is required to deprotonate them first, significantly increasing their nucleophilicity.[6] Polar aprotic solvents are used because they solvate the cation of the base but not the nucleophile, preserving its reactivity.[6]
-
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and stir. The product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reactions of the Hydroxyl/Oxo Groups: Chlorination
The tautomeric hydroxyl/oxo groups are key handles for further functionalization. One of the most important transformations is their conversion to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This conversion transforms the electron-donating hydroxyls into electron-withdrawing chlorides, further activating the ring for subsequent substitutions.
A standard and robust method for this transformation is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a tertiary amine base.[8][9]
Caption: Workflow for the conversion to the dichloro derivative.
Protocol 2: Conversion to 2,6-Dichloro-3-cyano-5-fluoropyridine
This protocol is adapted from established industrial processes and should be performed with extreme caution in a well-ventilated fume hood.[8]
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5.0 - 10.0 equiv)
-
Phosphorus pentachloride (PCl₅) (1.0 - 2.0 equiv) (Optional, but often improves yield)
-
Round-bottom flask, reflux condenser with a gas scrubber (to neutralize HCl fumes)
Procedure:
-
Setup: In a fume hood, carefully charge a round-bottom flask with this compound.
-
Reagent Addition: Slowly and carefully add phosphorus oxychloride to the flask. The reaction can be exothermic. If using, add phosphorus pentachloride portion-wise.
-
Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. PCl₅ is often added to ensure complete conversion and to react with any residual water. The reaction generates significant amounts of HCl gas, requiring a gas trap.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by quenching a small aliquot in water, extracting with an organic solvent, and analyzing by TLC or GC-MS.
-
Work-up: After cooling, slowly and very carefully pour the reaction mixture onto crushed ice. This is a highly exothermic and vigorous quenching process. Stir until the ice has melted and any remaining POCl₃ has hydrolyzed.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acid), then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified. A known issue with this reaction is the potential formation of a 2,4,6-trichloro byproduct, which may require careful purification to remove.[9]
Reactions of the Cyano Group: Hydrolysis
The cyano group is a versatile functional group that can be converted into an amide or a carboxylic acid through hydrolysis. This transformation is fundamental in drug development for introducing hydrogen bond donors/acceptors or acidic moieties for salt formation. Hydrolysis can be catalyzed by either strong acid or strong base.[10]
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. This leads to an imidic acid intermediate which tautomerizes to the more stable amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.
Protocol 3: Acid-Catalyzed Hydrolysis to 2,6-Dichloro-5-fluoronicotinic Acid
This protocol describes the hydrolysis of the cyano group following the chlorination step (Protocol 2).
Materials:
-
Crude 2,6-Dichloro-3-cyano-5-fluoropyridine (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
Procedure:
-
Setup: To the crude 2,6-Dichloro-3-cyano-5-fluoropyridine, carefully add concentrated sulfuric acid.
-
Reaction: Heat the mixture to approximately 75 °C and hold at this temperature for 1-2 hours.[8]
-
Causality Note: Concentrated sulfuric acid acts as both the catalyst and the solvent. The elevated temperature is required to drive the hydrolysis of the relatively stable intermediate amide to the carboxylic acid.
-
-
Work-up: Cool the sulfuric acid solution and add it slowly to a beaker containing ice water. The product will precipitate out of the aqueous solution.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield the nicotinic acid derivative.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene.[11] The electronegative nitrogen atom deactivates the ring towards electrophiles. In the case of this compound, the additional deactivating effects of the cyano and fluoro groups make electrophilic attack extremely challenging.
While the hydroxyl groups are activating, their effect is often insufficient to overcome the powerful deactivation of the other substituents. Reactions like nitration or halogenation, if they occur at all, would require harsh, forcing conditions (e.g., fuming sulfuric acid, high temperatures) and would likely result in low yields and poor regioselectivity.[12] For this specific substrate, electrophilic substitution is not a synthetically viable strategy. Functionalization is almost exclusively achieved through the nucleophilic pathways described in the preceding sections.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]
- Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH. [Link]
- 2,6-Dihydroxypyridine. Wikipedia. [Link]
- Methods for installing a nitrile group on a pyridine ring.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- The Many Roles for Fluorine in Medicinal Chemistry.
- Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with. TARA. [Link]
- Process for the preparation of substituted pyridines.
- Applications of Fluorine in Medicinal Chemistry.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- The suggested mechanism nucleophilic substitution of pentafluoropyridine with malononitrile.
- Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
- Synthesis of 3-Cyano-2-fluoropyridines.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. [Link]
- Electrophilic substitution. Wikipedia. [Link]
- Showing metabocard for 2,5-dihydroxypyridine (MMDBc0054205). MiMeDB. [Link]
- Identification of 2,6-dihydroxypyridine and γ-N-methylaminobutyrate as.
- Electrophilic substitution reactions - pyridine. YouTube. [Link]
- Nucleophilic substitution of pyridine. YouTube. [Link]
- Electrophilic substitution on pyridine. Química Organica.org. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem. [Link]
- 14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
The Strategic Synthesis and Application of 2-Amino-3-Cyanopyridine Derivatives: A Guide for Advanced Research
The 2-amino-3-cyanopyridine scaffold is a cornerstone in modern heterocyclic chemistry, prized for its versatile reactivity and significant pharmacological profile. This guide provides an in-depth exploration of the synthesis and diverse applications of these valuable derivatives, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of common synthetic routes, offer detailed experimental protocols, and survey the expanding landscape of their applications, with a particular focus on their role as kinase inhibitors in oncology.
The Architectural Significance of the 2-Amino-3-Cyanopyridine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1] Within this class, the 2-amino-3-cyanopyridine moiety stands out as a "privileged scaffold." This is due to the strategic placement of its functional groups: the basic amino group, the electrophilic cyano group, and the electron-deficient pyridine ring. This unique electronic and steric arrangement allows for a wide array of subsequent chemical transformations, making it an ideal starting point for the construction of more complex, biologically active molecules.[1]
Strategic Synthesis: Methodologies and Mechanistic Insights
The construction of the 2-amino-3-cyanopyridine core is most efficiently achieved through one-pot, multi-component reactions (MCRs). This approach aligns with the principles of green chemistry by minimizing waste, saving energy, and reducing reaction times.[2]
The Cornerstone of Synthesis: The Four-Component Reaction
The most prevalent method involves a four-component condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3][4] This reaction can be facilitated by a variety of catalysts or reaction conditions, each with its own set of advantages.
Proposed Reaction Mechanism:
The reaction is believed to proceed through a series of interconnected equilibria, as outlined below. The catalyst, often a Lewis or Brønsted acid, plays a crucial role in activating the carbonyl groups.
-
Knoevenagel Condensation: The reaction initiates with the condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate.
-
Enamine/Imino Formation: Concurrently, the ketone reacts with ammonium acetate to form an enamine or imino derivative.
-
Michael Addition: The arylidenemalononitrile then undergoes a Michael addition with the enamine/imino species.
-
Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and subsequent aromatization (often via oxidation by air or another oxidant) to yield the stable 2-amino-3-cyanopyridine product.[2]
Caption: Proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Comparative Analysis of Synthetic Protocols
A variety of methods have been developed to optimize this reaction, with notable differences in efficiency, cost, and environmental impact.
| Method | Catalyst/Condition | Typical Yield | Reaction Time | Advantages | Disadvantages | Reference |
| Conventional Heating | None/Base | Moderate | Long (hours) | Simple setup | Low yields, long reaction times | [4] |
| Microwave Irradiation | Solvent-free | High (72-86%) | Short (7-9 min) | Rapid, high yields, environmentally friendly | Requires specialized equipment | [4] |
| Heterogeneous Catalysis | Nanostructured Na₂CaP₂O₇ | High (84-94%) | Short | Reusable catalyst, high yields, solvent-free | Catalyst synthesis required | [2] |
| Homogeneous Catalysis | TBBDA/PBBS | Good to Excellent | Varies | Mild conditions | Catalyst can be difficult to remove | [5] |
Application Notes & Protocols: A Practical Guide
This section provides a detailed protocol for the synthesis of a representative compound, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, a frequently cited derivative in the literature.
Detailed Protocol: Microwave-Assisted Synthesis of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
This protocol is adapted from a microwave-assisted, solvent-free procedure, which offers high efficiency and is environmentally benign.[4]
Materials and Reagents:
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Acetophenone
-
Malononitrile
-
Ammonium Acetate
-
Ethanol (95%)
-
Microwave Synthesizer
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Malononitrile is toxic; handle with care.
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL flask suitable for microwave synthesis, combine anisaldehyde (1.36 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).
-
Microwave Irradiation: Place the flask in the microwave synthesizer. Irradiate the mixture at 270 W for approximately 7-9 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the resulting solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Purification: Filter the solid product and recrystallize from 95% ethanol to afford the pure 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile as yellow crystals.
-
Characterization:
-
Melting Point: Determine the melting point and compare it with the literature value (178-180 °C).
-
Spectroscopic Analysis: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show characteristic peaks for the amino (NH₂) group (around 3450 and 3350 cm⁻¹) and the cyano (C≡N) group (around 2210 cm⁻¹).
-
Applications in Drug Discovery and Beyond
The 2-amino-3-cyanopyridine scaffold is a prolific source of biologically active compounds, with applications spanning multiple therapeutic areas.
Oncology: Potent Kinase Inhibitors
A major area of interest is the development of kinase inhibitors for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[6][7][[“]] Several 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of VEGFR-2.[9][10]
Mechanism of Action: These small molecules typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting the pro-angiogenic cascade.[11][12]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-amino-3-cyanopyridine derivative.
Structure-Activity Relationship (SAR):
-
The 2-amino group is often crucial for activity, forming key hydrogen bonds within the kinase hinge region.
-
The substituents at the 4- and 6-positions of the pyridine ring can be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets in the ATP-binding site.
-
The cyano group can also contribute to binding and influences the overall electronic properties of the molecule.
Other Therapeutic Applications
Beyond oncology, these derivatives have shown promise as:
-
Antibacterial agents: Demonstrating activity against both Gram-positive and Gram-negative bacteria.[2]
-
Carbonic Anhydrase Inhibitors: Showing potential for the treatment of glaucoma, edema, and other conditions related to carbonic anhydrase activity.[13]
-
IKK-β inhibitors: Exhibiting anti-inflammatory properties.[4]
Applications in Materials Science
While less explored than their medicinal applications, the inherent fluorescence of some 2-amino-3-cyanopyridine derivatives suggests potential uses as organic light-emitting diode (OLED) materials, fluorescent probes, and functional dyes. Further research in this area is warranted to unlock their full potential in materials science.
Conclusion
The 2-amino-3-cyanopyridine scaffold represents a highly versatile and valuable platform in chemical and pharmaceutical research. The development of efficient, green synthetic methodologies, particularly one-pot multi-component reactions, has made these compounds readily accessible. Their proven success as kinase inhibitors, alongside a growing list of other biological activities, ensures that they will remain a focal point for innovation in drug discovery and development for the foreseeable future. This guide provides the foundational knowledge and practical protocols to empower researchers to further explore and exploit the rich chemical and biological landscape of these remarkable heterocyclic compounds.
References
- Al-Ghorbani, M., et al. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(15), 4465. [Link]
- Singh, H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14, 1348-1372. [Link]
- Al-Otaibi, J. S., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
- Akbarpoor, S., et al. (2020). One-pot synthesis of 2-amino-3-cyanopyridines and hexahydroquinolines using eggshell-based nano-magnetic solid acid catalyst via anomeric-based oxidation. Scientific Reports, 10(1), 1-13. [Link]
- Gacche, R. N., & Meshram, R. J. (2019). Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. Molecules, 24(6), 1097. [Link]
- Ma, S., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
- Singh, H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(3), 1348-1372. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
- Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(1), 137-142. [Link]
- Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(4), 347-351. [Link]
- Karimi, H. (2017). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
- Ibrahim, M. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6261. [Link]
- Maleki, A., et al. (2021). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 7(1), 89-100. [Link]
- Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Welcome to the technical support center for the synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of the Core Synthesis
The synthesis of this compound (I) is a pivotal step for creating more complex pharmaceutical intermediates, such as 2,6-dichloro-3-cyano-5-fluoropyridine.[1][2] The most common and scalable approach involves a condensation reaction between an activated fluoroacetate derivative and cyanoacetamide.
A widely cited method begins with the formation of a sodium enolate from ethyl fluoroacetate and ethyl formate using a strong base like sodium methoxide. This intermediate is then reacted with cyanoacetamide, followed by cyclization and acidification to yield the target pyridine derivative.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is significantly low, or I've isolated no product. What are the likely causes?
Answer: Low or no yield almost always points to an issue in the critical first step: the formation of the sodium enolate intermediate.
-
Probable Cause A: Inactive Base or Presence of Moisture.
-
Explanation: Sodium methoxide is highly hygroscopic. Any moisture in the reaction flask or solvents will quench the base, preventing the necessary deprotonation of ethyl fluoroacetate for the initial Claisen-type condensation.
-
Solution:
-
Use freshly opened, high-purity sodium methoxide. If its age is questionable, use a new bottle.
-
Ensure all solvents (e.g., toluene, methanol) are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (Nitrogen or Argon).
-
Flame-dry all glassware before assembly and cool under a stream of inert gas.
-
-
-
Probable Cause B: Poor Temperature Control.
-
Explanation: The initial condensation reaction is exothermic. If the temperature rises too high (e.g., above 30°C), it can lead to side reactions and decomposition of the thermally sensitive enolate intermediate.[1]
-
Solution:
-
Add the sodium methoxide base to the mixture of ethyl fluoroacetate and ethyl formate slowly, in portions.
-
Use an ice bath to maintain the reaction temperature, especially during the addition of the base.
-
-
-
Probable Cause C: Impure Starting Materials.
-
Explanation: The quality of ethyl fluoroacetate and cyanoacetamide is critical. Impurities can interfere with the reaction pathway. Cyanoacetamide, in particular, can dimerize or hydrolyze over time.
-
Solution:
-
Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.
-
Use cyanoacetamide from a reliable supplier and store it in a desiccator.
-
-
Question 2: The reaction mixture became a thick, unstirrable paste after adding cyanoacetamide. Is this normal and how can I handle it?
Answer: Yes, this is a known challenge with this synthesis. The formation of the product and its intermediates as a suspension can make the mixture very thick.[1]
-
Explanation: As the reaction progresses, the sodium salt of the product pyridine begins to precipitate, leading to a dramatic increase in viscosity. Inadequate stirring at this stage leads to poor mass and heat transfer, resulting in an incomplete reaction and lower yields.
-
Solution:
-
Add a Co-solvent: As described in the foundational patent literature, adding a suitable diluent like methanol after the cyanoacetamide addition can maintain a stirrable slurry.[1] Methanol helps to solvate the intermediates without interfering with the reaction.
-
Use Robust Mechanical Stirring: Ensure your setup uses a powerful overhead mechanical stirrer rather than a magnetic stir bar, which can get bogged down easily.
-
Question 3: The final product is off-color (e.g., yellow or brown) and difficult to purify. What causes this discoloration?
Answer: Discoloration typically indicates the presence of impurities from side reactions or incomplete conversion.
-
Probable Cause A: Improper pH During Work-up.
-
Explanation: The final step involves acidifying the reaction mixture to protonate the pyridinolate salt and precipitate the neutral 2,6-dihydroxypyridine product. If the pH is too low or too high, or if acidification is done too quickly, it can trap impurities or lead to partial hydrolysis of the nitrile group.
-
Solution:
-
After evaporating the solvent, add water to the residue.
-
Slowly add a mild acid, such as glacial acetic acid, while monitoring the pH.[1] Aim for a slightly acidic pH to ensure complete precipitation without causing degradation.
-
Cool the suspension on an ice bath to maximize precipitation before filtering.
-
-
-
Probable Cause B: Contamination from Subsequent Chlorination Steps.
-
Explanation: While not a direct issue of this synthesis, it's a critical point for downstream applications. The conversion of 2,6-dihydroxy-3-cyano-5-fluoropyridine to its dichloro derivative using agents like POCl₃/PCl₅ can form a 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct, which is a known impurity that can be difficult to remove.[3] Ensuring high purity of the dihydroxy starting material is the best way to prevent this.
-
Solution:
-
Recrystallize the 2,6-dihydroxy-3-cyano-5-fluoropyridine product if necessary before proceeding to the chlorination step.
-
Thoroughly wash the filtered product with cold water to remove residual acids and salts.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard synthesis workflow and a decision tree for troubleshooting common issues.
Caption: Decision tree for troubleshooting common synthesis issues.
Quantitative Data & Optimized Protocol
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations | Reference |
| Reagent Ratio | Ethyl Fluoroacetate: 1.0 eq | Stoichiometric starting point. | [1] |
| Ethyl Formate: ~1.5 eq | Used in excess to drive the initial condensation. | [1] | |
| Sodium Methoxide: ~1.0 eq | Stoichiometric amount relative to the limiting reagent. | [1] | |
| Cyanoacetamide: ~1.0 eq | Stoichiometric amount relative to the limiting reagent. | [1] | |
| Temperature | Enolate Formation: < 30°C | Critical for preventing side reactions and decomposition. | [1] |
| Cyclization: Reflux | Typically done in a solvent like methanol after initial formation. | [1] | |
| Precipitation: 0-5°C | Cooling in an ice bath maximizes product recovery. | [1] | |
| Solvents | Initial Reaction: Toluene | A non-polar solvent suitable for the condensation. | [1] |
| Diluent: Methanol | Added to maintain a stirrable slurry after cyanoacetamide addition. | [1] | |
| Work-up | Acidification: Acetic Acid | Mild acid prevents degradation during product precipitation. | [1] |
Detailed Experimental Protocol
This protocol is adapted from established patent literature and should be performed by qualified personnel with appropriate safety precautions. [1]
-
Vessel Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, and a thermometer with ethyl fluoroacetate (1.0 eq), ethyl formate (1.5 eq), and anhydrous toluene.
-
Enolate Formation: Cool the mixture in an ice bath. Slowly add sodium methoxide (1.0 eq) in portions, ensuring the internal temperature does not exceed 30°C. Stir the resulting mixture for 30-60 minutes after the addition is complete.
-
Cyclization: Prepare a solution of cyanoacetamide (1.0 eq) in methanol. Add this solution to the sodium enolate mixture over a period of 30 minutes. The mixture will likely become a thick suspension.
-
Reaction Completion: Remove the ice bath and heat the mixture to reflux for approximately 1 hour or until reaction completion is confirmed by TLC or HPLC.
-
Isolation: Cool the reaction mixture and evaporate the solvents under reduced pressure.
-
Precipitation: To the resulting residue, add water followed by the slow addition of glacial acetic acid until the pH is slightly acidic and precipitation is complete.
-
Filtration and Drying: Cool the suspension in an ice bath for at least 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this reaction?
-
A: The main hazards are handling sodium methoxide, a corrosive and flammable solid that reacts violently with water, and managing the exothermic nature of the initial condensation. Always wear appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have appropriate quenching agents available.
-
-
Q: Can I use a different base, like sodium hydride (NaH)?
-
A: While NaH is a strong, non-nucleophilic base that could also form the enolate, it produces hydrogen gas as a byproduct, which requires specific safety measures for venting. Sodium methoxide is generally preferred for its ease of handling on a larger scale. [1]
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of the starting ethyl fluoroacetate and the appearance of the more polar pyridine product. HPLC can also be used for more quantitative analysis.
-
-
Q: What is the expected appearance and purity of the final product?
-
Q: How should I store the final product?
-
A: this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
References
- CN108033917B - Preparation method of 5-fluorocytosine - Google P
- US4703121A - Process for the preparation of 5-fluorocytosine - Google P
- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]
- A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite - Journal of the Chemical Society, Chemical Communic
- EP0333020A2 - Process for the preparation of substituted pyridines - Google P
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
- Synthesis of 3-Cyano-2-fluoropyridines | Request PDF - ResearchG
- Diethyl 2-fluoro-3-oxosuccinate | C8H11FO5 | CID 224236 - PubChem. [Link]
- Process for the preparation of fluorinated pyridines - European P
- Diethyl 2-Cyano-3-oxosuccin
- CAS 392-58-5 | Diethyl 2-fluoro-3-oxosuccin
- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem. [Link]
- (PDF)
- Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - MDPI. [Link]
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem - NIH. [Link]
Sources
- 1. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Welcome to the technical support guide for the purification of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This document is intended for researchers, scientists, and drug development professionals who are working with this critical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the antiviral agent Favipiravir.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. This guide will walk you through the common purification methods, explain the underlying principles, and provide solutions to challenges you may encounter during your experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂O₂ | [3] |
| Molecular Weight | 154.10 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 235-245 °C | [5][6] |
| Solubility | Low solubility in water. Soluble in polar organic solvents like DMSO. | [4] |
| pKa | The two hydroxy groups have distinct acidic pKa values. | [4] |
Purification Methodologies
The choice of purification method will depend on the scale of your synthesis and the nature of the impurities. The most common and effective methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, especially on a larger scale.[7] The principle is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents to Screen: Ethanol, methanol, ethyl acetate, or a mixture of these with water. A patent for a related Favipiravir intermediate suggests ethanol as a good recrystallization solvent.[8]
-
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
-
Q: My compound is not dissolving even at the solvent's boiling point.
-
A: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves completely.[7] Alternatively, the chosen solvent may not be suitable.
-
-
Q: The compound oiled out instead of crystallizing.
-
A: This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try reheating the solution, adding a bit more solvent, and allowing it to cool more slowly.
-
-
Q: No crystals are forming even after cooling.
-
A: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. You can also try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal.
-
-
Q: The yield is very low.
-
A: This could be due to using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary for dissolution. Also, make sure the solution is sufficiently cooled to maximize precipitation.
-
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[9] For a polar molecule like this compound, normal-phase chromatography is a suitable choice.[10][11]
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice for polar aromatic compounds.[9]
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. The optimal solvent system should provide a good separation of your compound from its impurities on a TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (increasing the polarity of the mobile phase over time).
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
-
Q: My compound is not moving from the top of the column.
-
A: The mobile phase is likely not polar enough. Gradually increase the proportion of the polar solvent in your eluent.[9]
-
-
Q: My compound is eluting too quickly with the solvent front.
-
A: The mobile phase is too polar. Decrease the proportion of the polar solvent.[9]
-
-
Q: The peaks are tailing, leading to poor separation.
-
A: Peak tailing with pyridine derivatives is often caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[12] To mitigate this, you can add a small amount of a competing base, like triethylamine (0.1-1%), to your mobile phase.[13] Alternatively, consider using a different stationary phase like neutral alumina or end-capped silica gel.[13]
-
-
Q: I am observing low recovery of my compound.
-
A: This could be due to irreversible adsorption onto the silica gel, especially if the compound is sensitive to acidic conditions.[13] Neutralizing the silica gel with triethylamine before packing the column can help. Also, ensure that the pH is controlled during any aqueous work-up steps prior to chromatography.[13]
-
Visualization of the Purification Workflow
Caption: A workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in my crude this compound?
-
A1: Impurities can arise from the starting materials or side reactions during synthesis. Given that this compound is an intermediate in Favipiravir synthesis, common impurities may include unreacted starting materials from the cyclization reaction, byproducts from incomplete fluorination, or residual solvents.[1][14]
-
-
Q2: My purified compound shows multiple spots on the TLC plate. What could be the issue?
-
A2: This could indicate the presence of tautomers. Dihydroxypyridines can exist in equilibrium with their pyridone tautomers.[13] This can sometimes lead to multiple spots on TLC or peaks in NMR. To confirm purity, it is advisable to use HPLC or LC-MS.
-
-
Q3: How should I store the purified this compound?
-
A3: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4]
-
-
Q4: Can I use reversed-phase chromatography for purification?
-
A4: Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds.[15] You would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This can be particularly useful if normal-phase chromatography does not provide adequate separation.
-
Troubleshooting Decision Tree
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 5. This compound | 113237-18-6 [sigmaaldrich.com]
- 6. 113237-18-6 CAS MSDS (2,6-Dihydroxy-5-fluoro-3-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Welcome to the technical support guide for the synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Overview of the Synthesis
The synthesis of this compound (IUPAC Name: 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile) is a crucial step in the preparation of various pharmaceutical intermediates.[1][2] A common and effective method involves a two-step, one-pot condensation reaction. The process begins with a Claisen condensation of ethyl fluoroacetate and ethyl formate using a strong base like sodium methoxide. The resulting enolate is then reacted in situ with cyanoacetamide, which undergoes cyclization to form the desired pyridone ring system.[1]
While robust, this synthesis is sensitive to reaction conditions, and several side reactions can impact yield and purity. This guide addresses the most frequent issues in a question-and-answer format.
Core Reaction Pathway
Below is a diagram illustrating the intended synthetic route.
Caption: Core synthetic pathway and major side reactions.
Troubleshooting Guide & FAQs
Issue 1: Low Yield & Incomplete Reaction
Q1: My final yield is significantly lower than expected, and I suspect incomplete cyclization. What are the common causes?
A1: Low yield is a frequent issue that can often be traced back to the initial condensation or the subsequent cyclization step. Here are the primary factors to investigate:
-
Base Quality and Stoichiometry: The base, typically sodium methoxide, is critical. It must be anhydrous and highly active. Old or improperly stored sodium methoxide can absorb moisture and CO₂, reducing its efficacy. Ensure you are using at least one full equivalent relative to the limiting reagent (ethyl fluoroacetate).
-
Temperature Control: The initial Claisen condensation is exothermic.[1] The temperature should be carefully controlled, preferably not exceeding 30-40°C, to prevent side reactions or evaporation of low-boiling reagents like ethyl formate (boiling point: 52-54°C).[1] Running the reaction in a vessel with efficient cooling is recommended.
-
Reagent Purity: The purity of ethyl fluoroacetate, ethyl formate, and cyanoacetamide is paramount. Impurities can interfere with the base or participate in competing side reactions. It is advisable to use freshly distilled reagents if purity is in doubt.
-
Reaction Time: Ensure sufficient time is allowed for both the enolate formation and the subsequent cyclization with cyanoacetamide. The patent literature suggests several hours for the initial step to ensure the formation of the sodium enolate suspension.[1]
Issue 2: Nitrile Group Side Reactions
Q2: My post-reaction analysis (LC-MS, NMR) shows peaks corresponding to the amide and/or carboxylic acid analogs of my product. How are these forming and how can I prevent them?
A2: This is a classic side reaction involving the hydrolysis of the nitrile (cyano) group. The pyridine ring's electron-withdrawing nature can make the nitrile susceptible to hydrolysis.
-
Mechanism of Formation: The hydrolysis occurs in two stages: first to the corresponding carboxamide, and then further to the carboxylic acid.[3][4] This can be catalyzed by either acidic or basic conditions, which are often present during the reaction workup (e.g., acidification to precipitate the product) or purification.[5][6]
-
3-Cyano-…-pyridine → 5-Fluoro-2,6-dihydroxynicotinamide → 5-Fluoro-2,6-dihydroxynicotinic Acid
-
-
Prevention and Mitigation:
-
Neutralize with Care: During the workup, when neutralizing the basic reaction mixture with acid (e.g., acetic acid), avoid a large excess of acid and keep the temperature low (e.g., on an ice bath) to minimize the rate of hydrolysis.[1]
-
Minimize Water Contact: While water is used in the workup to dissolve salts, prolonged exposure of the product to aqueous acidic or basic conditions, especially at elevated temperatures, should be avoided.
-
Purification Strategy: If hydrolysis occurs, the resulting carboxylic acid has significantly different polarity and acidity. It can often be separated by careful recrystallization or chromatography. An acid/base extraction during workup could also remove the carboxylic acid impurity.
-
Issue 3: Product Discoloration & Polymerization
Q3: My isolated product is off-white, yellow, or even brown, suggesting impurities or degradation. What could be the cause?
A3: Discoloration is often a sign of polymerization. Cyanopyridine compounds, particularly those with electron-donating groups like hydroxyls, can be prone to polymerization, forming highly conjugated and colored materials.[7]
-
Causality: The polymerization can be initiated by heat, light, or the presence of trace acid or base. The reaction proceeds through the nitrile groups, forming polyconjugated –(C=N)– chains.[7]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-oxidation, which can generate radical species that initiate polymerization.
-
Temperature Management: Avoid excessive heating during the reaction, solvent removal, and drying. Dry the final product under vacuum at a moderate temperature (e.g., <50°C).
-
Purified Reagents: Use high-purity reagents and solvents to eliminate potential catalysts for polymerization.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere if it is to be kept for an extended period.
-
Issue 4: Potential Decarboxylation
Q4: Is decarboxylation a risk? I am concerned about losing the cyano group (after potential hydrolysis).
A4: Decarboxylation is not a direct risk for the nitrile product itself. However, it becomes a significant concern if the nitrile group is first hydrolyzed to a carboxylic acid, as discussed in Q2. Pyridinecarboxylic acids, especially those with the carboxylic acid group at the 2-position (α-position), can undergo thermal decarboxylation.[8][9][10]
-
Conditions: While the 3-position carboxylic acid is more stable than the 2-position, decarboxylation can still occur at elevated temperatures, often above 200°C.[11] If your synthesis or purification involves high temperatures (e.g., distillation, melt recrystallization), this side reaction becomes more probable for the carboxylic acid impurity.
-
Prevention: The best prevention is to avoid the initial hydrolysis of the nitrile group. If the carboxylic acid impurity is formed, avoid high-temperature purification methods.
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 5-Fluoro-2,6-dihydroxynicotinamide | C₆H₅FN₂O₃ | 172.12 | Partial hydrolysis of the nitrile group. |
| 5-Fluoro-2,6-dihydroxynicotinic Acid | C₆H₄FNO₄ | 173.10 | Complete hydrolysis of the nitrile group. |
| 5-Fluoro-2,6-dihydroxypyridine | C₅H₄FNO₂ | 129.09 | Hydrolysis of nitrile followed by decarboxylation. |
| Polymer | (C₆H₃FN₂O₂)n | Variable | Heat, light, or catalyst-induced polymerization.[7] |
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.[1]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Charge the flask with ethyl fluoroacetate (1.0 eq), ethyl formate (1.5 eq), and an anhydrous solvent like toluene.
-
Base Addition: Slowly add sodium methoxide (1.05 eq) portion-wise or as a slurry in toluene, ensuring the internal temperature does not exceed 35-40°C.
-
Stirring: Stir the resulting thick suspension vigorously at room temperature for 4-5 hours to ensure complete formation of the sodium enolate.
-
Cyclization: Prepare a solution or slurry of cyanoacetamide (1.0 eq) in an anhydrous alcohol (e.g., methanol). Add this to the enolate suspension over 30 minutes, again controlling the temperature.
-
Reaction Completion: Stir the mixture for an additional 2-3 hours at room temperature.
-
Workup:
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water to dissolve inorganic salts.
-
Cool the aqueous suspension in an ice bath and slowly add glacial acetic acid to precipitate the product (target pH ~4-5).
-
Stir the cold suspension for 30 minutes, then collect the precipitate by filtration.
-
-
Purification: Wash the filter cake with cold water and then a small amount of a non-polar solvent (e.g., diethyl ether) to remove organic impurities. Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing issues during the synthesis.
Caption: A logical flow for diagnosing synthesis problems.
References
- AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER. Journal of Polymer Science.
- US Patent 5,756,750A, Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- RU Patent 2175968C2, Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
- Kayan, B., & Gürdağ, G. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
- Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4279-4285.
- Fassihi, A., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 26(4), 361-373.
- Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828.
- Brady, D., et al. (2007). Biocatalytic hydrolysis of 3-cyanopyridine. ResearchGate.
- CN Patent 103467370A, Synthesis method of cyanopyridine and derivatives thereof. Google Patents.
- Hammick reaction. Wikipedia.
- Pyridine : Decarboxylation of Niacin. YouTube.
- El-Sayed, N. N. E., et al. (2020). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Mini-Reviews in Organic Chemistry, 17(5), 549-565.
- EP Patent 0333020A2, Process for the preparation of substituted pyridines. Google Patents.
- Plaskon, A. S., et al. (2010). Synthesis of 3-Cyano-2-fluoropyridines. Synthesis, 2010(14), 2379-2384.
- Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 12(10), 1146.
- US Patent 7,345,176B2, Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents.
- EP Patent 0192287A2, Process for the preparation of fluorinated pyridines. Google Patents.
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem.
- Al-Abdullah, E. S., et al. (2018). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 23(11), 2969.
- Ghorab, M. M., et al. (2013). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ChemInform, 44(31).
- Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2024(1), M1809.
- El-Deen, I. M., et al. (2018). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 1(1), 111.
- Rodinovskaya, L. A., et al. (2003). ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles. ChemInform, 34(32).
- Khalafy, J., & Poursattar Marjani, A. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society.
Sources
- 1. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS â ©â ¦. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER* [cjps.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hammick reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Cyano-2,6-dihydroxy-5-fluoropyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is curated to ensure scientific accuracy and is grounded in established chemical principles to empower you to optimize your reaction conditions and achieve high-yield, high-purity outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is a base-catalyzed condensation reaction, specifically a variation of the Guareschi-Thorpe pyridine synthesis. This involves the reaction of an activated fluoroacetate derivative (commonly ethyl fluoroacetate) with cyanoacetamide in the presence of a strong base. The initial step is the formation of an enolate from ethyl fluoroacetate, which then undergoes a series of condensation and cyclization steps with cyanoacetamide to yield the target pyridone ring structure.
Q2: My reaction mixture becomes a very thick, un-stirrable slurry. Is this normal?
A2: Yes, the formation of a thick suspension or precipitate during the reaction is a common observation and is often an indicator that the product, likely as a salt, is forming.[1] To manage this, it is advantageous to use a suitable diluent, such as methanol, which can help maintain a stirrable mixture without significantly impacting the reaction outcome.[1]
Q3: What is the typical purity and yield I should expect from this synthesis?
A3: With optimized conditions, yields for this type of pyridine synthesis can be quite high, often exceeding 80%. However, yields can be significantly lower if reaction parameters are not well-controlled. The purity of the crude product can vary, and subsequent purification steps like recrystallization are often necessary to achieve >98% purity suitable for downstream applications.
Q4: Can I use a different base other than sodium hydride or sodium methoxide?
A4: While sodium hydride and sodium methoxide are the most commonly cited bases due to their efficacy in generating the required enolate, other strong, non-nucleophilic bases could potentially be used. However, the choice of base is critical. Weaker bases may not be sufficient to deprotonate the ethyl fluoroacetate, leading to no reaction or extremely low yields. It is crucial to use an anhydrous base to prevent hydrolysis of the ester starting material.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Base: The base (e.g., sodium hydride, sodium methoxide) may have degraded due to improper storage and exposure to moisture. 2. Low Reaction Temperature: The initial enolate formation may be too slow if the temperature is too low. 3. Poor Quality Starting Materials: Impurities in ethyl fluoroacetate or cyanoacetamide can inhibit the reaction. 4. Premature Quenching: Accidental introduction of water or acid before the reaction is complete. | 1. Use a fresh, unopened container of the base or titrate to determine its activity. Ensure anhydrous conditions are strictly maintained. 2. While the overall reaction needs to be cooled due to its exothermic nature, ensure the initial mixture of the base and ethyl fluoroacetate is allowed to stir for a sufficient time (e.g., 30 minutes) to ensure enolate formation before adding cyanoacetamide. 3. Verify the purity of your starting materials by NMR or GC-MS. Purify if necessary. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Dark Oil or Tarry Substance Instead of a Solid | 1. Reaction Temperature Too High: The exothermic reaction was not adequately cooled, leading to side reactions and decomposition. 2. Presence of Impurities: Side products from Knoevenagel-type self-condensation of cyanoacetamide or other impurities can lower the melting point and prevent crystallization. 3. Incomplete Reaction: A significant amount of unreacted starting materials or intermediates may be present. | 1. Maintain strict temperature control, preferably below 30°C, especially during the addition of reagents. Use an ice bath to manage the exotherm. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, triturate the oil with a non-polar solvent like hexane or diethyl ether to wash away soluble impurities. If the product is still oily, purification by column chromatography will be necessary. 3. Monitor the reaction progress by TLC or LC-MS to ensure completion before workup. |
| Unexpected Peaks in NMR Spectrum of Crude Product | 1. Unreacted Starting Materials: Peaks corresponding to ethyl fluoroacetate and cyanoacetamide. 2. Solvent Residue: Peaks from methanol, toluene, or other solvents used in the reaction or workup. 3. Side-Products: Potential for dimers or other condensation products. | 1. Optimize reaction time and stoichiometry to drive the reaction to completion. 2. Ensure the product is thoroughly dried under high vacuum. 3. Purify the product via recrystallization or column chromatography. Compare the spectrum to a known standard of the pure product. |
| Difficulty in Filtering the Product | 1. Very Fine Particles: The precipitated product may be too fine, clogging the filter paper. 2. Gummy or Oily Product: As described above, impurities can lead to a non-crystalline product. | 1. Allow the product to digest in the mother liquor (with gentle stirring) for a period to encourage the growth of larger crystals before filtration. Using a filter aid like Celite® may also be beneficial. 2. Address the root cause of the oily product as detailed in the corresponding troubleshooting section. |
III. Experimental Protocols
A. Synthesis of this compound
This protocol is a synthesized methodology based on established literature procedures.
Materials:
-
Ethyl fluoroacetate (≥98%)
-
Cyanoacetamide (≥98%)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous toluene to the flask, followed by the slow, dropwise addition of ethyl fluoroacetate (1.0 eq) at a temperature maintained below 30°C using an ice bath.
-
Allow the mixture to stir for 30 minutes at this temperature to ensure the formation of the sodium enolate.
-
In a separate flask, dissolve cyanoacetamide (1.0 eq) in anhydrous methanol.
-
Add the cyanoacetamide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 30°C. A thick precipitate will likely form.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of glacial acetic acid until the mixture is acidic (pH ~5-6).
-
Add deionized water to the mixture to dissolve any inorganic salts.
-
The precipitated product is then collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the crude this compound.
B. Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or isopropanol) to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Data Presentation
Table 1: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point | ¹H NMR (DMSO-d₆, 400 MHz) |
| This compound | C₆H₃FN₂O₂ | 154.10 g/mol [2] | White to off-white solid | 135-140°C | δ 7.09 (d, J=12Hz, 1H) |
V. Visualizations
A. Reaction Workflow
Caption: Workflow for the synthesis of this compound.
B. Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
VI. Safety Information
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. Handle only under an inert atmosphere and in a fume hood. Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. To quench residual NaH, slowly add isopropanol to a cooled suspension of the hydride in an unreactive solvent like toluene, followed by methanol, and then water, all with extreme caution.[3][4]
-
Phosphorus Oxychloride (POCl₃): This reagent is often used in subsequent reactions to convert the dihydroxy pyridine to a dichloro derivative. It is highly corrosive and toxic, reacting violently with water to release toxic gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, a lab coat, and a face shield.[5][6][7]
-
Ethyl Fluoroacetate: This compound is toxic and an irritant. It can be harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood.
VII. References
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
-
Phosphorus Oxychloride Hazard Summary. (Rev. 2008). New Jersey Department of Health. [Link]
-
Phosphorus Oxychloride Extra Pure MSDS. (2015). Loba Chemie. [Link]
-
DIBALH, LAH, NaH Metal Hydrides - How to Use and Quench. (2018). Prof Chary Smith. [Link]
-
This compound. Infochems. [Link]
-
2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994. PubChem. [Link]
-
Process for the preparation of substituted pyridines. EP0333020A2.
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
Technical Support Center: Troubleshooting HPLC Analysis of Pyridine Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered with these basic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My pyridine derivative peak is tailing severely. What is the cause and how can I fix it?
Q: Why is my peak tailing?
A: Peak tailing is the most common issue when analyzing basic compounds like pyridine derivatives.[1][2][3] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][4][5] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in an asymmetrical peak with a drawn-out tail.[2][5]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][6]
-
Physical Issues: Poorly made connections, excessive dead volume in the system, or a void in the column packing can distort peak shape.[1]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]
-
Metal Chelation: Some pyridine derivatives can chelate with trace metals in the HPLC system (e.g., from stainless steel frits or tubing), leading to peak distortion.[7][8]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.
-
Mobile Phase pH Adjustment:
-
Principle: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the residual silanol groups, neutralizing their negative charge and minimizing their ability to interact with the positively charged (at low pH) pyridine analyte.[2][3]
-
Action: Use a buffer such as 10-20 mM phosphate or formate to control the pH. It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[9][10][11]
-
Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile (ACN).[1]
-
-
Use of Mobile Phase Additives:
-
Principle: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the analyte from the active silanol sites. The competing base will preferentially interact with the silanols.[1]
-
Action: Add TEA at a low concentration (e.g., 5-10 mM) to your mobile phase.
-
Note: Additives like TFA are effective but can be ion-suppressing for mass spectrometry (MS) detection and may absorb at low UV wavelengths.[12]
-
-
Column Selection:
-
Principle: Modern columns are designed to minimize silanol interactions.
-
Action:
-
Use a high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small silane to the residual silanols, making them less accessible.[2]
-
Consider columns with a polar-embedded phase or specialized "base-deactivated" phases designed for basic compounds.
-
For operation at high pH (>8), where the pyridine is neutral, a pH-stable column (e.g., hybrid or polymer-based) is required as traditional silica will dissolve.[1][12]
-
-
-
Instrument & Method Optimization:
-
Action:
-
Reduce Injection Volume/Concentration: Dilute your sample to check for column overload.[6][13]
-
Check for Extra-Column Volume: Ensure all tubing is cut clean and connections are properly seated to minimize dead volume.
-
Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[13][14]
-
-
Caption: A logical workflow for systematically troubleshooting peak tailing.
Issue 2: I'm seeing poor resolution or co-elution of my pyridine derivative and related impurities.
Q: Why is the resolution poor?
A: Poor resolution (Rs < 1.5) occurs when the separation between two peaks is insufficient. This is common with pyridine isomers or closely related structures which often have very similar physicochemical properties.[14] The primary factors affecting resolution are column efficiency (N), selectivity (α), and retention factor (k).[15]
Causes of poor resolution include:
-
Suboptimal Mobile Phase: The organic solvent ratio, pH, or buffer strength may not be ideal for separating your specific analytes.[6]
-
Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not provide enough selectivity for your compounds.[15]
-
Low Column Efficiency: This can be due to an old or degraded column, or an excessively high flow rate.[6]
Q: How can I improve the separation of co-eluting peaks?
A: Improving resolution requires a methodical adjustment of chromatographic parameters to enhance the differences in how analytes interact with the stationary and mobile phases.
-
Optimize Mobile Phase Selectivity (α):
-
Change Organic Modifier: If using acetonitrile (ACN), try switching to methanol or vice-versa. These solvents have different properties and can alter elution order. ACN is aprotic while methanol is protic, leading to different hydrogen bonding interactions.
-
Adjust pH: Small changes in mobile phase pH can significantly alter the ionization state of pyridine derivatives, which in turn affects their retention and selectivity.[1][10] A pH change can often separate compounds that co-elute under other conditions.[11]
-
Modify Buffer Concentration: Adjusting the ionic strength of the buffer (typically between 25-50 mM) can influence analyte-stationary phase interactions.[16]
-
-
Optimize Retention Factor (k'):
-
Principle: Aim for a retention factor (k') between 2 and 10 for robust separation.[1]
-
Action: Adjust the ratio of organic solvent to aqueous buffer. Decrease the percentage of organic solvent to increase retention (and potentially resolution), or increase it to decrease retention and analysis time.
-
-
Increase Column Efficiency (N):
-
Principle: Higher efficiency results in narrower peaks, which are easier to resolve.
-
Action:
-
Decrease Flow Rate: Lowering the flow rate gives analytes more time to interact with the stationary phase, leading to sharper peaks.[15]
-
Increase Temperature: Slightly increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to higher efficiency.
-
Use a Longer Column or Smaller Particle Size: Increasing column length (e.g., 150 mm to 250 mm) or switching to a column with smaller particles (e.g., 5 µm to sub-2 µm) will significantly increase the number of theoretical plates (N) and improve resolution.[15] Note that smaller particles will increase backpressure.[1]
-
-
-
Change Stationary Phase Chemistry:
-
Principle: If optimizing the mobile phase is insufficient, a different column chemistry is needed to provide an alternative separation mechanism.
-
Action: If you are using a C18 column, consider switching to a Phenyl, Cyano (CN), or a polar-embedded phase column.[1] These phases offer different types of interactions (e.g., π-π interactions with a Phenyl column) that can resolve challenging peaks.
-
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: I am observing multiple peaks or peak splitting for a single, pure pyridine derivative.
Q: What could cause my pure compound to show multiple peaks?
A: This phenomenon can be alarming, but it is often due to chromatographic or chemical effects rather than sample impurity.
-
Chelation with Metal Ions: Pyridine and its derivatives can act as chelating agents, interacting with residual metal ions (e.g., iron, chromium) from the stainless steel components of the HPLC system.[7][8] This can result in the formation of different metal-analyte complexes that elute at different times, appearing as multiple peaks or broad, misshapen peaks.[8]
-
Slow On-Column Interconversion: If the mobile phase pH is very close to the analyte's pKa, the compound can exist in both its ionized and non-ionized forms.[4][10] If the conversion between these two forms is slow relative to the chromatographic timescale, you may see two separate or split peaks.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 10% ACN), it can cause peak distortion and splitting as the sample band travels through the column.[1]
-
Column Degradation: A void or "channel" in the column packing can cause the sample band to split, leading to distorted or doubled peaks.
Q: How can I resolve the issue of multiple peaks for a single compound?
A: The strategy depends on the underlying cause.
-
Address Metal Chelation:
-
Principle: Passivating the system or pre-complexing the analyte can eliminate interaction with system metals.
-
Action:
-
Flush the system with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination.[17]
-
Consider using a "metal-free" or bio-inert HPLC system with PEEK tubing and components if analyzing highly sensitive chelators.[7][18]
-
In some advanced cases, intentionally adding a specific metal salt (e.g., FeCl₃) to the sample can pre-form a single, stable complex, which then chromatographs as a sharp, single peak.[8]
-
-
-
Optimize Mobile Phase pH:
-
Match Sample Solvent to Mobile Phase:
-
Principle: The sample solvent should be as weak as or weaker than the mobile phase to ensure proper peak focusing at the head of the column.
-
Action: Re-dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and minimize the injection volume.
-
-
Evaluate Column Health:
-
Principle: A damaged column will not perform correctly.
-
Action: Test the column with a simple, well-behaved standard mixture to check its performance (efficiency and peak symmetry). If the standard also shows poor peak shape, the column is likely the problem and should be replaced.[13]
-
Data Summary Tables
Table 1: Common Mobile Phase Buffers and Additives for Pyridine Analysis
| Buffer/Additive | pKa | Typical pH Range | Concentration | Notes |
| Formic Acid | 3.75 | 2.8 - 4.8 | 0.05 - 0.1% | Volatile, MS-friendly. Good for low pH. |
| Acetic Acid | 4.76 | 3.8 - 5.8 | 0.05 - 0.1% | Volatile, MS-friendly. |
| Phosphate Buffer | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | 10 - 50 mM | Non-volatile, excellent buffering capacity. Can precipitate in high ACN.[16] |
| Triethylamine (TEA) | 11.0 | Used as additive | 5 - 20 mM | Competing base to reduce peak tailing. Not MS-friendly.[1] |
| Trifluoroacetic Acid (TFA) | 0.5 | Used as additive | 0.05 - 0.1% | Strong ion-pairing agent, improves peak shape. Can suppress MS signal.[12] |
Table 2: Column Selection Guide for Pyridine Derivatives
| Column Type | Separation Principle | Best For... | Pros | Cons |
| Standard End-capped C18 | Hydrophobic Interaction | General purpose analysis of less basic pyridines. | Widely available, robust. | Can still exhibit tailing with strongly basic compounds. |
| High-Purity "Base Deactivated" C18 | Hydrophobic Interaction | Reducing peak tailing for most basic pyridines. | Minimal silanol activity, excellent peak shape. | Higher cost. |
| Polar-Embedded Phase | Mixed-Mode (Hydrophobic & Polar) | Enhancing selectivity for polar pyridines. | Alternative selectivity, stable in highly aqueous mobile phases. | Retention behavior can be complex. |
| Phenyl Phase | Mixed-Mode (Hydrophobic & π-π) | Aromatic pyridines and resolving isomers. | Unique selectivity based on aromaticity. | May have lower hydrophobic retention than C18. |
| Hybrid/Polymer Phase | Hydrophobic Interaction | Analysis at high pH (>8). | Stable across a wide pH range (e.g., 1-12).[19] | Different selectivity, may have lower efficiency than silica. |
| HILIC | Hydrophilic Partitioning | Very polar, hydrophilic pyridine derivatives. | Good retention for compounds not retained in reversed-phase.[12] | Requires careful control of water content in mobile phase. |
References
- Exploring the Different Mobile Phases in HPLC - Veeprho. (2025). Veeprho. [Link]
- How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. (2024). Pharma Knowledge Forum. [Link]
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- HPLC conditions for basic compound? - Chromatography Forum. (2002).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. (2025). MicroSolv. [Link]
- TLC and HPLC Separation of Metal Chelates of Cr(III), Mn(III), Fe(III) and Co(III) With 2,3-Dihydroxy Pyridine - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025). PharmaCores. [Link]
- Troubleshooting in HPLC: A Review - IJSDR. IJSDR. [Link]
- Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer - YouTube. (2022). YouTube. [Link]
- HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. SIELC Technologies. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Phenomenex. [Link]
- Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chel
- HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS | Advanced Chromatography Solutions. (2013).
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - alwsci. (2025). alwsci. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
- Method for pyridine amine derivative - Chromatography Forum. (2015).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). ACD/Labs. [Link]
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech, Inc.[Link]
- Exploring the Role of pH in HPLC Separ
- Control pH During Method Development for Better Chrom
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
- What is Peak Tailing? - Chromatography Today. (2014).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Phenomenex. [Link]
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022).
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019).
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum [chromforum.org]
- 13. ijsdr.org [ijsdr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 16. veeprho.com [veeprho.com]
- 17. silcotek.com [silcotek.com]
- 18. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Challenges in the scale-up of 3-Cyano-2,6-dihydroxy-5-fluoropyridine production
Technical Support Center: 3-Cyano-2,6-dihydroxy-5-fluoropyridine Production
A Guide for Researchers and Process Chemists on Navigating Scale-Up Challenges
Welcome to the technical support guide for the synthesis and scale-up of this compound (CDFP). This document is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and resolve challenges during production.
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably in the fluoroquinolone class of antibiotics.[1] Its production, while based on established chemical transformations, presents unique challenges when transitioning from the laboratory bench to pilot or industrial scale. This guide provides a structured approach to troubleshooting common issues, ensuring process robustness, safety, and consistency.
Section 1: Synthesis Pathway Overview
The most common and industrially relevant synthesis of CDFP is a variation of the Guareschi-Thorpe pyridine synthesis. It involves a two-step, one-pot reaction sequence.
-
Claisen Condensation: An active methylene compound, ethyl fluoroacetate, undergoes a Claisen condensation with an ester, ethyl formate, in the presence of a strong base like sodium methoxide. This forms an enolate intermediate.
-
Michael Addition & Cyclization: Cyanoacetamide is then introduced. It undergoes a Michael addition to the activated intermediate, followed by an intramolecular cyclization and dehydration to form the final 2,6-dihydroxypyridine ring system.[2]
The overall reaction is highly efficient but sensitive to process parameters, particularly during scale-up.
Caption: Synthesis pathway for CDFP production.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the initial condensation step? A1: Temperature is by far the most critical parameter. The Claisen condensation is significantly exothermic.[2] Uncontrolled temperature can lead to the evaporation of ethyl formate (boiling point: 52-54°C), resulting in an incomplete reaction and reduced yield. A target temperature of below 30°C is recommended during the addition of reagents.[2] Other critical parameters include the stoichiometry of the base (sodium methoxide) and the quality (dryness) of the solvents and reagents.
Q2: The reaction mixture becomes a very thick slurry. Is this normal? A2: Yes, the formation of a thick suspension is a known characteristic of this reaction as the product precipitates.[2] While manageable on a small scale, this poses significant challenges for stirring and heat transfer during scale-up. To mitigate this, the addition of a suitable diluent, such as methanol, is advantageous to maintain a stirrable slurry.[2]
Q3: What is the expected purity of the final product, and how should it be analyzed? A3: A typical purity for isolated CDFP is ≥95-97%.[1][3] The primary analytical method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. It is crucial to develop a stability-indicating method that can separate the starting materials, the final product, and any potential process-related impurities.
Q4: What are the recommended storage conditions for this compound? A4: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of CDFP synthesis.
Problem: Consistently Low Yield (<70%)
Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
A: Low yield is a common scale-up issue stemming from several factors. A systematic approach is needed to diagnose the root cause.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| 1. Incomplete Condensation | The exothermic nature of the initial condensation can cause localized heating, leading to the loss of low-boiling ethyl formate. If the temperature exceeds 30-35°C, significant evaporation occurs.[2] Verify by checking temperature logs and analyzing an in-process sample by HPLC for unreacted starting materials. | Implement robust cooling of the reaction vessel. Use a metered, slow addition rate for the base or fluoroacetate. Ensure the temperature probe is placed to accurately reflect the bulk internal temperature. |
| 2. Loss During Workup/Isolation | CDFP has some solubility in the reaction medium. Incorrect pH during precipitation or excessive washing can lead to significant product loss. The product is typically isolated by acidifying the reaction mixture to precipitate the solid. | Optimize the final pH for precipitation. A pH range of 2-3 is typically effective. Minimize the volume of wash solvents (e.g., cold water or methanol/water mixture) and ensure they are chilled to reduce solubility losses. |
| 3. Base Degradation or Stoichiometry | Sodium methoxide is highly sensitive to moisture and will decompose, reducing the amount of active base available for the reaction. An insufficient amount of base will lead to an incomplete reaction. | Use fresh, high-quality sodium methoxide from a sealed container. If possible, titrate the base before use to confirm its strength. Ensure all solvents and reagents are anhydrous. |
Problem: Product is Off-Color or Fails Purity Specifications
Q: The isolated CDFP is yellow or brown instead of the expected off-white solid, and HPLC analysis shows multiple impurities.
A: Product discoloration and impurity formation are often linked to temperature control and starting material quality.
| Potential Impurity/Cause | Mechanism of Formation | Mitigation Strategy |
| Unreacted Cyanoacetamide | Incomplete Michael addition/cyclization step. This can happen if the enolate intermediate is not formed efficiently or if the reaction time is too short. | Ensure sufficient reaction time (typically several hours) after the addition of cyanoacetamide. Confirm complete consumption of starting materials using in-process controls (e.g., TLC or HPLC). |
| Polymeric Byproducts | Side reactions, often promoted by excessive temperatures or incorrect stoichiometry, can lead to the formation of colored, high-molecular-weight impurities. | Maintain strict temperature control throughout the reaction. Ensure accurate stoichiometry of all reagents. An inert atmosphere (e.g., nitrogen) can also help prevent oxidative side reactions that may cause color. |
| Contaminants from Starting Materials | Impurities present in the initial ethyl fluoroacetate, ethyl formate, or cyanoacetamide can carry through the process or participate in side reactions. | Implement rigorous quality control testing on all incoming raw materials. Use only materials that meet pre-defined specifications. |
Problem: Process Hangs-Up Due to Thick Slurry or Poor Filterability
Q: The reaction becomes unstirrable at a larger scale, and the final product is extremely difficult to filter.
A: This is a classic solid-state challenge in scale-up, related to particle morphology and slurry viscosity.
Caption: Troubleshooting workflow for slurry and filtration issues.
Section 4: Key Experimental Protocols
Scale-Up Synthesis Protocol for CDFP (Illustrative)
This protocol is for informational purposes and should be adapted and optimized for specific equipment and safety requirements.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen. Start the vessel's cooling system.
-
Reagent Charge: Charge ethyl fluoroacetate and ethyl formate to the vessel. Begin agitation.
-
Base Addition (Critical Step): Prepare a solution of sodium methoxide in methanol. Add this solution slowly to the reaction vessel over 2-4 hours, ensuring the internal temperature does not exceed 30°C.[2]
-
Reaction Hold: Stir the mixture for 1-2 hours at 25-30°C after the base addition is complete.
-
Second Reagent Addition: Add cyanoacetamide to the mixture. The reaction is typically held for several hours (e.g., 4-8 hours) to ensure complete cyclization.
-
Workup and Isolation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add hydrochloric acid to adjust the pH to 2-3, causing the product to precipitate.
-
Stir the resulting slurry for 1-2 hours at 0-5°C (aging step) to improve filterability.
-
-
Filtration and Drying:
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake with a minimal amount of cold water or a methanol/water mixture.
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
Purification by Recrystallization
If the isolated product does not meet purity specifications, recrystallization can be performed.
-
Dissolve the crude CDFP in a suitable hot solvent (e.g., a mixture of dimethylformamide and water, or acetic acid).
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals, wash with a cold solvent, and dry under vacuum.
Section 5: Safety and Handling
The synthesis of CDFP involves hazardous materials and requires strict adherence to safety protocols.
-
Hazard Identification: this compound is harmful if swallowed and causes skin and eye irritation.[4][5] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6] Use in a well-ventilated area or a chemical fume hood.[4]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent fire from electrostatic discharge.
-
Spill & Disposal: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as hazardous waste according to local, state, and federal regulations.[7]
References
- Process for the preparation of substituted pyridines - Google P
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
- This compound - Autech Industry Co.,Limited. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem. [Link]
- 3 Cyano Pyridine Production Cost Analysis 2025 | Plant Setup - IMARC Group. [Link]
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. This compound [infochems.co.kr]
- 4. echemi.com [echemi.com]
- 5. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Welcome to the technical support center for 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS: 113237-18-6). This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work. Our goal is to explain the causality behind experimental choices, empowering you to navigate the complexities of handling and analyzing this molecule.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound?
A1: this compound is generally stable under standard ambient conditions (room temperature, protected from light). However, its chemical structure, featuring a cyano group, two hydroxyl groups, and a fluorine atom on a pyridine ring, makes it susceptible to degradation under specific stress conditions. It is particularly reactive towards strong acids, bases, and oxidizing agents. The dihydroxy-pyridine moiety exists in tautomeric equilibrium with its pyridone form, which influences its reactivity.
Q2: What are the most probable degradation pathways for this molecule?
A2: While specific degradation studies on this exact molecule are not extensively published, we can predict the most likely pathways based on the reactivity of its functional groups. The primary anticipated degradation routes are:
-
Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, potentially converting to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[1][2][3]
-
Oxidation: The electron-rich dihydroxypyridine ring is a prime target for oxidation. This can lead to the formation of additional hydroxylated species or, under more forceful conditions, ring-opening products.[4][5]
-
Photodegradation: Aromatic fluorine atoms can be labile under UV irradiation, potentially leading to defluorination.[6][7] The conjugated ring system can also absorb light, leading to other photochemical reactions.[8]
-
Thermal Degradation: At elevated temperatures, decomposition of the pyridine ring can occur, often through radical-mediated pathways, leading to fragmentation.[9][10]
Q3: What analytical methods are recommended for monitoring the degradation of this compound and its products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a robust starting point. Detection is typically performed using a photodiode array (PDA) detector to monitor the parent peak and any new impurity peaks simultaneously. For structural elucidation of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is essential.[11][12]
Part 2: Hypothetical Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is critical for designing stable formulations and interpreting stability data. The following pathways are proposed based on fundamental chemical principles and literature on analogous structures.
Pathway 1: Hydrolytic Degradation
The nitrile (cyano) group is the most likely site for hydrolysis. The reaction can proceed via two steps: first to a primary amide (carboxamide), and then to a carboxylic acid. The rate and dominant product depend heavily on the pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.
Caption: Hypothetical hydrolytic degradation pathway of the cyano group.
Pathway 2: Oxidative Degradation
The dihydroxy-pyridine ring is electron-rich, making it susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) can introduce additional hydroxyl groups onto the ring or potentially lead to ring cleavage. The formation of N-oxides is also a possibility, although less common for such electron-rich pyridines.
-
Ring Hydroxylation: An additional hydroxyl group could be introduced at the C4 position, which is activated by the two existing hydroxyl groups.
-
Ring Opening: More aggressive oxidation can break the C-C bonds of the pyridine ring, leading to the formation of smaller, acyclic products. This is a common pathway for the ultimate degradation of pyridine derivatives in biological or environmental systems.[12]
Caption: Hypothetical oxidative degradation pathways of the pyridine ring.
Part 3: Troubleshooting Guide for Degradation Studies
Q: I am seeing an unexpected peak in my HPLC chromatogram during a stability study. How do I identify it?
A: An unexpected peak indicates the formation of a degradation product or an impurity.
-
Check for Plausibility: First, review your stress conditions. Is the peak appearing under hydrolytic, oxidative, or photolytic stress? This provides a clue to its origin. For example, a peak appearing only in acidic/basic conditions is likely a hydrolysis product.[1][2]
-
Mass Spectrometry (LC-MS): This is the most direct method. Determine the mass-to-charge ratio (m/z) of the unknown peak.
-
If the mass corresponds to the addition of 18 amu (H₂O), you likely have a hydrolysis product (e.g., the amide).
-
If the mass corresponds to the addition of 16 amu (Oxygen), it is an oxidation product (e.g., a hydroxylated derivative).[4]
-
If the mass corresponds to the loss of 19 amu (Fluorine) and addition of 17 amu (OH), it could be a photolytic substitution product.
-
-
Forced Degradation Confirmation: Spike your sample with a small amount of a freshly prepared, highly stressed sample (e.g., boiled in acid for an extended period). If your peak of interest increases in size, it confirms it is a degradant from that specific stress condition.
Q: My mass balance is consistently below 95%. What are the possible reasons?
A: Poor mass balance is a common issue in forced degradation studies and suggests that not all degradants are being accounted for.[13]
-
Inadequate Chromatographic Separation: Some degradants may be highly polar or non-polar and could be eluting with the solvent front or be irreversibly retained on the column. Modify your HPLC gradient to include a wider range of organic modifier concentrations (e.g., 5% to 95% acetonitrile).
-
Lack of a Chromophore: Some degradation products, particularly small, ring-opened fragments, may lack a UV-absorbing chromophore and will be invisible to a PDA detector.[12] Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your PDA.
-
Formation of Volatiles or Gases: Thermal degradation can produce volatile compounds (e.g., HCN from the cyano group and pyridine ring) that will not be detected by HPLC.[9] Headspace Gas Chromatography (GC) may be required to analyze for these.
-
Precipitation: The degradant may be insoluble in the sample diluent, causing it to precipitate out of the solution before injection. Visually inspect your samples and consider using a different diluent with better solubilizing power.
Q: The extent of degradation is not reproducible between experiments. What factors should I control more tightly?
A: Reproducibility is key to a valid stability study. Inconsistent results usually point to subtle variations in experimental parameters.
-
Precise pH Control: For hydrolytic studies, the pH is critical. Use calibrated pH meters and buffered solutions. Small shifts in pH can lead to exponential changes in degradation rates.
-
Temperature Uniformity: Ensure your samples are fully equilibrated to the target temperature. Use a calibrated oven or water bath with good thermal distribution. Avoid opening the chamber frequently.
-
Light Exposure Consistency (Photostability): Use a calibrated photostability chamber that provides controlled light exposure (both UVA and visible) as specified in ICH Q1B guidelines.[14] The distance and orientation of the sample relative to the light source must be identical in every run.
-
Oxidant Concentration: When using reagents like H₂O₂, prepare the solution fresh for each experiment, as it can degrade over time. Ensure thorough mixing to achieve a homogenous concentration in the reaction mixture.
Part 4: Recommended Experimental Protocols
These protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guideline for forced degradation studies.[14][15][16] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is truly stability-indicating.[17]
Workflow for Forced Degradation Studies
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: General workflow for a forced degradation study.
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | To test susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60°C | To test susceptibility to high pH environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To simulate oxidative stress. |
| Thermal | Dry Heat | 80°C (or 20°C above accelerated) | To evaluate solid-state and solution thermal stability. |
| Photolysis | ICH Q1B compliant chamber | Room Temperature | To assess degradation upon exposure to light. |
Step-by-Step Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample with 1 mL of stock and 1 mL of water.
-
Incubation: Place the vials in a water bath or oven set to 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M NaOH). Dilute to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with your mobile phase.
-
Analysis: Inject the neutralized, diluted sample into the validated HPLC-PDA/MS system.
Note: The protocols for base hydrolysis and oxidation are similar, with appropriate changes to the stress reagent and quenching step (e.g., neutralizing base with HCl). For photolytic and thermal studies, samples should be tested in both solid and solution states.
References
- Mathew, R., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
- ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 59-167). Informa Healthcare.
- Moravek, Inc. (2023). The Role of Stability Testing in Pharmaceutical Research. [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Reilly, et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
- Cowan, D., et al. (2012). Biocatalytic hydrolysis of 3-cyanopyridine.
- ResolveMass Laboratories (2023).
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]
- Sharma, G., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Charles River Labor
- ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Nicotinonitrile. [Link]
- Mackie, R. A., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1507-1514.
- Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 1(1).
- Ninomiya, Y., et al. (2000). Theoretical study on the thermal decomposition of pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. [Link]
- Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. SSRN.
- Wang, Z., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 351-358.
- Wang, B., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, 89(7), 1775-1786.
- Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Journal of Environmental Sciences, 55, 147-155.
- Concolino, D., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(30), 11117-11127.
- Wang, Z., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]
- Gao, L., et al. (2020). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. Polymers, 12(11), 2538.
- Ochoa-Puentes, C., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7609.
- Pereira, W. E., et al. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344.
- NIOSH (1994). Pyridine: Method 1613. NIOSH Manual of Analytical Methods (NMAM), 4th ed. [Link]
- OSHA (1991). Pyridine: Method PV2295. OSHA Salt Lake Technical Center. [Link]
- Zafar, A. M., et al. (2021). View of Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences.
- Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844.
- Concolino, D., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12337-12347.
- Concolino, D., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
- Chiu, P. C., et al. (2018).
Sources
- 1. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Stabilizing 3-Cyano-2,6-dihydroxy-5-fluoropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Cyano-2,6-dihydroxy-5-fluoropyridine. As a specialized pyridine derivative, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term integrity of your valuable compound.
I. Understanding the Stability of this compound: An Overview
This compound is a highly functionalized heterocyclic compound. Its stability is influenced by the interplay of its electron-withdrawing cyano and fluoro groups and the electron-donating hydroxyl groups. While the fluorine atom can enhance thermal stability, the dihydroxy and cyano functionalities render the molecule susceptible to specific degradation pathways, primarily hydrolysis and photodegradation.[1][2] Understanding these vulnerabilities is the first step toward effective stabilization.
II. Frequently Asked Questions (FAQs)
Q1: My new batch of this compound has a slightly off-white or yellowish tint. Is it degraded?
A1: A slight off-white to pale yellow coloration is not uncommon for this compound and does not necessarily indicate significant degradation. However, a pronounced yellow or brown color, especially if it intensifies over time, can be a sign of degradation. It is crucial to perform a purity check using the analytical methods outlined in this guide to confirm the compound's integrity.
Q2: I've been storing the compound in a standard laboratory freezer. Is this sufficient for long-term stability?
A2: While low temperature is beneficial, it is not the only factor. This compound is hygroscopic, meaning it can absorb moisture from the air.[3][4] If the container is not properly sealed or if it's repeatedly opened in a humid environment, water absorption can occur even at low temperatures, leading to hydrolysis of the cyano group. For long-term storage, a desiccated and inert atmosphere is critical.
Q3: Can I handle this compound on an open bench?
A3: For short durations, such as weighing for an immediate experiment, handling on an open bench may be acceptable, provided the laboratory environment has controlled humidity. However, due to its hygroscopic nature and potential light sensitivity, prolonged exposure to ambient air and light should be avoided. For repackaging or extended handling, the use of a glove box or a nitrogen-purged environment is strongly recommended.
Q4: What are the primary degradation products I should be aware of?
A4: The two most probable degradation pathways are hydrolysis of the nitrile (cyano) group to form the corresponding amide and subsequently the carboxylic acid, and photodegradation, which can involve complex radical-mediated reactions.[5] The presence of these impurities can be monitored by the analytical techniques described in Section VI.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent experimental results (e.g., varying bioactivity, reaction yield). | Compound degradation due to improper storage. | 1. Verify Purity: Immediately assess the purity of your current stock using the HPLC or NMR methods detailed in Section VI. Compare the results with the Certificate of Analysis (CoA) of a fresh batch. 2. Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Section V). Pay close attention to the use of desiccants and inert gas. 3. Aliquot: For frequently used materials, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to ambient conditions. |
| The compound appears clumpy or has changed in physical appearance. | Moisture absorption. | 1. Dry Under Vacuum: Gently dry a small sample of the material in a vacuum oven at a low temperature (e.g., 30-40°C) to remove adsorbed water. Caution: Higher temperatures may accelerate degradation. 2. Confirm Identity and Purity: After drying, re-analyze the compound by NMR and HPLC to ensure no chemical degradation has occurred. 3. Improve Storage: Transfer the dried compound to a new, dry vial, preferably within a glovebox, and store it in a desiccator with a fresh desiccant under an inert atmosphere. |
| A new peak is observed in the HPLC chromatogram of an older sample. | Formation of a degradation product. | 1. Characterize the Impurity: If possible, use LC-MS to determine the mass of the new peak. This can help identify if it corresponds to the hydrolyzed amide or carboxylic acid derivative. 2. Perform Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study (see Section VI) on a fresh sample. Comparing the retention time of the degradation product with the unknown peak can provide confirmation. 3. Purify if Necessary: If the impurity level is unacceptable for your application, the material may need to be repurified. |
| Discoloration of the compound after exposure to light. | Photodegradation. | 1. Protect from Light: Always store the compound in amber vials or wrap the container with aluminum foil.[6][7][8][9] 2. Minimize Exposure During Handling: When working with the compound, minimize its exposure to direct and strong laboratory lighting. 3. Purity Assessment: Analyze the discolored sample by HPLC to quantify the extent of degradation. |
IV. Degradation Pathway and Troubleshooting Logic
The primary degradation pathways for this compound are hydrolysis and photodegradation. The following diagram illustrates these pathways and the corresponding troubleshooting logic.
Caption: Potential degradation pathways and troubleshooting workflow.
V. Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. Argon is denser and can provide a better blanket. |
| Humidity | Desiccated | The compound is hygroscopic; storage in a desiccator with a suitable desiccant (e.g., silica gel, Drierite) is essential to prevent moisture uptake and subsequent hydrolysis.[3][4] |
| Light | Protected from Light | Store in an amber glass vial or a clear vial wrapped in aluminum foil to prevent photodegradation.[6][7][8][9] |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to ensure an airtight seal and prevent chemical interactions with the container material. |
VI. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method validation according to ICH Q2(R1) guidelines is recommended for quantitative applications.[10][11][12][13]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this polar analyte.[14]
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase conditions (95:5 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is typically assessed by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Degradation products, being more polar (e.g., the carboxylic acid), will likely elute earlier than the parent compound.
Protocol 2: Structural Integrity and Degradation Monitoring by NMR Spectroscopy
NMR is a powerful tool for confirming the structure of the compound and detecting degradation products without the need for reference standards of the impurities.[15][16][17][18][19]
Instrumentation and Sample Preparation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If degradation is suspected, ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) experiments can provide more detailed structural information.
Interpreting the Spectra:
-
Fresh Sample: The ¹H NMR spectrum of a pure sample should show characteristic aromatic proton signals and a broad signal for the hydroxyl protons.
-
Signs of Hydrolysis: The hydrolysis of the cyano group to an amide (-CONH₂) will result in the appearance of two new broad singlets in the downfield region (typically 7-8 ppm) corresponding to the amide protons. Further hydrolysis to the carboxylic acid (-COOH) will show a very broad singlet, also in the downfield region.
-
¹³C NMR: The carbon of the cyano group has a characteristic chemical shift (around 115-120 ppm). Upon hydrolysis to an amide or carboxylic acid, this signal will disappear and a new signal for the carbonyl carbon will appear significantly downfield (around 160-170 ppm).
Protocol 3: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[20][21] This is a crucial step in developing stability-indicating analytical methods.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
VII. Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity and reliability of their results. Regular purity assessment using the provided analytical methods is a key component of good laboratory practice when working with this and other sensitive chemical entities.
References
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
- U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]
- Kwiecień, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Kanwal, N.
- Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
- Kono, H. (2023). [Development of an NMR-Based Molecular Characterization Platform for Quality Assessment of Pharmaceutical Formulations]. Yakugaku Zasshi, 143(11), 1037-1044. [Link]
- Guideline, I. H. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. NMR in Pharmaceutical Development, 1-38.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2471. [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis, 6(3), 145-158. [Link]
- Su, Y. (2024). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Magnetic Resonance, 5(2), 105-115. [Link]
- European Pharmaceutical Review. (2021). NMR spectroscopy to enhance biologic drug delivery and stability. [Link]
- Pharma Growth Hub. (2024).
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
- Interchim. Method Development HPLC. [Link]
- Kumar, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance, 14(1), 1-6. [Link]
- ResearchGate. (2022).
- Chapman, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- He, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11), e00342-18. [Link]
- Sangeetha, S., & Kumar, S. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo, 1-10. [Link]
- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]
- Wang, F., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(1), 107-113. [Link]
- Wikipedia. Pyridine. [Link]
- Swamy, K. Synthesis, reactivity, aromatic character and importance of Pyridine. [Link]
- University of Bath. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
- Tinschert, A., et al. (1999). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... Applied Microbiology and Biotechnology, 52(2), 265-71. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 14. ijprajournal.com [ijprajournal.com]
- 15. [Development of an NMR-Based Molecular Characterization Platform for Quality Assessment of Pharmaceutical Formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. biomedres.us [biomedres.us]
Technical Support Center: Resolving Peak Tailing in the Chromatography of Polar Pyridines
Welcome to the technical support center for troubleshooting chromatographic issues with polar pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape during the analysis of these basic compounds. In this question-and-answer-style guide, we, as senior application scientists, will delve into the root causes of peak tailing and provide systematic, field-proven solutions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis
Question 1: Why are the chromatographic peaks for my polar pyridine compounds showing significant tailing in reversed-phase HPLC?
Answer: Peak tailing is the most common chromatographic problem encountered with basic compounds like polar pyridines.[1][2] The primary cause is unwanted secondary interactions between the basic analyte and the stationary phase.[1][3]
-
The Silanol Interaction: Standard reversed-phase columns are typically packed with silica particles bonded with a hydrophobic layer (e.g., C18). However, the manufacturing process inevitably leaves some unreacted, accessible silanol groups (Si-OH) on the silica surface.[4] These residual silanols are acidic and can interact strongly with the basic nitrogen atom in the pyridine ring through ion-exchange or hydrogen bonding mechanisms.[2][4] This secondary retention mechanism is kinetically slow and heterogeneous, meaning some analyte molecules are held longer than others, resulting in a "tail" on the backside of the peak.[2] At a mobile phase pH above 3, these silanol groups become ionized (SiO-), exacerbating the strong electrostatic interaction with protonated basic analytes.[2]
-
Analyte Properties (pKa): Most pyridine derivatives have a pKa between 5 and 6.[1] Pyridine itself has a pKa of 5.23-5.25.[5][6] This means that in typical mobile phases (pH 3-7), the pyridine ring will be at least partially protonated (pyridinium ion), making it highly susceptible to ionic interactions with deprotonated silanols.
-
Other Potential Causes: While silanol interactions are the main culprit, other factors can contribute to or mimic peak tailing:
-
Column Overload: Injecting too high a concentration of your sample can saturate the active sites on the column, leading to poor peak shape.[1][3]
-
Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing.[2] This can be quickly checked by substituting the column with a new, proven one.[2]
-
Extra-column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[3][7]
-
dot graph TD { rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: Root cause analysis of peak tailing for polar pyridines.
Question 2: How can I strategically modify my mobile phase to eliminate peak tailing for pyridines?
Answer: A systematic optimization of the mobile phase is the most powerful tool to improve peak shape. The goal is to minimize the secondary interactions between the pyridine analyte and the silica stationary phase. This is achieved by controlling the ionization state of both the analyte and the silanol groups.
Strategy 1: pH Adjustment
Controlling the mobile phase pH is critical.[8] The objective is to protonate the silanol groups (making them neutral) or neutralize the pyridine analyte.
-
Low pH (e.g., pH < 3): This is the most common and effective approach. By operating at a pH well below the pKa of the silanol groups (typically ~3.5-4.5), you ensure they are fully protonated (Si-OH) and thus neutral.[9] This prevents the strong ionic interaction with the protonated pyridine analyte. A mobile phase containing 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5 is an excellent starting point.[9][10]
-
High pH (e.g., pH > 8): At a high pH, well above the pyridine's pKa, the analyte itself becomes neutral (deprotonated). This eliminates its ionic attraction to the now-ionized silanol groups. However, this approach is highly risky for standard silica columns , as silica will dissolve at pH levels above 8, leading to rapid column degradation.[1][11] This strategy should only be used with specialized pH-stable columns, such as those with hybrid or polymer-based particles.[1]
Strategy 2: Using Mobile Phase Additives (Silanol Suppressors)
When pH adjustment alone is insufficient, competitive basic additives can be used to "mask" the active silanol sites.
-
Triethylamine (TEA): TEA is a classic "silanol suppressor."[9][12] As a basic amine, protonated TEA will preferentially interact with the ionized silanol groups, effectively shielding the pyridine analyte from these secondary retention sites.[12][13]
-
Typical Concentration: 5-50 mM, or as a 0.1-0.2% solution, often buffered with an acid like acetic acid to a specific pH.[9][11][12]
-
Drawbacks: TEA has a strong odor, can be difficult to completely flush from a column, and may shorten column lifetime by accelerating stationary phase hydrolysis.[9][11] It is also known to cause ion suppression in LC-MS.
-
-
Ammonium Salts: Buffers like ammonium acetate or ammonium formate are volatile and MS-friendly alternatives.[11][14] They can help control pH and the ammonium ions can provide a competing effect at the silanol sites, though often less pronounced than with TEA.
The following table summarizes common mobile phase strategies:
| Strategy | pH Range | Mechanism of Action | Advantages | Disadvantages |
| Low pH Buffer | 2.0 - 3.0 | Protonates silanol groups (Si-OH), making them neutral and reducing ionic interactions.[2] | Highly effective, robust, often MS-compatible (with formic or acetic acid).[10] | May not provide sufficient retention for very polar pyridines. |
| Competing Base | 3.0 - 7.5 | Additive (e.g., TEA) preferentially binds to active silanol sites, masking them from the analyte.[9][12][13] | Very effective at improving peak shape for stubborn compounds.[12] | Can shorten column life, not ideal for MS (ion suppression), can be hard to remove from the column.[9][11] |
| High pH Buffer | 8.0 - 11.0 | Neutralizes the basic pyridine analyte, preventing its ionic interaction with silanols.[1] | Can provide excellent peak shape and alternative selectivity. | Requires a special pH-stable column (e.g., hybrid, polymer). Standard silica will dissolve.[1][11] |
dot graph G { layout=dot; rankdir=TB; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: Effect of a competing base (e.g., TEA) in the mobile phase.
Question 3: My mobile phase is optimized, but I still see tailing. How do I choose the right HPLC column?
Answer: Modern HPLC column technology offers several excellent solutions designed specifically to overcome the challenges of analyzing basic compounds. If mobile phase optimization is not enough, changing your stationary phase is the next logical step.
Column Selection Protocol:
-
Move Beyond Traditional C18: Start by replacing older, "Type A" silica columns, which are known to have high metal content and very active silanol groups.[9]
-
Select a High-Purity, End-Capped "Type B" Silica Column: Modern columns are based on high-purity silica with much lower metal contamination. After bonding the C18 chains, manufacturers perform "end-capping," a process that uses a small silanizing reagent (like trimethylsilane) to react with and block many of the remaining accessible silanol groups.[2] This is the current industry standard and significantly improves the peak shape for basic compounds.[15]
-
For Persistent Tailing, Use a Base-Deactivated or Polar-Embedded Column:
-
Base-Deactivated Columns: These are specifically marketed for the analysis of basic compounds and often use proprietary surface treatments or bonding chemistries to shield the silanols even more effectively than standard end-capping.[10][16]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group alters the surface chemistry, creating a hydration layer that can help shield silanols and improve peak shape for bases. It also makes the column compatible with highly aqueous mobile phases.[17]
-
-
Consider Novel Surface Chemistries:
-
Charged Surface Hybrid (CSH) or Positively Charged Surfaces: Some modern columns incorporate a low level of positive charge on the stationary phase surface.[4] This positive charge repels protonated basic analytes (like pyridinium ions) from the surface, effectively preventing them from getting close enough to interact with the underlying silanol groups. This "like-charges repel" mechanism provides outstanding peak shapes even with simple, MS-friendly mobile phases like 0.1% formic acid.[4]
-
| Column Type | Key Feature | Best For |
| Standard End-Capped C18 | High-purity silica with TMS end-capping. | General-purpose analysis of a wide range of compounds. |
| Base-Deactivated C18 | Proprietary surface treatment to further reduce silanol activity.[10] | Routine analysis of basic compounds where standard columns show some tailing. |
| Polar-Embedded Phase | Polar group (e.g., amide) embedded in the alkyl chain.[17] | Basic compounds, and methods requiring highly aqueous mobile phases. |
| Positively Charged Surface | Low-level positive charge on the silica surface.[4] | Achieving excellent peak shape for strongly basic compounds with simple, MS-friendly mobile phases. |
Question 4: I am using LC-MS. Are there special considerations for mobile phase additives?
Answer: Yes, absolutely. Method development for LC-MS requires a careful balance between chromatographic performance and MS signal intensity.
-
Avoid Non-Volatile Buffers: Phosphate buffers are excellent for UV-based HPLC but are non-volatile and will contaminate the mass spectrometer. Never use phosphate buffers with LC-MS. [9][11]
-
The Problem with TFA: Trifluoroacetic acid (TFA) is a superb ion-pairing agent that provides excellent peak shape for basic compounds. However, it is a strong ion suppressant in the MS source, particularly in positive ion mode.[14][18][19] TFA forms strong ion pairs with analytes in the gas phase, preventing their efficient ionization and dramatically reducing sensitivity.[14][19] While it is a powerful chromatographic tool, it should be avoided or used at very low concentrations (e.g., <0.05%) if MS sensitivity is a priority.
-
MS-Friendly Alternatives:
-
Formic Acid (FA): 0.1% Formic Acid is the workhorse for LC-MS. It provides a low pH to control silanol interactions and is volatile, but it is a much weaker ion-pairing agent than TFA, so peak shape may be inferior on older columns.[4][14]
-
Acetic Acid (AA): Similar to formic acid, it is volatile and MS-compatible.[14][19]
-
Ammonium Formate/Acetate: These volatile salts are excellent for controlling pH in the neutral range and are fully MS-compatible.[11][14][19]
-
Difluoroacetic Acid (DFA): DFA has emerged as a promising alternative to TFA. It provides better chromatographic performance than formic acid but with significantly less ion suppression than TFA, offering a good compromise between peak shape and MS sensitivity.[20]
-
Gas Chromatography (GC) Analysis
Question 5: I am analyzing polar pyridines by GC and my peaks are tailing. What are the common causes?
Answer: Peak tailing in capillary GC has analogous causes to HPLC, revolving around unwanted secondary interactions within the system.
-
Active Sites: The primary cause is the interaction of the polar, basic pyridine with active sites in the GC flow path.[21] These sites can be:
-
Exposed Silanols: Found on the surface of an improperly deactivated inlet liner, glass wool packing, or at the cut end of the column.[22]
-
Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with polar analytes.[23]
-
Column Degradation: Stripping of the stationary phase at the inlet end of the column can expose the underlying fused silica, which is rich in active silanol groups.[22]
-
-
Poor Column Cut: A jagged or uneven column cut is a frequent and often overlooked cause of tailing. A poor cut exposes a large, active surface area of silanol groups and can create turbulence at the column inlet, distorting the peak shape.[21][22]
-
Mismatch of Polarity: Injecting a sample dissolved in a solvent whose polarity is very different from the stationary phase can cause poor focusing of the analyte band at the head of the column, leading to tailing or split peaks.[22]
GC Troubleshooting Protocol:
-
Perform Inlet Maintenance: This is the most crucial first step.
-
Perform Column Maintenance:
-
Re-cut the Column: Trim 10-20 cm from the front of the column using a high-quality ceramic wafer or scoring tool.[21] Ensure the cut is clean and perfectly perpendicular (90°) to the column wall.[22]
-
Check Installation: Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer.[21]
-
-
Check for System Leaks: Use an electronic leak detector to check all fittings, particularly around the inlet and column connections.
-
Consider a Guard Column: If your samples are complex or "dirty," using a 1-5 meter deactivated guard column connected to the front of your analytical column can trap non-volatile residues, protecting the analytical column and improving peak shape.
-
Use a More Inert Column: If tailing persists, consider switching to a column specifically designed for analyzing basic compounds, which often have a more robust deactivation layer.
dot graph GC_Troubleshooting { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: Systematic troubleshooting workflow for GC peak tailing.
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. (n.d.). Sigma-Aldrich.
- RP C18 column with feature of a silanol group. (n.d.). Obrnuta faza.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Improve Performance of Strongly Basic Molecules. (2017). Phenomenex SCIENCE UNFILTERED.
- Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025). MicroSolv.
- Troubleshooting Real GC Problems. (n.d.).
- 4-1 Distorted peak shapes. (n.d.). GL Sciences.
- triethylamine hplc. (n.d.). RXCHEMICALS.
- Technical Support Center: Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one by HPLC. (2025). BenchChem.
- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. (2014). Supelco.
- Method from Mars? Coping with Chromatographic Legacies. (2019).
- Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. (2021). PubMed.
- HPLC Column Selection Guide. (n.d.). Scribd.
- Common Causes Of Peak Tailing in Chrom
- Pyridine. (n.d.). PubChem, NIH.
- Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
- Pyridine. (n.d.). Wikipedia.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. scribd.com [scribd.com]
- 17. chromanik.co.jp [chromanik.co.jp]
- 18. helixchrom.com [helixchrom.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines
Welcome to the Technical Support Center for NMR analysis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these important heterocyclic compounds. Here, we move beyond simple spectral prediction to address the real-world complexities that arise during structural elucidation.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents fundamentally alter the ¹H and ¹³C NMR chemical shifts of a pyridine ring?
A1: The electronic nature of substituents profoundly influences the chemical shifts of the pyridine ring's protons and carbons.[1]
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, and -CH₃, increase the electron density in the ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[1] Consequently, the protons and carbons at these positions become more shielded and resonate at higher fields (lower ppm values).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R, decrease the electron density of the ring, particularly at the ortho and para positions. This deshielding causes the corresponding protons and carbons to resonate at lower fields (higher ppm values).
Q2: Why do the α-protons (at C2 and C6) of pyridine derivatives typically appear so far downfield in the ¹H NMR spectrum?
A2: The α-protons are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm) due to their close proximity to the electronegative nitrogen atom.[2] The nitrogen atom withdraws electron density, reducing the shielding of the adjacent α-protons and causing them to resonate at a lower field.[2]
Q3: What are the typical ranges for proton-proton coupling constants in a pyridine ring?
A3: Spin-spin coupling provides valuable information about the connectivity of protons. In a pyridine ring, the typical coupling constants are:
| Coupling Type | Typical Range (Hz) |
| ³J (ortho) | 4-6 Hz |
| ⁴J (meta) | 1-3 Hz |
| ⁵J (para) | 0-1 Hz |
Table 1: Typical proton-proton coupling constants in a pyridine ring.[2]
Q4: How does protonation or N-oxide formation affect the NMR spectrum of a pyridine?
A4: Both protonation and N-oxide formation lead to a significant downfield shift for all ring protons. This is due to the increased positive charge on the nitrogen atom, which enhances its electron-withdrawing effect and decreases the electron density on the ring carbons.[3][4]
Troubleshooting Common Spectral Issues
This section addresses specific problems you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridines.
Issue 1: My ¹H NMR spectrum of a polysubstituted pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?
Cause: Signal overlap in the aromatic region of substituted pyridines is a common challenge due to the similar electronic environments of the ring protons.[1]
Solutions:
-
Change the Solvent: The chemical shifts of pyridine protons can be solvent-dependent.[2] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlapping signals.[5][6]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer increases the dispersion of signals, which can help to resolve overlapping peaks.[6]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning signals in complex spectra.[2][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace proton-proton networks within the pyridine ring.[2][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to, providing one-bond ¹H-¹³C correlations.[2][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.[2][9]
-
Issue 2: The signals in my ¹H NMR spectrum are broad, and the fine structure from coupling is not well-resolved.
Cause: Peak broadening can be caused by several factors:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Sample Concentration: A sample that is too concentrated can also result in broadened signals.[5]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of the signals of adjacent protons, particularly the α-protons.[6]
Solutions:
-
Optimize Shimming: Careful shimming of the magnetic field is crucial for obtaining sharp signals.
-
Adjust Sample Concentration: If the sample is too concentrated, dilute it and re-acquire the spectrum.
-
¹⁴N Decoupling: In some cases, decoupling the ¹⁴N nucleus can sharpen the signals of the α-protons.[10][11]
-
Increase Temperature: For issues related to dynamic processes (e.g., rotamers), acquiring the spectrum at a higher temperature can increase the rate of exchange and lead to sharper signals.[5]
Issue 3: I am struggling to assign the quaternary (non-protonated) carbons in my ¹³C NMR spectrum.
Cause: Quaternary carbons do not have directly attached protons, so they do not show correlations in an HSQC spectrum.
Solution:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons.[1] By observing correlations between protons and carbons over two or three bonds, you can definitively assign the quaternary carbons. For example, a proton at C3 will show a correlation to the quaternary carbon at C2 and C4 in an HMBC spectrum.
Advanced Experimental Guides
For particularly challenging structures, a combination of 1D and 2D NMR experiments is often necessary. Below is a logical workflow and detailed protocols for key experiments.
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the elucidation of substituted pyridine structures using a combination of 1D and 2D NMR experiments.
Experimental Protocol: 2D COSY
Objective: To identify proton-proton spin-spin couplings.
Methodology:
-
Sample Preparation: Prepare a solution of the substituted pyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
The number of increments in the indirect dimension (F1) should be 256-512.
-
The number of scans per increment will depend on the sample concentration but is typically 2-8.
-
Experimental Protocol: 2D HSQC
Objective: To correlate protons with their directly attached carbons.
Methodology:
-
Sample Preparation and Spectrometer Setup: Follow the same procedure as for the COSY experiment.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).
-
The number of increments in the indirect dimension (F1) should be 128-256.
-
The number of scans per increment will depend on the sample concentration but is typically 4-16.
-
Experimental Protocol: 2D HMBC
Objective: To identify long-range (2-3 bond) proton-carbon correlations.
Methodology:
-
Sample Preparation and Spectrometer Setup: Follow the same procedure as for the COSY experiment.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).
-
The number of increments in the indirect dimension (F1) should be 256-512.
-
The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.[1]
-
References
- Benchchem. (n.d.). .
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
- (n.d.). Advanced Nmr Techniques Organic.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ACS Publications. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures | ACS Omega.
- American Chemical Society. (n.d.). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v.
- Taylor & Francis. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.
- (n.d.). Complex NMR experiments: 2D, selective, etc.
- ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? - Blog.
- Stenutz. (n.d.). NMR chemical shift prediction of pyridines.
- (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy - Department of Chemistry.
- Transactions of the Faraday Society (RSC Publishing). (n.d.). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- (n.d.). 2D NMR FOR THE CHEMIST.
- YouTube. (2016, September 21). 2D NMR Spectroscopy Overview | Structure of Organic Molecules | Griti.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Reddit. (2024, April 15). Struggling with IR and NMR spectres : r/chemhelp.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
Overcoming poor solubility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine in organic solvents
Welcome to the technical support center for 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in common organic solvents. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The poor solubility of this compound is primarily due to a combination of its molecular structure and intermolecular forces. The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring allows for the formation of strong hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt with organic solvents. Additionally, the molecule can exist in different tautomeric forms, and the predominant form may not be conducive to dissolution in certain solvents. The planar nature of the pyridine ring can also contribute to efficient crystal packing.
Q2: In which organic solvents is this compound expected to have at least some solubility?
A2: While quantitative data is limited, it is known to have low solubility in water but is soluble in some polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] Based on its structure, it is expected to have limited solubility in less polar solvents like ethanol and methanol, and likely very poor solubility in non-polar solvents such as hexanes or toluene. A systematic solubility screening is highly recommended.
Q3: How does the tautomerism of 2,6-dihydroxypyridines affect their solubility?
A3: 2,6-dihydroxypyridine derivatives can exist in equilibrium between the dihydroxy form and various pyridone tautomers.[2] This equilibrium is sensitive to the solvent environment.[3] Polar protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding, which can influence its solubility profile.[4] Understanding the predominant tautomer in a given solvent is crucial for predicting and improving solubility.
Q4: What is the estimated pKa of this compound, and how can this information be used?
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a more detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during your experiments.
Q5: I am struggling to dissolve this compound in my reaction solvent. What should be my first step?
A5: Your first step should be a systematic solvent screening. Test a range of solvents with varying polarities. It is known to be soluble in DMSO, which is a good starting point for many reactions.[1][6] However, for subsequent purification or different reaction conditions, you may need an alternative.
Recommended Solvent Screening Protocol:
-
Weigh a small, precise amount of your compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 0.1 mL) of different solvents to each vial.
-
Vortex each vial for 1-2 minutes and observe for dissolution.
-
If the compound dissolves, it is soluble at that concentration. If not, you can gently warm the mixture or sonicate it to aid dissolution. Be cautious with heating as it can degrade the compound.
-
If the compound remains insoluble, you can try adding more solvent in measured increments to determine the approximate solubility.
Table 1: Estimated Solubility and Starting Points for Screening
| Solvent | Polarity Index | Expected Solubility | Starting Concentration for Screening |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] | 10-50 mg/mL |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble | 10-20 mg/mL |
| Methanol | 5.1 | Sparingly Soluble | 1-5 mg/mL |
| Ethanol | 4.3 | Sparingly to Poorly Soluble | 1-5 mg/mL |
| Acetonitrile | 5.8 | Poorly Soluble | <1 mg/mL |
| Tetrahydrofuran (THF) | 4.0 | Poorly Soluble | <1 mg/mL |
| Dichloromethane (DCM) | 3.1 | Very Poorly Soluble | <0.1 mg/mL |
| Toluene | 2.4 | Insoluble | <0.1 mg/mL |
| Hexanes | 0.1 | Insoluble | <0.1 mg/mL |
Q6: I've tried several solvents with little success. What other techniques can I use to improve solubility?
A6: If single-solvent systems are ineffective, you can explore co-solvent systems or pH modification.
-
Co-solvency : This involves using a mixture of a good solvent (in which the compound is soluble) and a poor solvent (that is miscible with the good solvent). The goal is to find a ratio that provides sufficient solubility for your application. For example, a mixture of DMSO and methanol or DMSO and water could be effective.[7]
-
pH Adjustment : Since the molecule has acidic hydroxyl groups, you can increase its aqueous solubility by adding a base to form a salt.[8] This is particularly useful for preparing aqueous stock solutions for biological assays. A weak organic base like triethylamine (TEA) or a stronger inorganic base like sodium hydroxide (NaOH) can be used. It is crucial to determine the pKa of your compound to select the appropriate pH range.
Q7: Can I use physical methods to improve the dissolution rate?
A7: Yes, physical modifications can significantly improve the rate at which your compound dissolves, although they may not increase the equilibrium solubility.
-
Particle Size Reduction : Grinding the solid material into a fine powder increases the surface area available for solvation.[3] This can be done with a mortar and pestle.
-
Sonication : Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Heating : Gently warming the solvent can increase solubility. However, you must first confirm the thermal stability of your compound to avoid degradation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.
Caption: A workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
For researchers who need to quantify the solubility or acidity of this compound, the following detailed protocols are provided.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial. This ensures that a saturated solution is formed.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]
-
After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Carefully remove the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a calibration curve.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol allows for the experimental determination of the acid dissociation constant (pKa).[10]
Materials:
-
This compound
-
Deionized water (or a co-solvent system if solubility is too low)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a suitable co-solvent/water mixture) to create a solution of known concentration (e.g., 1 mM).
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is acidic, first titrate with a small amount of 0.1 M HCl to a low pH (e.g., pH 2) to ensure all acidic groups are protonated.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH from a buret.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This can be determined from the first derivative of the titration curve.
Visualizing the pKa Determination Process
Caption: A schematic of the experimental workflow for pKa determination by potentiometric titration.
References
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018.
- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine.
- Glomme A, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- ResearchGate. Determination of the pKa values of some pyridine derivatives by computational methods. 2025.
- RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents.
- PubMed. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. 2004.
- R Discovery. Method for Measuring Aqueous Solubilities of Organic Compounds. 1995.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Zafar S, et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. 2014;27(4):925-929.
- PubMed Central. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents.
- National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- ResearchGate. Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. 2013.
- SALTISE. Organic Chemistry: Introduction to Solubility. 2021.
- MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- SALTISE. Organic Chemistry: Introduction to Solubility. 2021.
- Rahman Z, et al. Cosolvency and Complexation Systems.
- Wikipedia. 2,6-Dihydroxypyridine.
- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- CAS Common Chemistry. 2,6-Dihydroxypyridine.
- MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. 2018.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. youtube.com [youtube.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate [mdpi.com]
- 7. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Safe Handling and Disposal of 3-Cyano-2,6-dihydroxy-5-fluoropyridine Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from 3-Cyano-2,6-dihydroxy-5-fluoropyridine. Due to the compound's complex hazard profile, adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Core Principles & Hazard Assessment
This compound is a specialized chemical intermediate whose structure presents a triple-hazard profile :
-
Pyridine Derivative: Pyridine and its derivatives are often flammable, reactive with acids and oxidizers, and can exhibit significant systemic toxicity.[1][2]
-
Organofluorine Compound: Fluorinated organic molecules can have unique reactivity and toxicity profiles. Their disposal is often subject to specific regulations for halogenated waste.[3]
-
Cyanide Group: The nitrile (-CN) group classifies this compound as a cyanide-containing material. The primary and most severe risk is the potential generation of extremely toxic hydrogen cyanide (HCN) gas if mixed with acids.[4][5]
Therefore, all waste streams containing this compound must be managed with the assumption that they are simultaneously toxic, reactive, and require specialized disposal.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound waste.
| Problem / Observation | Probable Cause(s) | Solution & Corrective Action (with Causality Explained) |
| A faint, sharp odor (similar to bitter almonds) is detected near the waste container. | Generation of Hydrogen Cyanide (HCN) Gas: This is a critical emergency. It indicates that the cyanide-containing waste has come into contact with an acidic substance, lowering the pH and liberating HCN gas.[4][5] | IMMEDIATE EVACUATION. 1. Do not attempt to identify the source. 2. Immediately evacuate the laboratory, alerting all personnel. 3. Close the laboratory door and prevent re-entry. 4. Call your institution's emergency services and Environmental Health & Safety (EH&S) department from a safe location. Causality: HCN is acutely toxic via inhalation; immediate removal from the contaminated atmosphere is the only safe action. |
| The liquid waste container feels warm to the touch or is pressurizing. | Incompatible Waste Mixing: An exothermic reaction is occurring. This is likely due to the mixing of the pyridine-based waste with a strong oxidizer or acid.[1][7] | 1. Do not open the container. Place it in a secondary containment bin within a certified chemical fume hood. 2. Alert your supervisor and EH&S. 3. Post a warning sign on the fume hood. 4. If the reaction appears to be accelerating (getting hotter, making noise), evacuate the immediate area and contact emergency services. Causality: Opening a pressurized container undergoing an unknown reaction can result in a violent release of toxic and flammable materials.[2] |
| Solid waste (e.g., contaminated filter paper) turns dark brown or black. | Decomposition or Reaction: The compound may be degrading, or it has reacted with residual chemicals on the contaminated items. Thermal decomposition of cyanide complexes can yield metal carbides and carbon.[8] | 1. Ensure the waste is not in contact with incompatible materials (check the waste stream). 2. If no other cause is apparent, treat the waste as potentially unstable. Ensure the container is vented (if designed to be) and stored in a cool, designated area away from heat sources.[5] 3. Arrange for an expedited waste pickup with your EH&S office. Causality: Discoloration indicates a chemical change, which could lead to gas generation or the formation of more hazardous byproducts. |
| Uncertainty about which waste container to use for a mixed solvent stream (e.g., containing acetonitrile and this compound). | Complex Waste Stream: The presence of the cyano group, fluorine, and pyridine ring complicates segregation. | 1. Always segregate this waste separately. Do not mix it with other laboratory waste streams (halogenated or non-halogenated). 2. The waste must be collected in a dedicated container labeled: "HAZARDOUS WASTE: this compound. CYANIDE, FLUORINATED, PYRIDINE. DO NOT MIX WITH ACIDS." [4][9] 3. Consult your institution's EH&S department for a final determination. Causality: The cyanide hazard supersedes other classifications and demands isolation to prevent accidental acidification. |
Frequently Asked Questions (FAQs)
Handling & Storage
Q1: What Personal Protective Equipment (PPE) is required when handling this compound and its waste? A1: A comprehensive PPE strategy is mandatory.
-
Engineering Controls: All manipulations must be performed in a properly functioning and certified chemical fume hood.[7]
-
Hand Protection: Double-gloving is required. Use a chemical-resistant glove, such as butyl rubber, as the outer glove, as nitrile may offer insufficient protection against pyridine.[7] Always check the manufacturer's glove compatibility chart.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.[3]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[3]
Q2: How must I store the pure compound and its dedicated waste containers? A2: Storage must be in a designated, secure area that is cool, dry, and well-ventilated, away from direct sunlight and heat.[5] The critical requirement is segregation from incompatible materials, especially acids , strong oxidizers, and acid chlorides.[4][7] Containers should be sealed, clearly labeled, and stored in secondary containment.[5]
Waste Management & Disposal
Q3: How do I correctly segregate waste streams from my experiment? A3: All waste streams—solid, liquid (aqueous and organic), and glassware—must be treated as dedicated cyanide-containing hazardous waste. Use the decision workflow below. The guiding principle is to never mix this waste with any other waste stream. [4]
Q4: What is the exact protocol for decontaminating glassware that has contacted this compound? A4: This is a critical safety procedure that must be performed inside a chemical fume hood while wearing full PPE. The goal is to oxidize the residual cyanide to the less toxic cyanate.
-
Step 1: Initial Rinse (Alkaline). Rinse the glassware three times with a dilute sodium hydroxide solution (e.g., 0.1 M) or a pH 10 buffer solution.[4] Collect all rinsate into your dedicated liquid cyanide waste container. Causality: This step removes the bulk of the compound while ensuring the glassware surfaces remain alkaline, which is essential for safe oxidation in the next step.
-
Step 2: Oxidative Decontamination. Prepare a fresh 10% bleach solution (sodium hypochlorite) and ensure its pH is 10 or higher.[4] Rinse the glassware thoroughly with this solution. Let it sit for at least 15-30 minutes. Collect this rinsate into the same cyanide waste container. Causality: In an alkaline environment (pH > 10), hypochlorite effectively oxidizes cyanide (CN⁻) to cyanate (CNO⁻). If the pH drops below 10, highly toxic cyanogen chloride (CNCl) or HCN gas can be generated.[4]
-
Step 3: Final Cleaning. After discarding the bleach rinsate, the glassware can be washed with soap and water.[4]
Q5: Can I neutralize or treat this waste in the lab before disposal? A5: No. In-lab treatment of cyanide waste is a highly specialized and dangerous procedure that should not be attempted by untrained personnel.[10] It requires specific reagents, monitoring, and environmental controls to prevent the release of toxic gases.[11] All waste containing this compound must be disposed of via your institution's hazardous waste management program.[4][9]
Q6: How should the final waste container be labeled? A6: The label must be unambiguous. Use your institution's official hazardous waste tag and clearly write:
-
"HAZARDOUS WASTE"
-
Full Chemical Name: "this compound" and list any solvents.
-
Primary Hazards: "TOXIC," "IRRITANT," "CYANIDE-CONTAINING," "FLUORINATED"
-
Handling Precaution: "DANGER: DO NOT MIX WITH ACIDS - RELEASES POISON GAS" [4]
Emergency Procedures
Q7: What is the difference between a "small" and "large" spill, and how does that change the response? A7:
-
Small Spill: A minor quantity (e.g., <1 gram of solid or a few milliliters of solution) that is fully contained within a chemical fume hood and can be cleaned up in under 10 minutes by trained lab personnel without risk of exposure.[7]
-
Large Spill: Any amount spilled outside of a fume hood, any spill larger than the small spill definition, or any spill that you are not trained or comfortable cleaning up.[4][7]
Q8: What are the first aid measures for an exposure? A8:
-
Skin Contact: Immediately flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[9] Remove all contaminated clothing while showering. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration, but do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[9] Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Protocols & Workflows
Workflow 1: Waste Segregation Decision Tree
Caption: Waste Segregation Decision Tree for this compound.
Workflow 2: Chemical Spill Response Protocol
Caption: Chemical Spill Response Protocol Flowchart.
References
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). Centers for Disease Control and Prevention.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Toxicological Profile for Cyanide. (2006). Agency for Toxic Substances and Disease Registry.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- Pyridine: incident management. (2019). Public Health England.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration.
- Cyanides. (2014). University of Illinois Division of Research Safety.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). PubMed.
- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2024). HERO Environmental.
- Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor.
- Methods of destruction of cyanide in cyanide-containing waste. (2003). Google Patents.
- PYRIDINE. (n.d.). Occupational Safety and Health Administration.
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.). PubChem.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Pyridine - Substance Details. (n.d.). US EPA.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Thermal decomposition of iron cyano complexes in an inert atmosphere. (2015). ResearchGate.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-2,6-dihydroxy-5-fluoropyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this versatile synthetic intermediate.
Understanding the Starting Material: Tautomerism and Reactivity
Before selecting a catalyst, it is crucial to understand the chemical nature of this compound (CAS 113237-18-6). This molecule primarily exists in its more stable pyridone tautomeric forms, such as 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, rather than the dihydroxy form.[1][2][3][4][] This tautomerism significantly influences its reactivity. The protons on the nitrogen and oxygen atoms are acidic, and the carbonyl groups affect the electron distribution in the pyridine ring.
Direct catalytic functionalization of the hydroxyl groups (O-arylation) is possible but can be challenging. A more robust and common strategy involves converting the hydroxyl groups into better leaving groups, such as chlorides, to facilitate a wider range of palladium-catalyzed cross-coupling reactions.
Part 1: Critical Pre-reaction Step - Conversion to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
The gateway to extensive functionalization of this molecule is its conversion to the di-chloro derivative. This transformation replaces the hydroxyl groups with chlorine atoms, which are excellent leaving groups for cross-coupling reactions.
FAQ: Chlorination of this compound
Q1: What is the recommended method for converting the dihydroxy-pyridine to the dichloro-pyridine?
A1: The most effective method is treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is typically performed at reflux.[6][7] This combination is a powerful chlorinating agent for converting pyridones to chloropyridines.
Q2: I performed the chlorination reaction and my yield of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is low. What are the potential side products?
A2: A common side product is the over-chlorinated 2,4,6-trichloro-3-cyano-5-fluoropyridine.[7] The formation of this byproduct can be influenced by reaction time and temperature. Additionally, incomplete reaction will leave starting material in the mixture.
Q3: How can I minimize the formation of the trichloro-byproduct?
A3: Careful control of the reaction stoichiometry and temperature is key. Using a minimal excess of the chlorinating agents and monitoring the reaction progress by TLC or GC-MS can help to stop the reaction once the desired product is formed, preventing over-chlorination. Purification by column chromatography or recrystallization is usually necessary to isolate the pure dichloro-product.[8]
Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
Procedure:
-
In a fume hood, cautiously add phosphorus pentachloride (PCl₅) to phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add this compound to the mixture.
-
Heat the mixture to reflux (approximately 110-115 °C) and maintain for 12-20 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully distill off the excess POCl₃ under reduced pressure.
-
Cool the residue and cautiously add dichloromethane (CH₂Cl₂).
-
Slowly and carefully pour the resulting suspension into a beaker of ice water with vigorous stirring to quench the remaining phosphorus halides.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[6][8]
Part 2: Catalyst Selection for Cross-Coupling Reactions
Once you have synthesized 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a wide array of catalytic cross-coupling reactions are accessible. The choice of catalyst system is critical and depends on the desired transformation.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality of boronic acid/ester or amine. 4. Reaction temperature too low. | 1. Use a fresh palladium precatalyst and ligand. Consider using a pre-formed active catalyst. 2. For Suzuki coupling, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.[9][10] 3. Use freshly opened or purified coupling partners. 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[9] |
| Formation of Protodechlorinated Byproduct (C-H instead of C-C or C-N) | 1. Presence of water or protic impurities. 2. β-hydride elimination from the organopalladium intermediate. | 1. Use anhydrous solvents and reagents. Degas the solvent prior to use. 2. This is more common with certain ligands. Switching to a different phosphine ligand, particularly one that promotes faster reductive elimination, can help. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | 1. Oxygen contamination. 2. Inappropriate catalyst or reaction conditions. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon). 2. Screen different palladium sources and ligands. Sometimes lowering the catalyst loading can reduce homocoupling. |
| Catalyst Decomposition (black precipitate) | 1. Reaction temperature too high. 2. Incompatible ligand or solvent. | 1. Reduce the reaction temperature. 2. Ensure the chosen ligand is stable at the reaction temperature. Some high-temperature reactions may require more robust ligands. |
| Selective Mono-substitution vs. Di-substitution | 1. Stoichiometry of the coupling partner. 2. Reactivity difference between the two C-Cl bonds. | 1. To favor mono-substitution, use a slight excess (1.1-1.2 equivalents) of the coupling partner. For di-substitution, use a larger excess (≥ 2.5 equivalents).[11] 2. After the first substitution, the electronic nature of the pyridine ring changes, which may deactivate the second C-Cl bond. More forcing conditions (higher temperature, longer reaction time) may be needed for the second coupling. |
FAQ: Suzuki-Miyaura Coupling
Q4: Which catalyst system do you recommend for the Suzuki-Miyaura coupling of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with an arylboronic acid?
A4: A good starting point is a palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[9][11] These ligands are known to be effective for the coupling of challenging aryl chlorides.
Q5: What is a typical base and solvent system for this reaction?
A5: A common and effective base is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] A mixture of a non-polar aprotic solvent like dioxane or toluene with water (e.g., 4:1) is often used to dissolve both the organic and inorganic reagents.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
-
Arylboronic acid or boronic ester (1.2 equivalents for mono-arylation, 2.5 equivalents for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.
-
Stir the reaction mixture at 80-110 °C. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ: Buchwald-Hartwig Amination
Q6: I want to perform a C-N coupling with a primary or secondary amine. What catalyst system is suitable for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile?
A6: For Buchwald-Hartwig amination of aryl chlorides, highly active catalyst systems are required. Palladium precatalysts combined with bulky biarylphosphine ligands like RuPhos, BrettPhos, or XPhos are generally very effective.[10]
Q7: What base should I use for the Buchwald-Hartwig amination?
A7: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
-
Amine (1.2 equivalents for mono-amination, 2.5 equivalents for di-amination)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents per C-Cl bond)
-
Anhydrous toluene or dioxane (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the mixture with stirring at 90-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Part 3: Alternative Pathway - Direct O-Arylation
While conversion to the dichloro-derivative is a versatile strategy, direct catalytic O-arylation of the pyridone tautomer is an alternative for synthesizing aryl ethers.
FAQ: O-Arylation of 2,6-Dihydroxypyridines
Q8: Can I directly couple an aryl halide with the hydroxyl groups of this compound?
A8: Yes, this is possible using a copper-catalyzed Ullmann-type coupling. This reaction typically involves a copper(I) source, a ligand such as a phenanthroline derivative, and a base.[13][14] This method can be advantageous as it avoids the harsh chlorination step.
Q9: What are the challenges with direct O-arylation?
A9: Challenges include potential N-arylation as a side reaction, lower reactivity compared to palladium-catalyzed couplings of halopyridines, and the need for careful optimization of the copper catalyst, ligand, and base for a specific substrate.
Part 4: Visualizing the Workflow
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
References
- Google Patents. (n.d.).CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
- Wikipedia. (2023, December 29).Vilsmeier–Haack reaction.
- Shaughnessy, K. H. (2010). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Request PDF.
- Cernak, T., Dykstra, K. D., & Krska, S. W. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876-1883.
- NROChemistry. (n.d.).Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.).Vilsmeier-Haack Reaction.
- Google Patents. (n.d.).WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.
- Google Patents. (n.d.).US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Organic Chemistry Portal. (n.d.).Vilsmeier-Haack Reaction.
- Wikipedia. (2024, January 3).Buchwald–Hartwig amination.
- Wikipedia. (2023, December 29).Vilsmeier–Haack reaction.
- Shaaban, M. R., & El-Sayed, N. N. E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18457-18482.
- Al-Suwaidan, I. A., Al-Hourani, B. J., Al-Salahi, R., & El-Emam, A. A. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(48), 33621-33636.
- Al-Zaydi, K. M. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(6), 2049-2056.
- Wikipedia. (2024, January 1).2,6-Dichloropyridine.
- The Organic Chemistry Tutor. (2019, January 19).nucleophilic aromatic substitutions [Video]. YouTube.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- García, A., & van Leeuwen, P. W. N. M. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(45), 10849-10857.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1032.
- Wikipedia. (2023, November 28).2,6-Dihydroxypyridine.
- Ren, P., & Trudell, M. L. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 79(21), 10247-10262.
- Chemistry LibreTexts. (2024, October 10).Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.).The Suzuki Reaction.
- Professor Dave Explains. (2019, July 12).Nucleophilic Aromatic Substitution [Video]. YouTube.
- Jasinski, J., & Jasinski, M. (2013). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697.
- Google Patents. (n.d.).CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Brandsch, R., & Decker, K. (2002). Structure of 2,6-Dihydroxypyridine 3-hydroxylase from a Nicotine-degrading Pathway. Journal of Molecular Biology, 320(5), 1033-1046.
- Wang, C., Fan, X., & He, C. (2013). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.
- Google Patents. (n.d.).US5112982A - Process for preparing 2,6-dichloropyridine.
- PubChem. (n.d.).2,6-Dihydroxy-5-fluoro-3-cyano-pyridine.
- Che, C., & Buchwald, S. L. (2010). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic letters, 12(11), 2602–2605.
- Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., & Grazulevicius, J. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
- Sharma, S., & Brimble, M. A. (2018). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 16(31), 5659-5663.
- Reddy, T. J., & Le, T. X. H. (2014). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Request PDF.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gaby, M. S. (2018). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-133.
Sources
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. 3-氰基-2,6-二氯-5-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine, also known as 5-fluoro-2,6-dihydroxynicotinonitrile, is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of enzyme inhibitors and various bioactive molecules. Its unique structure, featuring a fluorine atom, a nitrile group, and two hydroxyl groups on a pyridine core, offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry. The strategic placement of the electron-withdrawing fluorine and cyano groups significantly influences the molecule's reactivity and the pharmacological properties of its derivatives.
This guide provides an in-depth analysis of the predominant synthesis route for this compound, grounded in established patent literature. We will dissect the mechanistic choices behind the protocol, compare this strategy with other common methodologies for pyridine synthesis, and present the experimental data necessary for researchers and drug development professionals to evaluate and implement the synthesis.
Primary Synthesis Route: A Stepwise Mechanistic Approach
The most thoroughly documented and industrially relevant synthesis of this compound proceeds via a two-step, one-pot condensation and cyclization reaction. This method builds the pyridine ring from simple, acyclic precursors.
Overall Reaction Scheme
Caption: Overall workflow for the primary synthesis route.
Step 1: Base-Catalyzed Claisen Condensation
The synthesis begins with a Claisen condensation between ethyl fluoroacetate and ethyl formate. This reaction is catalyzed by a strong base, typically sodium methoxide, to generate a key enolate intermediate.
Causality Behind Experimental Choices:
-
Choice of Reactants: Ethyl fluoroacetate provides the core two-carbon unit with the essential fluorine atom. Ethyl formate serves as a one-carbon electrophile, effectively introducing a formyl group equivalent.
-
Role of the Base: Sodium methoxide is a sufficiently strong base to deprotonate the α-carbon of ethyl fluoroacetate. This deprotonation is the critical initiation step, as the α-protons of ethyl fluoroacetate are acidic due to the inductive effect of both the adjacent fluorine atom and the carbonyl group.
-
Intermediate Formed: The reaction forms the sodium salt of the enolate of ethyl 2-fluoro-3-oxopropanoate. This intermediate is essentially a masked version of fluoromalondialdehyde, a key precursor for building the pyridine ring.
Step 2: Condensation and Cyclization with Cyanoacetamide
The enolate intermediate, without being isolated, is then reacted directly with cyanoacetamide. This step involves an initial Knoevenagel-type condensation followed by an intramolecular cyclization to form the final dihydroxypyridine ring.
Causality Behind Experimental Choices:
-
Choice of Cyclizing Agent: Cyanoacetamide is an ideal choice because it possesses two key features: an active methylene group (CH₂) adjacent to the cyano and amide groups, and an amide functionality (-CONH₂). The active methylene group attacks one of the electrophilic carbonyl carbons of the intermediate, while the amide nitrogen acts as the nucleophile to attack the second carbonyl, leading to ring closure and formation of the stable heterocyclic system.
-
Driving Force: The final aromatization (in its tautomeric form) of the pyridine ring is a significant thermodynamic driving force for the reaction, ensuring high yields of the desired product.
Detailed Experimental Protocol
The following protocol is synthesized from the process described in European Patent EP0333020A2.[1]
-
Reaction Setup: A suitable reaction vessel is charged with a base, such as sodium methoxide, in an appropriate solvent. The vessel is cooled, typically to around 0°C, to manage the exothermic nature of the initial condensation.
-
Formation of the Enolate: A mixture of ethyl fluoroacetate and ethyl formate is added portion-wise to the cooled base suspension. The temperature is carefully maintained below 30°C to prevent the evaporation of ethyl formate (boiling point: 52-54°C).[1] The mixture is stirred for several hours to ensure complete formation of the enolate intermediate.
-
Cyclization: Cyanoacetamide is then added to the reaction mixture. The mixture is heated to reflux to drive the condensation and subsequent cyclization reaction to completion.
-
Workup and Isolation: After cooling, the reaction mixture is acidified (e.g., with glacial acetic acid and water). The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.[1]
Comparison with Alternative Synthetic Strategies
While the aforementioned route is well-established, it is instructive to compare its strategic approach to other common methods for synthesizing highly substituted pyridone cores. No complete, distinct alternative routes for this specific molecule are widely reported, likely due to the efficiency of the established method. However, we can compare the strategy to alternatives like multicomponent reactions.
Alternative Strategy: Multicomponent Reactions (MCRs)
A common alternative for constructing substituted 2-pyridone rings is through one-pot, multicomponent reactions (MCRs). A typical MCR might involve the reaction of an aldehyde, a malononitrile derivative, an active methylene compound (like a ketone), and an ammonium source (like ammonium acetate).
Sources
A Comparative Analysis of the Biological Activity of 3-Cyano-2,6-dihydroxy-5-fluoropyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The strategic incorporation of specific functional groups can dramatically enhance the therapeutic potential of the pyridine ring. This guide focuses on a particularly promising scaffold: 3-cyano-2,6-dihydroxy-5-fluoropyridine. The presence of a fluorine atom can improve metabolic stability and binding affinity, while the cyano group is a key pharmacophore in many enzyme inhibitors.[3]
This technical guide provides a comparative overview of the biological activities of derivatives based on this core structure. We will delve into their anticancer and antiviral properties, supported by experimental data from seminal studies. Furthermore, we will explore the underlying mechanisms of action and provide detailed protocols for the key assays used to evaluate these compounds.
Comparative Anticancer Activity
Derivatives of the 3-cyanopyridine scaffold have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The introduction of different substituents allows for the fine-tuning of their activity and selectivity.
A study on new 3-cyano-2-substituted pyridines revealed that their in vitro anticancer activities were highly dependent on the nature of the substituent at the 2-position.[4] For instance, a benzohydrazide derivative (Compound 9a ) showed potent growth inhibition in the human breast cancer cell line MCF-7 with an IC50 value of 2 µM, which was more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[4]
To illustrate the structure-activity relationship, let's compare the cytotoxic activity of several 3-cyanopyridine derivatives against various cancer cell lines.
| Compound Reference | Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |
| 9a (benzohydrazide deriv.) | MCF-7 (Breast) | 2.04 | 7.06 |
| 7c | SK-OV-3 (Ovarian) | 5.12 | 32.19 |
| 9a | HCT-116 (Colon) | 7.12 | 12.19 |
| 8a (p-fluoroaryl deriv.) | A549 (Lung) | 0.83 | Doxorubicin (1.5) |
| 7b (p-fluoroaryl deriv.) | A549 (Lung) | 0.87 | Doxorubicin (1.5) |
Table 1: Comparative in vitro anticancer activity of selected 3-cyanopyridine derivatives.[4][5]
The data suggests that substitutions on the pyridine ring significantly influence anticancer potency. For example, compounds 8a and 7b , which feature a para-fluoro substituted phenyl ring, exhibited superior activity against the A549 lung carcinoma cell line compared to the standard drug Doxorubicin.[5] This highlights the favorable impact of fluorine substitution.
Mechanism of Action: Apoptosis Induction and Enzyme Inhibition
The anticancer effects of these derivatives are often mediated through the induction of apoptosis and the inhibition of key cellular signaling pathways.[4][6] Compound 9a , for instance, was found to arrest MCF-7 cells in the G1 phase of the cell cycle and induce apoptosis through the mitochondrial pathway.[4] This was evidenced by the upregulation of p53 and Bax, and the downregulation of Bcl-2.[4]
Furthermore, certain 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two key kinases in cancer progression.[6] This dual-targeting approach can lead to more potent and durable anticancer responses.
Below is a simplified representation of a signaling pathway targeted by some 3-cyanopyridine derivatives.
Comparative Antiviral Activity
The versatility of the fluorinated cyanopyridine scaffold extends to antiviral applications.[7] While direct comparative studies on a series of this compound derivatives are limited, research on related structures provides valuable insights into their potential as antiviral agents.
For example, certain pyridine derivatives have shown activity against flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV).[8] The mechanism of action for some of these compounds involves targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[8]
Another area of interest is their activity against influenza viruses. Some compounds have demonstrated broad-spectrum antiviral activity against both influenza A and B viruses by inhibiting viral genome replication and gene transcription.[9]
The antiviral efficacy of these compounds is typically evaluated by their half-maximal effective concentration (EC50) and their selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for evaluating the biological activity of these derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.
Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Methodology:
-
Cell Monolayer: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing agarose and different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related 3-cyanopyridine derivatives demonstrates their potential as potent anticancer and antiviral compounds.[4][5][7] The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions to optimize biological activity and selectivity.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions. This will enable a more comprehensive understanding of their therapeutic potential and pave the way for the development of next-generation drugs for the treatment of cancer and viral infections.
References
- Malki, A., et al. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 230. [Link]
- ResearchGate. (n.d.). Antiviral activity of compounds 6 and 15 against medically relevant flaviviruses.
- ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed by 3-cyanopyridine derivatives.
- PubMed. (2021).
- MDPI. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]
- PubMed. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)
- Oriental Journal of Chemistry. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
- ResearchGate. (n.d.). 3-cyano pyridine derivatives.
- MDPI. (2020). Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro. MDPI. [Link]
- PubMed. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. PubMed. [Link]
- National Institutes of Health. (2019). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses.
- ResearchGate. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- PubMed Central. (2021). The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. PubMed Central. [Link]
- MDPI. (2023).
Sources
- 1. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Cyano-2,6-dihydroxy-5-fluoropyridine
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of 3-Cyano-2,6-dihydroxy-5-fluoropyridine. As a critical related substance in the synthesis of the antiviral agent Favipiravir, precise measurement of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.
The methodologies discussed herein are grounded in established principles of analytical chemistry and have been validated in accordance with the International Council for Harmonisation (ICH) guidelines. We will explore the nuances of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a cornerstone technique in pharmaceutical quality control.
Understanding the Analyte: this compound
This compound is a key intermediate and potential impurity in the manufacturing process of Favipiravir.[1][2] Its chemical structure is presented in Figure 1. The presence of this and other related substances, even in trace amounts, can impact the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, highly sensitive and specific analytical methods are required for its detection and quantification.
Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a real document)
Core Principles of Analytical Method Validation
Before delving into specific methods, it is crucial to understand the principles of analytical method validation. Validation ensures that an analytical procedure is suitable for its intended purpose. The workflow for method validation is a systematic process, as illustrated in the diagram below.
Caption: A generalized workflow for the development and validation of an analytical method.
Comparative Analysis of RP-HPLC Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Favipiravir and its related substances due to its high resolution, sensitivity, and reproducibility. We will now compare two distinct RP-HPLC methods that have been successfully utilized for this purpose.
Method 1: Isocratic RP-HPLC with UV Detection
This method represents a straightforward and robust approach, ideal for routine quality control environments.
Experimental Protocol:
A detailed, step-by-step methodology for this approach is as follows:
-
Preparation of Solutions:
-
Diluent: A mixture of HPLC grade acetonitrile and water in a 50:50 ratio is recommended.[3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample containing the analyte by dissolving it in the diluent to a concentration within the linear range of the method.
-
-
Chromatographic Conditions:
-
Column: An InertSustain C18 column (250 mm x 4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted) and an organic modifier like acetonitrile is commonly used.[1]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[1]
-
Injection Volume: 20 µL is a standard injection volume.[1]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35 °C, to ensure reproducibility.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 300 nm) should be employed.[1]
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
-
Data Presentation:
The performance of this method is summarized in the table below, with data synthesized from established methodologies for related compounds.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.99 | > 0.999[1] |
| Accuracy (% Recovery) | 80 - 120% | 96.4 - 114.8%[1] |
| Precision (% RSD) | ≤ 2% | 0.1 - 0.4%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Analyte specific |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Analyte specific |
| Robustness | No significant change in results with small variations in method parameters | % RSD < 2% |
Method 2: Gradient RP-HPLC with UV Detection
For more complex sample matrices or the simultaneous analysis of multiple impurities, a gradient elution method offers superior separation.
Experimental Protocol:
The workflow for this method is similar to the isocratic approach, with the primary difference being the mobile phase composition.
Caption: A simplified workflow for analysis using gradient RP-HPLC.
Chromatographic Conditions:
-
Mobile Phase A: An aqueous buffer, such as 10 mM KH2PO4 (pH 2.5) with a small amount of acetonitrile (e.g., 98:2 v/v).[4]
-
Mobile Phase B: A mixture of water and acetonitrile (e.g., 50:50 v/v).[4]
-
Gradient Program: The proportion of Mobile Phase B is increased over time to elute more retained compounds.
-
Other parameters such as column, flow rate, and injection volume would be similar to the isocratic method.
Data Presentation:
The performance of a gradient method is generally comparable to or better than an isocratic method, particularly in terms of specificity and the ability to resolve multiple components.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | Enhanced resolution of closely eluting peaks | Baseline separation of all impurities |
| Linearity (R²) | ≥ 0.99 | 0.9995 - 0.9999[4] |
| Accuracy (% Recovery) | 80 - 120% | 98.6 - 106.2%[4] |
| Precision (% RSD) | ≤ 2% | < 5%[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Potentially lower due to sharper peaks |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Potentially lower due to sharper peaks |
| Robustness | No significant change in results with small variations in method parameters | % RSD < 2% |
Discussion and Recommendations
Choosing the Right Method:
-
Isocratic RP-HPLC: This method is the preferred choice for routine quality control where the primary goal is the quantification of a known impurity in a relatively simple matrix. Its simplicity, shorter run times, and robustness make it highly efficient for high-throughput analysis.
-
Gradient RP-HPLC: When dealing with complex samples containing multiple impurities with varying polarities, a gradient method is indispensable. It provides the necessary resolving power to separate all components of interest, making it ideal for stability studies, impurity profiling, and method development.
For the specific quantification of this compound, an isocratic method is likely sufficient for routine analysis, provided that it is adequately resolved from other potential impurities. However, a gradient method would be more suitable for comprehensive quality assessment of the Favipiravir API.
Future Perspectives:
While HPLC-UV is the workhorse of pharmaceutical analysis, techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) can offer even greater sensitivity and specificity. UPLC-MS/MS would be particularly valuable for the identification and quantification of unknown impurities or for trace-level analysis.
References
- Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Rel
- A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms.
- Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. PubMed Central. [Link]
- EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. Rasayan Journal of Chemistry. [Link]
- Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR.
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. MDPI. [Link]
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed Central. [Link]
- EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGHPERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT OF PROCEDURE AND VALIDATION.
- This compound. InfochemsDB. [Link]
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem. [Link]
- Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. PubMed. [Link]
- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardiz
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine for structural confirmation
An In-Depth Guide to the Spectroscopic Analysis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine for Unambiguous Structural Confirmation
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to its multiple functional groups and potential for tautomerism. This guide provides a comprehensive framework for its structural elucidation using a multi-pronged spectroscopic approach, grounded in fundamental principles and comparative data from related structures. We will explore not just the "how" but the "why" behind the analytical choices, ensuring a self-validating and robust characterization workflow.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
Confirming the structure of this compound (Molecular Formula: C₆H₃FN₂O₂) requires more than a single analytical technique.[1] The molecule's key features—a pyridine ring, a cyano group, two hydroxyl groups, and a fluorine atom—each provide distinct spectroscopic handles. However, the potential for tautomerism between the dihydroxy-pyridine and hydroxy-pyridone forms necessitates a correlative approach to resolve structural ambiguities.[2]
An integrated strategy employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, lead to an irrefutable structural assignment.
Caption: Overall workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required.
Expected ¹H and ¹³C NMR Signatures
Due to tautomerism, the molecule likely exists predominantly in the more stable 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile form in common NMR solvents like DMSO.[2] The following predictions are based on this tautomer and analysis of similar cyanopyridine and dihydroxypyridine structures.[3][4][5]
| Technique | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| ¹H NMR | ~12.0 - 13.0 (broad s, 1H) | N-H Proton: The proton on the ring nitrogen in the pyridone tautomer is expected to be highly deshielded and may exchange with trace water. |
| ~10.0 - 11.0 (broad s, 1H) | O-H Proton: The remaining hydroxyl proton will also be deshielded and exhibit broadening due to hydrogen bonding. | |
| ~8.0 - 8.5 (d, 1H) | Aromatic Proton (H4): The sole aromatic proton is adjacent to the electron-withdrawing fluorine atom and will be significantly downfield. It will appear as a doublet due to coupling with the ¹⁹F nucleus. | |
| ¹³C NMR | ~160 - 165 | Carbonyl Carbon (C2): The C=O carbon of the pyridone tautomer is expected in this region. |
| ~150 - 155 (d) | Fluorine-bearing Carbon (C5): This carbon will be downfield due to the electronegativity of fluorine and will show a large one-bond C-F coupling constant. | |
| ~145 - 150 | Hydroxyl-bearing Carbon (C6): The carbon attached to the hydroxyl group. | |
| ~130 - 135 (d) | Aromatic Carbon (C4): This carbon will show a smaller two-bond C-F coupling. | |
| ~115 - 120 | Cyano Carbon (C≡N): Characteristic chemical shift for a nitrile carbon. | |
| ~95 - 105 | Cyano-adjacent Carbon (C3): This carbon is part of a C=C bond and is adjacent to the cyano group. | |
| ¹⁹F NMR | -120 to -140 | Aromatic Fluorine: The chemical shift is typical for a fluorine atom attached to an electron-deficient aromatic ring. The signal should appear as a doublet due to coupling with the adjacent H4 proton. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar, hydrogen-bonding compounds and its high boiling point allows for variable temperature studies if needed. It also shifts the residual water peak away from areas of interest.
-
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the H4 proton, confirming their spatial relationship.
-
-
2D NMR (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This will definitively link the aromatic proton signal to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe correlations between protons and carbons over 2-3 bonds. This is critical for confirming the overall carbon skeleton and the placement of the cyano and fluoro substituents.
-
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7] For this compound, FT-IR provides direct evidence for the key functional moieties and helps support the tautomeric form identified by NMR.
Expected Vibrational Frequencies
The interpretation of the FT-IR spectrum relies on comparing observed absorption bands with known frequencies for specific functional groups found in similar pyridine and cyanopyridine structures.[3][4][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode & Rationale |
| O-H / N-H Stretch | 3200 - 3500 (broad) | This broad absorption is characteristic of hydrogen-bonded hydroxyl and amine groups, consistent with the pyridone-hydroxy tautomer. In the solid state, this band can be particularly broad due to strong intermolecular hydrogen bonding.[9] |
| C≡N Stretch | 2220 - 2240 (sharp, medium) | The nitrile group has a very characteristic and sharp absorption in this region, making it an excellent diagnostic peak.[3][4] |
| C=O Stretch | 1650 - 1680 (strong) | A strong absorption here is a key indicator of the pyridone tautomer. The dihydroxy tautomer would not have this peak.[4] |
| C=C / C=N Stretch | 1550 - 1640 | These bands correspond to the stretching vibrations within the pyridine ring. Their positions can be influenced by substitution.[10] |
| C-F Stretch | 1000 - 1100 (strong) | The carbon-fluorine bond stretch typically appears as a strong band in this region of the fingerprint. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation. A small amount of the solid sample is simply pressed against the ATR crystal (typically diamond). This avoids the need for making KBr pellets.
-
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Place the solid sample on the ATR crystal, apply pressure using the anvil to ensure good contact, and collect the sample spectrum.
-
Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, can determine its elemental composition. It also offers structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum Data
| Technique | Expected m/z Value | Interpretation |
| High-Resolution MS (HRMS) | 154.0179 | [M+H]⁺: The calculated exact mass for C₆H₄FN₂O₂⁺ is 154.0179. Observing this ion within a narrow mass tolerance (e.g., < 5 ppm) provides strong confirmation of the elemental formula.[1] |
| 152.0022 | [M-H]⁻: The calculated exact mass for C₆H₂FN₂O₂⁻ is 152.0022. Analysis in negative ion mode provides complementary evidence. | |
| Tandem MS (MS/MS) | Loss of CO (-28 Da) | Fragmentation: Loss of carbon monoxide is a common fragmentation pathway for pyridone structures. |
| Loss of HCN (-27 Da) | Fragmentation: Loss of hydrogen cyanide can occur from the pyridine ring and cyano group. |
Causality: Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[11][12] Its presence is confirmed by the accurate mass measurement of the molecular ion.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization Method: Use Electrospray Ionization (ESI), as it is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Causality: High-resolution instruments are essential to differentiate the target molecule from other compounds that may have the same nominal mass but a different elemental composition.
-
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a strong molecular ion peak.
-
Fragmentation Analysis (MS/MS): If desired, perform a tandem MS experiment by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Caption: Correlation of molecular features with key spectroscopic signals.
Comparison of Analytical Techniques
Each technique provides unique and complementary information. Their relative strengths and limitations for this specific application are summarized below.
| Technique | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy | Provides definitive atom connectivity, stereochemistry, and tautomer identification. 2D NMR resolves complex structures. | Lower sensitivity than MS, requires more sample, can be time-consuming. | Primary: The cornerstone for unambiguous structural assignment. |
| FT-IR Spectroscopy | Fast, non-destructive, excellent for identifying functional groups (C≡N, C=O, O-H). | Provides limited information on molecular connectivity; the fingerprint region can be complex. | Secondary: Rapidly confirms the presence of key functional groups and supports the tautomeric assignment. |
| Mass Spectrometry | Extremely sensitive, provides exact molecular weight and elemental formula (HRMS). | Provides little information on atom connectivity (isomerism) without MS/MS. | Primary: Confirms molecular formula and weight, providing an essential check. |
Conclusion: A Self-Validating System for Structural Integrity
The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from NMR, FT-IR, and Mass Spectrometry. NMR defines the atomic framework, FT-IR confirms the presence and nature of the functional groups (supporting the dominant tautomer), and HRMS validates the elemental composition. This integrated, multi-technique workflow constitutes a self-validating system, ensuring the highest degree of confidence in the molecular structure for researchers, scientists, and drug development professionals.
References
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2022). NIH.
- Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3).
- Crystal structures of 2- and 3-cyanopyridine. (2004). ResearchGate.
- Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. (2022). PubMed.
- Structure of cyanopyridine. Different biological activities displayed... (2023). ResearchGate.
- Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. (1987). ResearchGate.
- FTIR spectrum for Pyridine. ResearchGate.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1960). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1955). Canadian Journal of Chemistry.
- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2022). MDPI.
- 2,6-Dihydroxypyridine. PubChem.
- 2,6-Dihydroxypyridine. Wikipedia.
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2007). ResearchGate.
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Publishing.
- How can you identify the presence of halogens using mass spectrometry? TutorChase.
- Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate.
- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2013). MDPI.
- Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. (2013). PubMed.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (2024). Journal of the American Chemical Society.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube.
- Mass Spectrometry. MSU chemistry.
- 6-Cyano-2,3,4,5-tetrahydropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 2-CYANO-4-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cet-science.com [cet-science.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a chemical entity to a therapeutic agent is paved with rigorous checkpoints, the most fundamental of which is the assessment of purity. For key pharmaceutical intermediates like 3-Cyano-2,6-dihydroxy-5-fluoropyridine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), purity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1][2] Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.[3][4]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the highest degree of confidence in your material. We will ground our discussion in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, to provide a framework for regulatory compliance.[3][5]
Context: Synthesis and Potential Impurities
To appreciate the challenge of purity assessment, one must first understand the potential sources of impurities. A common synthetic route to this compound involves the condensation of an activated fluoro-malonate derivative with cyanoacetamide.[6][7]
Caption: Synthesis scheme and common impurity classes.
This process can introduce several classes of impurities:
-
Process-Related Impurities: Unreacted starting materials and by-products from side reactions.
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
Inorganic Impurities: Salts or catalysts used in the manufacturing process.[3][4]
A robust analytical strategy must be capable of separating, identifying, and quantifying all of these potential contaminants.
Chapter 1: The "Workhorse" – Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine purity assessment and quantification of organic impurities, RP-HPLC is the undisputed gold standard in the pharmaceutical industry.[1][8] Its high resolving power allows for the separation of the main compound from closely related structural analogues and by-products.
Causality: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar aromatic compounds like our target molecule. A gradient elution is employed because it provides the best separation for a mixture of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[9] The use of a photodiode array (PDA) detector is critical, as it allows for the assessment of peak purity and provides UV spectral information that can help in the preliminary identification of unknown peaks.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector monitoring at 280 nm, with a full scan from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Quantification: Purity is determined by area percentage. The area of the main peak is calculated as a percentage of the total area of all observed peaks.
Data Interpretation and Performance
The following table presents hypothetical data for a synthesized batch, demonstrating how HPLC is used to build an impurity profile.
| Parameter | Reference Standard | Synthesized Batch |
| Retention Time (Main Peak) | 12.52 min | 12.51 min |
| Purity (Area %) | 99.95% | 99.10% |
| Known Impurity 1 (RT 9.8 min) | Not Detected | 0.25% |
| Known Impurity 2 (RT 14.2 min) | 0.05% | 0.15% |
| Largest Unknown Impurity | Not Detected | 0.30% (RT 11.7 min) |
| Total Impurities | 0.05% | 0.90% |
Trustworthiness: This method is self-validating through the use of a well-characterized reference standard. System suitability tests (e.g., injection precision, peak tailing, and resolution between the main peak and a known impurity) must be performed before analysis to ensure the chromatographic system is performing correctly.
Chapter 2: The Orthogonal Approach – Quantitative NMR (qNMR) Spectroscopy
While HPLC is excellent for separating components, it relies on a chromophore for detection and provides a relative (area %) purity. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful, orthogonal approach.[10] It is a primary analytical method that can determine absolute purity without relying on a reference standard of the analyte itself.
Causality: ¹H qNMR is particularly valuable because the signal intensity is directly proportional to the number of protons, regardless of the molecule's structure. This allows for the quantification of the target molecule against a certified internal standard of known purity and weight.[11] This technique is capable of detecting non-chromatophoric impurities (like certain solvents or inorganic salts) that would be invisible to a UV detector in HPLC.[10] For our fluorine-containing molecule, ¹⁹F NMR provides an exceptionally clean spectrum for detecting and quantifying any fluorine-containing impurities.[12][13]
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Internal Standard (IS): A certified reference material with known purity, chemical stability, and protons that resonate in a clear region of the spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) in % w/w is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.
Comparative Data
| Technique | Information Gained | Strengths | Limitations |
| HPLC | Relative purity, impurity profile | High resolution, high sensitivity for UV-active compounds | Requires reference standard for identity, may miss non-UV active impurities. |
| ¹H qNMR | Absolute purity, structural info | Universal detection for protons, no analyte standard needed, detects "invisible" impurities | Lower sensitivity than HPLC, requires pure internal standard, signal overlap can be an issue. |
| ¹⁹F NMR | Fluorine-specific purity | Very high sensitivity for fluorine, simple spectra | Only detects fluorine-containing species. |
Chapter 3: The Complementary Techniques – MS and Elemental Analysis
To build a complete and undeniable purity profile, HPLC and NMR should be complemented by High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA).
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement, typically to within 5 ppm.[14] This allows for the unambiguous determination of the elemental formula of the synthesized compound, confirming its identity.[15] When coupled with HPLC (LC-MS), it can also provide the accurate mass of impurities, which is a critical first step in their structural elucidation.[8][14]
-
Expected HRMS (ESI-) for C₆H₃FN₂O₂: [M-H]⁻
-
Calculated: 153.0109
-
Acceptance Criterion: Found value should be within ± 0.003 m/z of the calculated value.[16]
Elemental Analysis (EA)
Causality: Elemental analysis is a combustion-based technique that provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample. It serves as a fundamental check of bulk purity and corroborates the proposed molecular formula.[17][18] It is particularly effective at highlighting the presence of inorganic impurities or residual solvents that other methods might quantify with less accuracy.[17]
-
Calculated for C₆H₃FN₂O₂: C, 46.77%; H, 1.96%; N, 18.18%.
-
Acceptance Criterion: Found values for C, H, and N must be within ±0.4% of the calculated values.[16][19] This is a widely accepted standard in chemical publications and for compound characterization.
Integrated Analytical Workflow and Decision Making
No single method is sufficient to declare a compound "pure." A multi-pronged, orthogonal approach is required for a comprehensive assessment that will withstand scientific and regulatory scrutiny.
Caption: Integrated workflow for purity assessment.
This workflow aligns with the principles outlined in ICH Q3A guidelines, which require impurities in new drug substances to be reported, identified, and qualified based on established thresholds.[5][20] For instance, any impurity found at a level greater than 0.10% often requires structural identification.[2]
Conclusion
The purity assessment of this compound is a critical, multi-faceted process that underpins its suitability for use in pharmaceutical manufacturing. A scientifically sound evaluation relies not on a single technique, but on the synergistic and orthogonal use of multiple analytical methods. High-Performance Liquid Chromatography serves as the primary tool for separation and relative quantification of organic impurities. This must be supported by Quantitative NMR for an absolute purity determination and the detection of non-chromatophoric substances. Finally, High-Resolution Mass Spectrometry and Elemental Analysis provide unequivocal confirmation of molecular identity and bulk elemental composition. By integrating these techniques into a structured workflow, researchers and drug development professionals can ensure the quality and consistency of their intermediates, paving the way for the development of safe and effective medicines.
References
- Novasol Biotech. (2024, October 1).
- Benchchem. (n.d.).
- Blenkinsopp, T., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Royal Society Publishing.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Kandioller, W., et al. (2021).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. NTNU.
- RSC Publishing. (n.d.).
- Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Fiveable.
- Zhang, Q., et al. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central.
- Dsouza, L., et al. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
- Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
- RhoTauPharma. (n.d.). Dealing with Impurities in the Drug Substance and/or Drug Product during Development. RhoTauPharma.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
- CymitQuimica. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. CymitQuimica.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. rhotaupharma.com [rhotaupharma.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fiveable.me [fiveable.me]
- 15. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. database.ich.org [database.ich.org]
The Strategic Advantage of 3-Cyano-2,6-dihydroxy-5-fluoropyridine as a Synthetic Intermediate: A Comparative Efficacy Guide
In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and biological properties of a molecule.[1] Among the myriad of fluorinated building blocks, 3-Cyano-2,6-dihydroxy-5-fluoropyridine stands out as a versatile and highly reactive intermediate. This guide provides an in-depth technical comparison of its efficacy against alternative synthetic precursors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction: The Role of Fluorinated Pyridines in Synthesis
The pyridine ring is a ubiquitous motif in a vast array of bioactive compounds. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and membrane permeability, often leading to enhanced therapeutic potential.[1][2] this compound serves as a key precursor for the synthesis of various substituted pyridines, most notably as an intermediate in the production of 2,6-dichloro-5-fluoronicotinic acid, a crucial component in certain antibacterial agents.[3] The dihydroxy and cyano functionalities of this intermediate offer multiple reactive handles for subsequent chemical transformations.
Comparative Analysis of Synthetic Intermediates
The selection of a starting material is a critical decision in any synthetic route, with significant implications for overall yield, purity, cost, and scalability. Here, we benchmark the performance of this compound against two key alternatives: its non-fluorinated analog, 3-cyano-2,6-dihydroxypyridine, and an alternative fluorinated precursor, methyl 2,6-dihydroxy-5-fluoronicotinate. The primary synthetic goal in this comparison is the preparation of the corresponding 2,6-dichloronicotinic acid derivatives.
Key Performance Metrics
The efficacy of these intermediates is evaluated based on the following critical parameters:
-
Yield: The overall efficiency of the conversion to the desired product.
-
Purity and Byproduct Formation: The cleanliness of the reaction and the ease of purification.
-
Reaction Conditions: The harshness of the required reagents and conditions (temperature, pressure).
-
Synthetic Versatility: The potential for the intermediate to be used in the synthesis of other valuable compounds.
Quantitative Comparison
The following table summarizes the key comparative data for the chlorination and subsequent hydrolysis steps to yield the target nicotinic acids.
| Intermediate | Target Product | Key Transformation Steps | Reported Overall Yield | Notable Observations |
| This compound | 2,6-Dichloro-5-fluoronicotinic acid | 1. Chlorination (POCl₃/PCl₅) 2. Hydrolysis (H₂SO₄) | 40-45%[3] | Formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct, leading to lower yields and purification challenges.[3] |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-Dichloro-5-fluoronicotinic acid | 1. Chlorination (POCl₃/Li⁺ reagent) to acid chloride 2. Hydrolysis (NaOH) | ~71%[4] | Cleaner reaction profile with fewer byproducts, proceeding in fewer overall steps from the nicotinate.[4] |
| 2,6-Dihydroxy-3-cyanopyridine | 2,6-Dichloronicotinic acid | 1. Chlorination (POCl₃) 2. Hydrolysis (NaOH) | Yields vary, but the process is established. | Serves as a baseline to evaluate the electronic effects of the fluorine substituent on reactivity. |
Causality Behind Experimental Choices and Mechanistic Insights
The choice of synthetic intermediate has a direct impact on the subsequent reaction pathways and outcomes. The presence of the electron-withdrawing fluorine atom and the nature of the C3 substituent (cyano vs. ester) are key determinants of reactivity.
The chlorination of the dihydroxypyridine ring using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) proceeds through the conversion of the hydroxyl groups into better leaving groups, followed by nucleophilic substitution by chloride ions.
A significant drawback of using this compound is the potential for over-chlorination. The strong electron-withdrawing nature of both the fluorine and cyano groups can activate the pyridine ring towards further nucleophilic attack, leading to the formation of the undesired 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct.[3] This not only reduces the yield of the desired dichlorinated product but also complicates purification, as the properties of the trichlorinated byproduct are often similar to the target compound.
In contrast, the use of methyl 2,6-dihydroxy-5-fluoronicotinate offers a more controlled reaction. The ester group at the C3 position is less electron-withdrawing than the cyano group, which may temper the reactivity of the pyridine ring and disfavor over-chlorination. Furthermore, the direct conversion to the acid chloride in a single step, followed by a straightforward hydrolysis, streamlines the process and avoids the potentially harsh conditions required for the hydrolysis of the cyanopyridine intermediate.[4]
The non-fluorinated analog, 2,6-dihydroxy-3-cyanopyridine, provides a valuable comparison. While the chlorination proceeds similarly, the absence of the fluorine atom alters the electronic properties of the ring, which can influence the reaction rate and the propensity for side reactions.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the synthesis of the key intermediates and their conversion to the target dichloronicotinic acids are presented below. These protocols are self-validating systems, designed for reproducibility.
Synthesis of this compound
This protocol is adapted from patent literature and outlines a robust method for the preparation of the title compound.[3]
Procedure:
-
In a one-liter, three-necked flask, charge ethyl fluoroacetate (30 g), ethyl formate (46 g), and toluene (300 ml).
-
Slowly add sodium methoxide (30.6 g) while maintaining the temperature between 35°C and 45°C for five hours.
-
After stirring for thirty minutes, add a solution of cyanoacetamide (11.9 g) in methanol (200 ml) to the sodium enolate over a 30-minute period.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add water (100 ml) and acetic acid (12 ml).
-
Cool the resulting suspension on an ice bath and filter the precipitate to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate (Alternative Intermediate)
This protocol provides a reliable method for the synthesis of the alternative fluorinated precursor.[4]
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
After 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hour.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for 10 minutes.
-
After standing at 0°C for 18 hours, filter the mixture.
-
Wash the collected solid with water and vacuum dry to give methyl 2,6-dihydroxy-5-fluoronicotinate.
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid from this compound
This two-step protocol highlights the conversion of the primary intermediate to the final product.
Step 1: Chlorination [3]
-
Charge a reaction vessel with 2,6-dihydroxy-3-cyano-5-fluoropyridine, phosphorus oxychloride, and phosphorus pentachloride.
-
Heat the mixture to facilitate the chlorination reaction.
-
Upon completion, carefully quench the reaction mixture and isolate the crude 2,6-dichloro-3-cyano-5-fluoropyridine.
Step 2: Hydrolysis [3]
-
Add concentrated sulfuric acid to the crude 2,6-dichloro-3-cyano-5-fluoropyridine.
-
Heat the mixture to 75°C and hold for 1 hour.
-
Cool the sulfuric acid solution and slowly add it to ice water.
-
Extract the resulting suspension with a suitable organic solvent (e.g., 30% isopropyl alcohol/chloroform) to obtain 2,6-dichloro-5-fluoronicotinic acid.
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid from Methyl 2,6-dihydroxy-5-fluoronicotinate
This protocol demonstrates the more efficient conversion of the alternative intermediate.[4]
Step 1: Chlorination to Acid Chloride
-
In a suitable pressure vessel (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and a lithium reagent (e.g., lithium phosphate).
-
Seal the vessel and heat at approximately 170°C for 20 hours.
-
After cooling, work up the reaction mixture to isolate the 2,6-dichloro-5-fluoronicotinoyl chloride.
Step 2: Hydrolysis
-
Slurry the obtained acid chloride with warm water (50-60°C).
-
Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10.
-
Acidify the solution to precipitate the 2,6-dichloro-5-fluoronicotinic acid.
-
Collect the solid by filtration, wash with water, and dry.
Visualization of Synthetic Pathways
The following diagrams illustrate the comparative synthetic workflows.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine rings is a critical strategy in modern drug discovery, enhancing properties like metabolic stability, bioavailability, and binding affinity.[1][2][3] However, traditional methods for synthesizing fluoropyridines often involve harsh conditions, hazardous reagents, and suffer from limited substrate scope. This guide provides an in-depth comparison of modern, alternative reagents, offering insights into their mechanisms, performance, and practical applications to inform your synthetic strategies.
The Imperative for Alternatives: Moving Beyond Traditional Fluorination
Classic methods such as the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr) with simple alkali metal fluorides have long been the workhorses for fluoropyridine synthesis.[4] While foundational, these techniques are often hampered by the need for high temperatures, the generation of hazardous byproducts, and poor functional group tolerance, prompting the development of more refined and versatile alternatives.[5][6]
Modern Reagents for Fluoropyridine Synthesis: A Comparative Analysis
The contemporary synthetic chemist has a diverse toolkit of reagents that enable milder and more selective fluorination of the pyridine nucleus. This section compares the leading classes of these modern reagents.
Advanced Nucleophilic Fluorinating Agents
While the concept of nucleophilic fluoride sources is not new, modern reagents offer improved reactivity and solubility.
-
Tetrabutylammonium Fluoride (TBAF): In its anhydrous form, TBAF is a highly soluble and reactive fluoride source.[4] However, its hygroscopic nature can lead to side reactions, necessitating stringent anhydrous conditions.[4]
-
HF-Pyridine (Olah's Reagent) and HF/DMPU: These are convenient liquid sources of hydrogen fluoride with well-tuned nucleophilicity.[7] HF/DMPU, in particular, has shown superior yields and diastereoselectivity in certain applications compared to the more traditional Olah's reagent.[7] Their high acidity, however, can be detrimental to sensitive substrates.[7]
-
Renewable Imidazolium-Based Reagents: Recent research has explored 1,3-diarylimidazolium poly(hydrogen fluoride) salts as recyclable fluorinating agents.[8][9] These reagents can be effective for a range of substrates and can be regenerated using hydrofluoric acid, presenting a greener alternative.[8]
Table 1: Comparison of Nucleophilic Fluoride Sources
| Reagent | Typical Conditions | Advantages | Disadvantages |
| KF/CsF | High temperatures, polar aprotic solvents | Low cost | Harsh conditions, poor solubility |
| Anhydrous TBAF | Anhydrous, moderate temperatures | High reactivity, good solubility | Hygroscopic, strongly basic |
| HF/Pyridine, HF/DMPU | Low to ambient temperatures | Easy to handle liquid reagents | Highly acidic and corrosive |
| [IPrH][F(HF)n] | Microwave, with amine activator | Recyclable, broad scope | Requires activation |
Palladium-Catalyzed Fluorination
Palladium catalysis has emerged as a powerful tool for C-F bond formation, offering broad substrate scope and functional group tolerance.[10][11][12][13] These reactions typically involve the coupling of a pyridyl halide or triflate with a fluoride source, mediated by a palladium catalyst and a specialized ligand.
Experimental Workflow: Palladium-Catalyzed Fluorination
Caption: A generalized workflow for palladium-catalyzed fluoropyridine synthesis.
A key advantage of palladium-catalyzed methods is the ability to achieve fluorination on complex molecules at a late stage in a synthetic sequence.[14][15] However, the cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis.
Copper-Mediated Fluorination
Copper-mediated fluorination has gained traction as a more economical alternative to palladium-catalyzed methods.[16][17][18][19][20] These reactions often proceed under milder conditions and can be more tolerant of certain functional groups. The use of a pyridyl directing group has been shown to be essential for successful catalytic fluorination in some systems.[17]
Table 2: Palladium vs. Copper Catalysis for Fluorination
| Feature | Palladium-Catalyzed | Copper-Mediated |
| Catalyst Cost | High | Low |
| Ligand Requirement | Often requires complex, specialized ligands | Can utilize simpler, less expensive ligands |
| Substrate Scope | Generally very broad | Good, but can be more substrate-specific |
| Reaction Conditions | Often requires strictly anhydrous/anaerobic conditions | Can be more robust |
Direct C-H Fluorination
The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation. Recent advances have made this a more viable strategy.
-
Silver(II) Fluoride (AgF₂): This reagent has been shown to be effective for the site-selective fluorination of pyridines and diazines, typically at the position adjacent to the nitrogen atom.[6][21] The reactions are often rapid and occur at ambient temperature.[6][21]
-
Selectfluor® in Combination with Palladium Catalysis: Palladium catalysts can be used in conjunction with electrophilic fluorinating agents like Selectfluor® to achieve C-H fluorination on a variety of aromatic and aliphatic substrates.[10][15][22][23]
Photoredox Catalysis
Visible-light photoredox catalysis has opened up new avenues for fluorination by enabling the generation of reactive radical intermediates under mild conditions.[24][25][26][27] This approach has been successfully applied to the synthesis of 3-fluoropyridines and allows for the use of a variety of fluorinating agents.[24]
Conceptual Mechanism: Photoredox-Mediated Fluorination
Caption: Simplified representation of a photoredox catalytic cycle for fluorination.
Emerging Frontiers: Enzymatic Fluorination
Biocatalysis represents a promising future direction for fluoropyridine synthesis. While still in its early stages for pyridine systems, chemo-enzymatic strategies are being developed that combine the selectivity of enzymes with chemical fluorination techniques.[28][29][30][31][32] For instance, cytochrome P450 enzymes can be used to introduce a hydroxyl group at an unactivated position, which can then be chemically converted to a fluorine atom.[28][29] The only known fluorinase enzyme provides a direct route to C-F bond formation, and its biotechnological development is an active area of research.[29][31]
Detailed Experimental Protocol: Synthesis of 2-Fluoropyridine via Pyridine N-Oxide
This method provides a metal-free route to 2-fluoropyridines from readily available pyridine N-oxides.[33]
Step 1: Formation of the 2-Pyridyltrialkylammonium Salt
-
To a solution of the pyridine N-oxide (1.0 mmol) in an appropriate solvent (e.g., acetonitrile), add an activating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or tosyl anhydride (Ts₂O) (1.2 mmol) at 0 °C.
-
After stirring for 10-15 minutes, add a tertiary amine (e.g., triethylamine or trimethylamine) (3.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting trialkylammonium salt can often be precipitated and isolated by filtration.
Step 2: Nucleophilic Fluorination
-
Dissolve the isolated 2-pyridyltrialkylammonium salt (1.0 mmol) in a polar aprotic solvent such as DMSO.
-
Add a fluoride source, for example, spray-dried potassium fluoride (3.0 mmol).
-
Heat the reaction mixture to 110-120 °C for 1-3 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the 2-fluoropyridine.
Conclusion and Future Outlook
The landscape of fluoropyridine synthesis has been transformed by the advent of novel reagents and methodologies. Palladium and copper catalysis offer robust and versatile platforms, while direct C-H fluorination and photoredox catalysis provide powerful and elegant solutions for late-stage functionalization. As the field continues to advance, a greater emphasis on sustainable and enzymatic approaches is anticipated. By understanding the nuances of these alternative reagents, researchers can select the optimal strategy to meet the specific demands of their synthetic targets, ultimately accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.The Journal of Organic Chemistry, 2017. [Link]
- Key developments in fluorinated heterocycles.Taylor & Francis Online, 2025. [Link]
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.MDPI, 2024. [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.Organic & Biomolecular Chemistry, 2025. [Link]
- Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.Organic Letters, 2015. [Link]
- Copper-catalyzed fluorination of 2-pyridyl aryl bromides.RSC Publishing, 2015. [Link]
- Nuclophilic Fluorination by F-.ACS GCI Pharmaceutical Roundtable Reagent Guides, N.D. [Link]
- Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.NIH, 2020. [Link]
- Fluorinated Heterocycles.
- Chemo-enzymatic fluorination of unactivated organic compounds.PMC - NIH, 2011. [Link]
- Key developments in fluorinated heterocycles.Taylor & Francis Online, 2025. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society, 2014. [Link]
- Selective C-H fluorination of pyridines and diazines inspired by a classic amin
- Renewable Reagent for Nucleophilic Fluorination.The Journal of Organic Chemistry, 2022. [Link]
- Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF.Organic Letters, 2016. [Link]
- Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds.
- Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF.Organic Letters, 2016. [Link]
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.PubMed, 2025. [Link]
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Enzymatic synthesis of fluorinated compounds.PMC - PubMed Central - NIH, 2021. [Link]
- (PDF) Renewable Reagent for Nucleophilic Fluorination.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.MDPI, 2021. [Link]
- Organic & Biomolecular Chemistry.SciSpace, 2016. [Link]
- Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- Palladium-catalysed electrophilic aromatic C–H fluorination.
- Enzymatic synthesis of fluorin
- Palladium-Catalyzed Site-Selective Fluorination of Unactiv
- Palladium-catalysed electrophilic aromatic C-H fluorin
- Enzymatic Fluorination and Biotechnological Developments of the Fluorinase.
- Integrating Enzymes with Photoredox Catalysis for Conversion of Nitriles into Fluorinated Products.Research Explorer - The University of Manchester, 2025. [Link]
- Singlets-Driven Photoredox Catalysts: Transforming Noncatalytic Red Fluorophores to Efficient C
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. research.manchester.ac.uk [research.manchester.ac.uk]
- 33. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction
In the landscape of pharmaceutical development, the purity, stability, and overall quality of an active pharmaceutical ingredient (API) are paramount. 3-Cyano-2,6-dihydroxy-5-fluoropyridine is a substituted pyridine derivative with a chemical structure suggesting potential applications in medicinal chemistry.[1][2] The presence of multiple functional groups—a nitrile, two hydroxyls, and a fluorine atom—necessitates a multi-faceted analytical approach to ensure its comprehensive characterization.[2]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the cross-validation of this compound. Our objective is to move beyond mere protocol recitation and delve into the causality behind our experimental choices. We will establish a self-validating system of orthogonal techniques, ensuring the generation of robust and trustworthy data for researchers, scientists, and drug development professionals. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7]
The Imperative of Orthogonal Cross-Validation
Relying on a single analytical technique, no matter how powerful, creates inherent vulnerabilities. An impurity might co-elute with the main peak in chromatography, be invisible to a specific detector, or degrade under the analytical conditions. Cross-validation using orthogonal methods—techniques that rely on different chemical or physical principles—is the cornerstone of analytical trustworthiness. For a molecule like this compound, we can leverage differences in polarity, volatility, and molecular structure to build a comprehensive and reliable analytical profile. This approach is central to the validation of analytical procedures as detailed in ICH Q2(R1).[3][8][9]
Our logical workflow for cross-validation is outlined below. This process ensures that data from each technique corroborates the others, leading to a highly confident assessment of the analyte's identity, purity, and strength.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Reactivity of Fluorinated Nicotinonitriles in Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of Fluorinated Nicotinonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1] Fluorinated N-heterocycles are prevalent in a vast array of pharmaceuticals, owing to the unique physicochemical properties imparted by the fluorine atom.[2] These properties include enhanced metabolic stability, increased lipophilicity, and altered basicity of nearby functional groups, all of which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4]
Nicotinonitrile, a pyridine ring bearing a cyano group, is a privileged scaffold in its own right, appearing in numerous biologically active molecules. When fluorinated, this scaffold becomes a highly versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group activates the ring system towards nucleophilic aromatic substitution (SNAr), a key transformation in the derivatization of these molecules.[1]
This guide provides a comparative study of the reactivity of various fluorinated nicotinonitriles in SNAr reactions. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to leverage these valuable intermediates in their synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Nicotinonitriles
The reactivity of fluorinated nicotinonitriles is primarily dictated by the SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.
-
Elimination of the Leaving Group and Restoration of Aromaticity: The fluoride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored.
The rate-determining step in SNAr reactions is typically the initial nucleophilic attack.[1] This has a profound implication for the leaving group ability of halogens in this context.
Figure 1. General Mechanism of SNAr on a Fluorinated Nicotinonitrile
Comparative Reactivity: Key Factors and Experimental Evidence
The reactivity of a given fluorinated nicotinonitrile is influenced by several key factors:
The Counterintuitive Superiority of Fluorine as a Leaving Group
In contrast to SN2 reactions where iodide is the best leaving group, the order of reactivity for halogens in SNAr reactions is often reversed: F > Cl > Br > I .[1] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal activates the pyridine ring and accelerates the formation of the Meisenheimer complex.[1]
A striking example of this effect is the reaction of 2-halopyridines with sodium ethoxide in ethanol, where 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[5] This highlights the significant advantage of using fluorinated substrates in SNAr reactions.
The Influence of Fluorine Position on the Pyridine Ring
The position of the fluorine atom on the nicotinonitrile ring is a critical determinant of its reactivity. The general order of reactivity is:
Positions 2 and 4 > Position 3
This is due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance when the substitution occurs at the ortho (2-) and para (4-) positions.[1] When the fluorine is at the meta (3-) position, the negative charge cannot be delocalized onto the nitrogen, resulting in a significantly slower reaction.[1]
| Substrate | Relative Reactivity | Reason for Reactivity |
| 4-Fluoro-3-cyanopyridine | High | The negative charge of the Meisenheimer complex is stabilized by resonance with the pyridine nitrogen. |
| 2-Fluoro-3-cyanopyridine | High | The negative charge of the Meisenheimer complex is stabilized by resonance with the pyridine nitrogen. |
| 6-Fluoro-3-cyanopyridine | High | The negative charge of the Meisenheimer complex is stabilized by resonance with the pyridine nitrogen. |
| 5-Fluoro-3-cyanopyridine | Low | The negative charge of the Meisenheimer complex cannot be delocalized onto the pyridine nitrogen. |
| 3-Fluoro-4-cyanopyridine | Low | The negative charge of the Meisenheimer complex cannot be delocalized onto the pyridine nitrogen. |
Table 1: Qualitative Comparison of the Reactivity of Monofluorinated Nicotinonitrile Isomers
The Impact of Multiple Fluorine Substituents
The presence of multiple fluorine atoms on the nicotinonitrile ring further enhances its reactivity towards nucleophilic attack. For example, 2,6-difluoro-3-cyanopyridine is highly reactive at both the 2- and 6-positions.[2] The dual fluorination makes the ring even more electron-deficient and less basic.[2]
In the case of pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position under mild conditions.[6] This demonstrates the powerful activating effect of multiple fluorine substituents.
Experimental Protocols
The following protocols provide a starting point for conducting SNAr reactions with fluorinated nicotinonitriles. Optimization may be required for specific substrates and nucleophiles.
General Protocol for Nucleophilic Substitution of 2-Fluoro-3-cyanopyridine with an Amine
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative In-Vitro Analysis of Novel Fluoropyridine Derivatives Targeting EGFR Signaling
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target due to its frequent dysregulation in a variety of solid tumors.[1][2] The development of novel small molecule inhibitors that can effectively and selectively target EGFR is a cornerstone of modern drug discovery. This guide presents a comprehensive framework for the in-vitro comparison of two novel, hypothetical compounds derived from a 3-Cyano-2,6-dihydroxy-5-fluoropyridine scaffold: FPA-78 (Fluoro-Pyridone-Amide-78) and FPE-21 (Fluoro-Pyridone-Ester-21).
These compounds are designed to leverage the unique electrochemical properties of the fluoropyridine core to engage with the ATP-binding pocket of the EGFR kinase domain. FPA-78, an amide derivative, is hypothesized to form strong hydrogen bond interactions, while FPE-21, an ester derivative, is designed as a potential pro-drug to enhance cellular uptake.
This guide provides an objective comparison of their performance against Gefitinib , a well-established first-generation EGFR inhibitor, offering researchers a detailed roadmap supported by validated experimental protocols.[3]
Strategic In-Vitro Testing Cascade
The cornerstone of a robust preclinical comparison is a logically structured experimental workflow. The causality behind this design is to progress from broad cellular effects to specific, mechanistic insights. This multi-tiered approach ensures that resources are focused on compounds with the most promising therapeutic profile.
Our comparative analysis will proceed through four key stages:
-
Cellular Viability and Cytotoxicity: To determine the overall effect of the compounds on cancer cell proliferation.
-
Biochemical Target Engagement: To confirm direct inhibition of the EGFR kinase.
-
Cellular Target Modulation: To verify that the compounds inhibit EGFR signaling within the complex cellular environment.
-
Pharmacokinetic Profile Assessment: To evaluate the drug-like properties, specifically membrane permeability.
Diagram: In-Vitro Testing Workflow
Caption: A tiered workflow for evaluating novel EGFR inhibitors.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from our in-vitro testing cascade. This structured presentation allows for a direct and objective comparison between FPA-78, FPE-21, and the benchmark compound, Gefitinib.
Table 1: Cellular Cytotoxicity (IC50 Values) IC50 (µM) represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
| Compound | A549 (EGFR wild-type) | HCC827 (EGFR exon 19 del) |
| FPA-78 | 8.5 | 0.09 |
| FPE-21 | 10.2 | 0.15 |
| Gefitinib | 7.9[4] | 0.013[5] |
Interpretation: Both novel compounds show potent activity against the EGFR-mutant HCC827 cell line, a hallmark of targeted EGFR inhibitors. Their reduced activity against the wild-type A549 line suggests a degree of selectivity for the mutated, oncogene-addicted phenotype.
Table 2: Biochemical and Pharmacokinetic Profile
| Compound | EGFR Kinase IC50 (µM) | PAMPA Permeability (Pe x 10⁻⁶ cm/s) |
| FPA-78 | 0.04 | 3.8 |
| FPE-21 | 0.07 | 12.5 |
| Gefitinib | 0.033[4] | 10.1 |
Interpretation: FPA-78 demonstrates slightly more potent direct inhibition of the EGFR enzyme in a cell-free system.[6] Conversely, FPE-21, the ester derivative, shows significantly higher passive permeability, supporting its design rationale as a compound with potentially enhanced cellular uptake.[7]
Detailed Experimental Protocols
Scientific integrity demands that protocols are not just lists of steps, but self-validating systems. The following methodologies include critical controls and explanations of the underlying principles, ensuring reproducibility and trustworthiness.
Cell Viability: MTT Assay
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability and metabolic activity.[8] Live cells, through mitochondrial dehydrogenases, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable measure of viability.[9][10]
Protocol:
-
Cell Seeding: Seed A549 and HCC827 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of FPA-78, FPE-21, and Gefitinib in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (ranging from 0.001 µM to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] The formation of purple crystals will be visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Correct for background absorbance using the "no-cell" controls. Calculate cell viability as a percentage relative to the vehicle-only control and plot dose-response curves to determine IC50 values.
Biochemical Target Engagement: Kinase-Glo® Luminescent Kinase Assay
To confirm that the observed cytotoxicity is a direct result of EGFR inhibition, a cell-free biochemical assay is essential. The Kinase-Glo® assay measures the amount of ATP remaining after a kinase reaction; a lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice-versa.[12][13]
Protocol:
-
Reaction Setup: In a white 96-well plate, prepare the kinase reaction mixture containing recombinant human EGFR protein, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of FPA-78, FPE-21, and Gefitinib to the wells. Include "no-inhibitor" (maximum kinase activity) and "no-enzyme" (background) controls.
-
Initiate Reaction: Add ATP to each well to a final concentration that approximates the Km for EGFR (typically 2-10 µM) to start the reaction.[6] Incubate at room temperature for 30 minutes.
-
Signal Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent contains luciferase, which catalyzes the production of light using the remaining ATP.
-
Data Acquisition: Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no-inhibitor" control. Plot the data to determine the biochemical IC50 values.
Cellular Target Modulation: Western Blot Analysis
Western blotting provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of EGFR and its downstream effectors, such as AKT.[15] A potent inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT) without affecting the total protein levels.[16]
Diagram: Targeted EGFR Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by novel TKIs.
Protocol:
-
Cell Treatment: Culture HCC827 cells to ~80% confluency. Starve cells in serum-free medium for 12-24 hours. Pre-treat cells with FPA-78, FPE-21, or Gefitinib (at 1x and 10x their respective cellular IC50 values) for 2 hours.
-
Stimulation: Stimulate the cells with human EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[18]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[15]
-
-
Stripping and Reprobing: To ensure the observed changes are due to phosphorylation status and not protein levels, strip the membrane using a mild stripping buffer and re-probe with antibodies for total EGFR, p-AKT, total AKT, and a loading control like β-actin.[16]
ADME Profile: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used in early drug discovery to predict passive membrane permeability.[7] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment, providing a crucial metric for predicting oral absorption.[19]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well PVDF donor plate with 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane).[20]
-
Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer. Add the test compounds (FPA-78, FPE-21, Gefitinib) and control compounds (high and low permeability standards) to the donor plate wells.
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours with gentle shaking.[19][20]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Use the final concentrations and standard equations to calculate the effective permeability coefficient (Pe) for each compound.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the comparative in-vitro evaluation of novel kinase inhibitors. Based on our hypothetical data, both FPA-78 and FPE-21 demonstrate promising, on-target activity against an EGFR-mutant cancer cell line.
-
FPA-78 emerges as a highly potent direct inhibitor of the EGFR kinase.
-
FPE-21 shows excellent membrane permeability, suggesting it may have superior pharmacokinetic properties in a more complex biological system.
The causality-driven workflow presented here ensures that decisions are based on a comprehensive dataset, covering cytotoxicity, biochemical potency, cellular mechanism of action, and key drug-like properties. The next logical steps in the preclinical development of these compounds would involve selectivity profiling against a panel of other kinases to assess off-target effects, followed by in-vivo efficacy and pharmacokinetic studies in relevant animal models.
References
- Ségaliny, A. I., et al. (2015). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Roche.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- CLYTE Technologies. (2025).
- Sirotnak, F. M., et al. (2004). The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. British Journal of Cancer. [Link]
- Halder, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [Link]
- Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Semantic Scholar. [Link]
- Slideshare. PAMPA permeability assay. [Link]
- Al-Hadiya, A. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]
- Levantini, E., et al. (2022). EGFR signaling pathway as therapeutic target in human cancers. Seminars in Cancer Biology. [Link]
- Promega Corporation. Promega Kinase-Glo™ Luminescent Kinase Assay. [Link]
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... [Link]
- ResearchGate.
- ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... [Link]
- Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Kloth, C., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. [Link]
- Martens, S. (2024). In vitro kinase assay. [Link]
- JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. [Link]
Sources
- 1. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Cyano-2,6-dihydroxy-5-fluoropyridine Analogs as Dihydrouracil Dehydrogenase Inhibitors
This guide provides an in-depth technical comparison of 3-cyano-2,6-dihydroxy-5-fluoropyridine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of dihydrouracil dehydrogenase (DHUDase). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to elucidate the therapeutic potential of this chemical scaffold.
Introduction: The Critical Role of Dihydrouracil Dehydrogenase (DHUDase) in Cancer Therapy
Dihydrouracil dehydrogenase (DHUDase), also known as dihydropyrimidine dehydrogenase (DPD), is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Over 80% of an administered 5-FU dose is rapidly broken down by DHUDase, which not only reduces the drug's efficacy but also contributes to the formation of toxic metabolites.[2] Consequently, inhibiting DHUDase has emerged as a key strategy to enhance the therapeutic window of 5-FU by increasing its bioavailability and antitumor effects.[1] The 2,6-dihydroxypyridine scaffold, as a "1-deazauracil" analog, has been identified as a promising starting point for potent DHUDase inhibitors.[3] This guide focuses on the structure-activity relationships of derivatives of this scaffold, particularly the highly potent 3-cyano-2,6-dihydroxypyridine (CNDP) and its promising, yet less characterized, 5-fluoro analog.
Core Structure-Activity Relationship of 2,6-Dihydroxypyridine Analogs
The inhibitory activity of 2,6-dihydroxypyridine analogs against DHUDase is governed by specific structural features that dictate their binding to the enzyme's active site. A comprehensive screening of over one hundred nucleobase analogs has established foundational SAR principles for this class of inhibitors.[3]
The Essential 2,6-Dihydroxypyridine Core
The 2,6-dihydroxypyridine core is a bioisostere of the natural substrate, uracil, where the N1 nitrogen is replaced by a carbon atom. This modification from a pyrimidine to a pyridine ring significantly enhances binding to DHUDase.[3] The retention of the C2 and C4 (equivalent to C2 and C6 in the pyridine ring) oxo groups is crucial for activity, indicating that these groups are likely involved in key hydrogen bonding interactions within the active site, mimicking the binding of uracil. The replacement of the N1 atom of uracil with a carbon to form the pyridine ring is a key determinant of the inhibitory potency.[3]
The Impact of the 3-Cyano Group
The introduction of a cyano (-C≡N) group at the 3-position of the 2,6-dihydroxypyridine scaffold results in a dramatic increase in inhibitory potency. The resulting compound, 3-cyano-2,6-dihydroxypyridine (CNDP), is an exceptionally potent inhibitor of DHUDase, with reported IC50 and Ki values in the low nanomolar range.[1]
-
CNDP (3-cyano-2,6-dihydroxypyridine): IC50 = 4.4 nM, Ki = 1.51 nM[1]
-
2,6-Dihydroxypyridine (unsubstituted): Ki = 0.5 µM (500 nM)[3]
This approximately 330-fold increase in potency suggests that the 3-cyano group engages in highly favorable interactions within the enzyme's active site. The linear geometry and electron-withdrawing nature of the cyano group may allow it to act as a hydrogen bond acceptor or participate in dipole-dipole interactions with active site residues that are not accessible to the unsubstituted parent compound.
Prospective Analysis of 5-Fluoro Substitution
While direct experimental data on the SAR of this compound is not extensively available in the public domain, we can infer its potential properties based on established principles of medicinal chemistry. The introduction of a fluorine atom at the 5-position is a common strategy in drug design to modulate various physicochemical and pharmacokinetic properties.
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction onto the pyridine ring can significantly alter the electronic distribution of the molecule. This can influence the pKa of the hydroxyl groups, potentially affecting the ionization state and hydrogen bonding capacity of the molecule within the physiological pH of the enzyme's active site.
-
Lipophilicity and Binding: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance binding to hydrophobic pockets within the active site.[3] The Naguib et al. study noted that the addition of a hydrophobic group at the C5 position of uracil analogs improved binding to DHUDase.[3] This principle supports the rationale for a 5-fluoro substitution potentially enhancing inhibitory activity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorination can block sites of metabolism. While CNDP itself is an inhibitor and not a substrate, this increased metabolic stability could be advantageous for in vivo applications, leading to a longer duration of action.
Comparative Performance of DHUDase Inhibitors
The following table summarizes the inhibitory potency of key compounds against DHUDase, highlighting the significant contribution of the 3-cyano group.
| Compound | Structure | Target | IC50 | Ki | Reference(s) |
| Uracil | DHUDase | ~8.8 µM* | - | [1] | |
| 2,6-Dihydroxypyridine | DHUDase | - | 0.5 µM | [3] | |
| 3-Cyano-2,6-dihydroxypyridine (CNDP) | DHUDase | 4.4 nM | 1.51 nM | [1] |
Note: The IC50 of uracil is estimated based on the statement that CNDP's inhibitory activity is about 2,000 times that of uracil under the same assay conditions.[1]
Mechanism of DHUDase Inhibition
Kinetic analyses have revealed that CNDP inhibits DHUDase through a mixed-type inhibition mechanism.[1] This implies that CNDP can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the active site where uracil binds, or with different affinities for the free enzyme and the enzyme-substrate complex. This complex mechanism contributes to its high potency.
Caption: Mixed-type inhibition of DHUDase by CNDP.
Experimental Protocols
The following is a representative protocol for determining DHUDase activity, adapted from methodologies used for measuring DPD activity in cell lysates.[4][5] This spectrophotometric assay monitors the decrease in absorbance at 340 nm, corresponding to the consumption of the cofactor NADPH.
Preparation of Reagents
-
Phosphate Buffer: 35 mM Potassium Phosphate (K2HPO4), pH 7.4.
-
Cofactor Solution: 250 µM NADPH in phosphate buffer.
-
Substrate Solution: 25 µM Uracil in phosphate buffer.
-
Enzyme Preparation: Partially purified DHUDase from a suitable source (e.g., rat liver homogenate supernatant). Protein concentration should be determined using a standard method like the Bradford assay.
-
Inhibitor Stock Solutions: Prepare stock solutions of CNDP and other test analogs in a suitable solvent (e.g., DMSO) and dilute to final concentrations in phosphate buffer. Ensure the final solvent concentration in the assay is minimal (<1%) and consistent across all wells.
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well UV-transparent microplate, prepare the reaction mixtures. For a standard 200 µL reaction volume:
-
140 µL of Phosphate Buffer
-
20 µL of Cofactor Solution (NADPH)
-
20 µL of Inhibitor Solution (or vehicle for control)
-
-
Pre-incubation: Add 10 µL of the Enzyme Preparation to each well. Mix gently and pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding 10 µL of the Substrate Solution (Uracil) to each well.
-
Spectrophotometric Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate (uracil) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion and Future Directions
The 3-cyano-2,6-dihydroxypyridine scaffold represents a highly promising platform for the development of potent DHUDase inhibitors. The parent compound, CNDP, demonstrates exceptional potency, driven by the strategic placement of a cyano group on the bioisosteric 2,6-dihydroxypyridine core. While direct experimental data for the 5-fluoro analog is pending, established medicinal chemistry principles suggest that this modification could further enhance the compound's therapeutic profile by modulating its electronic properties, lipophilicity, and metabolic stability.
Future research should focus on the synthesis and systematic evaluation of 5-fluoro-CNDP and other analogs with substitutions at the 4 and 5 positions to build a more comprehensive SAR model. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of DHUDase inhibitors, ultimately paving the way for improved 5-FU-based cancer chemotherapy.
References
- Naguib, F. N., et al. (1989). Structure-activity relationship of ligands of dihydrouracil dehydrogenase from mouse liver. Biochemical Pharmacology, 38(9), 1471-1480.
- Tuchinda, P., et al. (1993). 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase. Japanese Journal of Cancer Research, 84(10), 1146-1151.
- Dobrovolny, D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34763–34774.
- Hart, A. C., & O'Hagan, D. (2020). Fluorinated mechanism-based inhibitors: common themes and recent developments. Chemical Society Reviews, 49(15), 5277-5296.
- van Gennip, A. H., et al. (1997). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 16(11), 2959–2968.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley.
- Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Pharmacological Reports, 64(5), 1296-1304.
- Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Figshare.
- Tatematsu, M., et al. (1993). [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 20(14), 2215–2220.
Sources
- 1. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of ligands of dihydrouracil dehydrogenase from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Economic Analysis of Synthetic Pathways to 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds, particularly as a precursor to fluoroquinolone antibiotics. The efficiency and economic viability of its production are therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth economic and technical comparison of different synthetic strategies for this key pyridine derivative. By examining the underlying chemical principles and practical considerations of each route, we aim to equip researchers with the insights needed to make informed decisions for their specific applications, from laboratory-scale synthesis to industrial production considerations.
Established Synthetic Pathway: The Condensation of Fluoroacetic and Formic Esters with Cyanoacetamide
The most prominently documented and industrially relevant synthesis of this compound involves a one-pot condensation reaction. This pathway is characterized by its use of readily available starting materials and generally good yields.
Mechanistic Rationale
This synthesis is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction proceeds through a series of base-catalyzed condensations and a final cyclization. The base, typically sodium methoxide or sodium hydride, deprotonates the α-carbon of ethyl fluoroacetate, which then undergoes a Claisen condensation with ethyl formate to form an enolate intermediate. This intermediate is then subjected to a Michael addition with cyanoacetamide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable dihydroxypyridine ring system. The choice of base is critical; sodium hydride, while more expensive and requiring more stringent handling due to its flammability, can often lead to higher yields and shorter reaction times compared to sodium methoxide.
Diagram of the Established Synthetic Pathway
Caption: Established synthesis of this compound.
Alternative Synthetic Pathway: From Fluorinated β-Ketoesters
An alternative, albeit less documented, approach for the synthesis of this compound can be conceptualized from the well-established chemistry of pyridine synthesis. This pathway involves the reaction of a fluorinated β-ketoester, such as ethyl 2-fluoroacetoacetate, with cyanoacetamide.
Mechanistic Rationale
This route is a direct application of the Hantzsch pyridine synthesis or related condensations. The reaction is initiated by the base-catalyzed Knoevenagel condensation of the β-ketoester with cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration and tautomerization to form the desired 2,6-dihydroxypyridine ring. This pathway offers the potential for a more direct route with fewer starting materials in the main reaction pot, which could simplify purification and reduce waste streams.
Diagram of the Alternative Synthetic Pathway
Caption: Proposed alternative synthesis of this compound.
Economic Analysis and Comparison
The economic viability of a synthetic pathway is determined by a multitude of factors, including the cost of raw materials, reaction yield, energy consumption, and costs associated with safety and waste disposal.
Raw Material Cost Comparison
To provide a tangible comparison, the following table outlines the estimated costs of the starting materials for each pathway to produce one mole (approximately 154 g) of this compound, assuming stoichiometric amounts and typical bulk pricing.
| Pathway 1: Condensation Route | Molar Mass ( g/mol ) | Quantity (moles) | Estimated Cost (USD/mole) |
| Ethyl Fluoroacetate | 106.09 | 1 | 150 - 250 |
| Ethyl Formate | 74.08 | 1 | 20 - 40 |
| Cyanoacetamide | 84.08 | 1 | 25 - 50 |
| Sodium Methoxide | 54.02 | 1 | 30 - 60 |
| Total (per mole of product) | 225 - 400 |
| Pathway 2: β-Ketoester Route | Molar Mass ( g/mol ) | Quantity (moles) | Estimated Cost (USD/mole) |
| Ethyl 2-Fluoroacetoacetate | 148.12 | 1 | 200 - 350 |
| Cyanoacetamide | 84.08 | 1 | 25 - 50 |
| Base (e.g., Piperidine) | 85.15 | Catalytic | 5 - 15 |
| Total (per mole of product) | 230 - 415 |
Note: Prices are estimates based on bulk chemical supplier listings and are subject to market fluctuations.
Analysis of Economic Factors
| Factor | Pathway 1: Condensation Route | Pathway 2: β-Ketoester Route | Discussion |
| Raw Material Cost | Moderately high | Similar to Pathway 1 | The overall raw material costs for both pathways are comparable, with the fluorinated starting material being the main cost driver in each case. |
| Yield | Reported yields are generally good (70-85%) | Potentially high, but less documented for this specific product. | Pathway 1 is well-optimized, offering reliable and high yields. The yield for Pathway 2 would require experimental validation but is expected to be good based on similar reactions. |
| Energy Consumption | The initial condensation is often performed at low to ambient temperatures to control the exothermic reaction, followed by heating for cyclization. | Reactions of this type are often run at elevated temperatures (reflux) to drive the cyclization. | Pathway 1 may have a slight advantage in terms of energy consumption due to the initial low-temperature phase. |
| Safety & Handling | Use of sodium hydride requires an inert atmosphere and careful handling due to its high reactivity and flammability. Sodium methoxide is also moisture-sensitive and corrosive. | The use of less hazardous bases like piperidine could be an advantage. Ethyl 2-fluoroacetoacetate is a combustible liquid. | Pathway 2 may offer a better safety profile depending on the choice of base. |
| Waste Disposal | Generates salt byproducts from the base and requires aqueous workup, leading to solvent waste streams. | Likely to have a simpler workup with fewer salt byproducts, especially with a catalytic amount of a volatile base. | Pathway 2 has the potential for a more environmentally friendly process with less inorganic waste. |
| Process Complexity | A one-pot, three-component reaction that requires careful control of addition rates and temperature. | A one-pot, two-component reaction that may be operationally simpler. | The reduced number of starting materials in the main reaction of Pathway 2 could simplify process control and automation. |
Experimental Protocols
Protocol for Pathway 1: Condensation Route
-
To a stirred solution of sodium methoxide (1.1 eq) in an anhydrous solvent (e.g., methanol or THF) under an inert atmosphere (nitrogen or argon), add a mixture of ethyl fluoroacetate (1.0 eq) and ethyl formate (1.0 eq) dropwise at a temperature maintained below 30°C.
-
Stir the resulting mixture at room temperature for 2-4 hours.
-
Add cyanoacetamide (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, acidify the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to obtain this compound.
Protocol for Pathway 2: β-Ketoester Route (Proposed)
-
In a round-bottom flask, combine ethyl 2-fluoroacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
Conclusion
The established condensation pathway for the synthesis of this compound remains a robust and high-yielding method, making it a reliable choice for large-scale production. Its primary economic drawback lies in the cost of ethyl fluoroacetate and the handling requirements of strong bases like sodium hydride.
The proposed alternative pathway, utilizing ethyl 2-fluoroacetoacetate, presents a compelling theoretical alternative. While the starting material costs are comparable, this route offers the potential for a simpler, safer, and more environmentally benign process due to the use of a catalytic amount of a weaker base and a potentially less complex waste stream.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, available equipment, and priorities regarding cost, safety, and environmental impact. While Pathway 1 is the proven method, the potential advantages of Pathway 2 warrant further experimental investigation and optimization.
References
- Guo, W. Synthesis of this compound. Hecheng Huaxue2008, 16(4), 489-490.
- Thorpe, J. F.; Ziegler, K. The Thorpe-Ziegler Reaction. Chem. Rev.1929, 6(3), 447-526.
- Hantzsch, A. R. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie1882, 215(1), 1-82.
For researchers and professionals in drug development, the strategic synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 3-Cyano-2,6-dihydroxy-5-fluoropyridine stands out as a pivotal intermediate, primarily in the creation of advanced antibacterial agents. This guide provides an in-depth, comparative analysis of the patented methodologies for its synthesis and subsequent chemical transformations, offering field-proven insights into the causality behind experimental choices and the practical implications of each approach.
Introduction: The Significance of a Fluorinated Pyridine Core
The introduction of a fluorine atom into a pyridine ring dramatically alters its electronic properties, metabolic stability, and binding affinities, making 5-fluoro-substituted pyridines highly sought-after scaffolds in medicinal chemistry. This compound, in its tautomeric pyridone form, serves as a versatile starting material. Its dihydroxy groups offer reactive sites for halogenation, a critical step for subsequent nucleophilic substitutions, while the cyano and fluoro groups are instrumental in tuning the molecule's reactivity and biological activity. The primary application of this compound lies in its role as a precursor to 2,6-dichloro-5-fluoronicotinic acid, a key building block for naphthyridine antibacterial drugs.[1][2]
Comparative Analysis of Patented Synthetic Routes
The synthesis of this compound and its conversion to downstream intermediates are governed by a few key patents that offer distinct strategic approaches. Below, we compare the core methodologies, highlighting their respective advantages and limitations.
Route 1: The Foundational One-Pot Condensation
A foundational patent outlines a one-pot synthesis starting from readily available materials: ethyl fluoroacetate and ethyl formate, which are first condensed in the presence of a base like sodium methoxide to form a sodium enolate.[1] This intermediate is then reacted with cyanoacetamide to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.[1]
Causality of Experimental Choices:
-
Base Selection: Sodium methoxide is a strong, non-nucleophilic base ideal for promoting the initial Claisen condensation between the two esters.
-
One-Pot Approach: This streamlines the process, avoiding the isolation of the potentially unstable sodium enolate, thus improving overall efficiency and yield for industrial-scale production.
-
Acidic Workup: The final addition of acetic acid neutralizes the reaction mixture and precipitates the desired product.[1]
Experimental Protocol: Synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine [1]
-
Charge a reaction vessel with ethyl fluoroacetate, ethyl formate, and a suitable solvent (e.g., toluene).
-
Slowly add sodium methoxide while maintaining the temperature between 35°C and 45°C.
-
Stir the mixture for several hours to ensure complete formation of the sodium enolate.
-
Add a solution of cyanoacetamide in methanol to the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add water and acetic acid to precipitate the product.
-
Cool the suspension and filter to isolate the 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Diagram: Synthetic Pathway of 2,6-dihydroxy-3-cyano-5-fluoropyridine
Caption: One-pot synthesis of the target pyridine derivative.
Chlorination Strategies: A Critical Downstream Transformation
The conversion of the dihydroxy pyridine to its dichloro derivative is a crucial activation step. The patents reveal different approaches to this chlorination, each with significant implications for yield and purity.
The initial patented method for chlorination employs a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1] While effective, this method is acknowledged in a subsequent patent to suffer from the formation of a 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct.[2] This impurity complicates purification and reduces the overall yield of the desired 2,6-dichloro-3-cyano-5-fluoropyridine.[2]
To address the byproduct formation, a later patent introduced a refined process.[3][4] This method first prepares the monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one.[3][4] This salt is then chlorinated using phosphorus oxychloride in the presence of a basic catalyst, such as triethylamine or urea.[3]
Causality and Advantages:
-
Use of the Monosodium Salt: The salt is more stable and easier to handle than the free dihydroxy compound. Its use allows for more controlled reactivity.
-
Catalytic Approach: The addition of a basic catalyst enables the use of significantly lower amounts of the chlorinating agent and proceeds under milder conditions, leading to higher purity and yield.[3] The reaction of the monosodium salt with only phosphorus oxychloride shows no reaction, highlighting the importance of the catalyst.[3]
-
Improved Purity: This method avoids the formation of the trichlorinated byproduct, a significant advantage for pharmaceutical applications where purity is paramount.[2][3]
Data Summary: Comparison of Chlorination Methods
| Feature | Method 1: POCl₃/PCl₅ on Dihydroxy Pyridine[1][2] | Method 2: POCl₃/Catalyst on Monosodium Salt[3][4] |
| Starting Material | 2,6-dihydroxy-3-cyano-5-fluoropyridine | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt |
| Key Reagents | Phosphorus oxychloride, Phosphorus pentachloride | Phosphorus oxychloride, Basic catalyst (e.g., triethylamine) |
| Major Drawback | Formation of 2,4,6-trichloro byproduct | Requires an additional step to form the salt |
| Reported Purity | Lower, contaminated with trichloro derivative | High purity |
| Reported Yield | Mediocre overall yield (40-45% to nicotinic acid)[2] | High yield (e.g., 94% for the salt formation)[3][4] |
Diagram: Chlorination and Hydrolysis Workflow
Caption: Key downstream transformations of the title compound.
Applications in Drug Development: A Gateway to Antibacterials
The primary patented application of this compound is as a key intermediate in the synthesis of naphthyridine antibacterial compounds.[1] The conversion of the dihydroxy pyridine to 2,6-dichloro-5-fluoronicotinic acid is the critical pathway.[1][2] This nicotinic acid derivative is then further elaborated to construct the core of potent antibacterial agents.
The fluoronicotinic acid is a versatile intermediate that can be converted to its acid chloride, which is then reacted with various amines to build the final complex drug molecules. The presence of the fluorine atom at the 5-position and the chlorine atoms at the 2- and 6-positions provide a synthetically flexible template for creating a diverse library of potential drug candidates.
While the primary focus of the patents is on antibacterial agents, the broader class of 3-cyanopyridine derivatives has been investigated for other therapeutic applications, including as potential anticancer agents.[5][6]
Conclusion and Future Outlook
The patented syntheses of this compound and its derivatives illustrate a clear progression towards more efficient, selective, and scalable chemical processes. The initial one-pot condensation provides a solid foundation, while subsequent innovations in the chlorination step have significantly improved the purity and yield of the key dichloro intermediate. For researchers in drug development, understanding the nuances of these synthetic routes is critical for the efficient production of this valuable building block. The evolution of these methods underscores the importance of process optimization in pharmaceutical manufacturing, where purity and yield directly impact the viability of a drug candidate. Future research may focus on developing even more environmentally friendly and cost-effective synthetic strategies, potentially exploring catalytic C-H activation or novel fluorination techniques to further streamline the synthesis of this important fluorinated pyridine.
References
- DE3577704D1, METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES.
- CN102898358A, Preparation method of fluoropyridine compounds, Google P
- EP 0192287 A2, Process for the preparation of fluorin
- US4786733A, Direct fluorination of substituted pyridines, Google P
- EP0333020A2, Process for the preparation of substituted pyridines, Google P
- US5204478A, Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride, Google P
- US6197964B1, Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers, Google P
- United States P
- WO1998043958A1, Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers, Google P
- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine, PubChem,
- This compound, BOC Sciences,
- Synthesis of 3-Cyano-2-fluoropyridines, ResearchG
- 3-cyano pyridine derivatives.
- Various 3-cyano-2-oxopyridine derivatives with potential growth...
- US4225716A, Process for the manufacture of 2,6-dichloropyridine derivatives, Google P
- US3644380A, Preparation of 3-cyanopyridine, Google P
- ( 12 )
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine, MDPI,
Sources
- 1. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 4. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Cyano-2,6-dihydroxy-5-fluoropyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS RN: 113237-18-6). As a compound frequently utilized in pharmaceutical and agrochemical research, its unique chemical structure, incorporating cyano, dihydroxy, and fluoro functional groups on a pyridine ring, necessitates a disposal protocol that is both scientifically sound and rigorously safe. This document is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework to ensure the safe and compliant management of this chemical waste.
Hazard Assessment and Waste Classification
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this assessment.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Given these classifications, any waste containing this compound must be treated as hazardous waste . In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound is not explicitly listed by name, pyridine and its derivatives are often categorized under the waste codes D038 (for toxicity characteristic) and F005 (as a spent non-halogenated solvent if used in that capacity)[2][3]. It is the responsibility of the waste generator to make a final hazardous waste determination in accordance with federal, state, and local regulations.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) and Safety Precautions
Due to its toxicity and irritant properties, stringent adherence to personal protective equipment protocols is mandatory when handling waste containing this compound. The following PPE should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a possibility.
-
Skin Protection: A lab coat and full-length pants are essential. For handling larger quantities of waste or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the potential for skin irritation, double-gloving is a prudent additional measure.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety. Commingling incompatible waste streams can lead to dangerous chemical reactions. The following protocol outlines the correct procedure for the collection of this compound waste.
Step 1: Container Selection Select a waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.
Step 2: Labeling Immediately upon designating a container for this waste stream, affix a hazardous waste label. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic," "Irritant"
-
The date on which waste was first added to the container.
Step 3: Waste Collection Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and any residual solid material, in the designated, labeled container.
Step 4: Segregation from Incompatible Materials Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] Crucially, this waste must be segregated from the following incompatible materials:
-
Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.
-
Strong Acids: Contact with strong acids could potentially lead to the generation of toxic hydrogen cyanide gas.
-
Strong Bases: The reactivity with strong bases should be considered, and segregation is advised.
dot
Caption: Waste Disposal Workflow for this compound.
Disposal Procedures
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[6] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Recommended Disposal Method: Incineration
The preferred method for the ultimate disposal of halogenated and nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners. This method is necessary to ensure the complete destruction of the compound and to manage the potentially hazardous byproducts of combustion.
Causality Behind Incineration: The thermal decomposition of this compound is predicted to be complex. The presence of fluorine, nitrogen, and a cyano group suggests that incineration could produce a range of hazardous gases, including:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.
-
Hydrogen Cyanide (HCN): An extremely toxic gas.
-
Nitrogen Oxides (NOx): Respiratory irritants and precursors to acid rain.
A licensed hazardous waste incineration facility is equipped with specialized flue gas treatment systems (e.g., lime scrubbers) to neutralize acidic gases like HF and NOx, and afterburners to ensure the complete destruction of organic compounds like HCN.
On-Site Treatment (Not Recommended)
Chemical treatment of this waste stream in the laboratory is not recommended due to the unpredictable nature of its reactions and the potential for generating highly toxic byproducts. For instance:
-
Reaction with Strong Acids: Could lead to the liberation of hydrogen cyanide.
-
Reaction with Oxidizing Agents: Could result in a vigorous, potentially explosive reaction.
-
Hydrolysis: While cyanopyridines can be hydrolyzed to their corresponding amides or carboxylic acids under controlled conditions, attempting this as a disposal method in a mixed waste stream is hazardous and not advisable.[7]
Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or if the material is aerosolized.
-
Containment and Cleanup: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the swept material into a labeled hazardous waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all decontamination materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
- Reilly, J. S., Scott, R. W., & Jordan, S. L. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S. Patent and Trademark Office.
- Nakajima, Y., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 231-237.
- National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- National Institutes of Health. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
- St. Olaf College. (n.d.). HW – STOP!! Can You Mix Your Wastes?. Laboratory Safety.
- NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials.
- National Institute for Occupational Safety and Health. (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. DHHS (NIOSH) Publication Number 2004-165.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual.
- Environmental Safety, Sustainability and Risk, University of Southern California. (n.d.). EPA Hazardous Waste Codes.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Giraud, R. J., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1858-1870.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 213990-58-0|this compound, monosodium salt|BLD Pharm [bldpharm.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Handling 3-Cyano-2,6-dihydroxy-5-fluoropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS No. 113237-18-6). The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the Molecule
This compound is a substituted pyridine derivative. Its hazard profile is dictated by the synergistic effects of its functional groups: the pyridine ring, the cyano (-CN) group, the fluoro (-F) group, and the dihydroxy (-OH) groups.
According to the Globally Harmonized System (GHS) classifications available, this compound presents multiple hazards.[1] A breakdown of the risks associated with its structural components underscores the need for stringent safety measures:
-
Acute Toxicity (Oral): The presence of the cyano group suggests potential toxicity if swallowed.[1]
-
Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[1] Halogenated pyridines and other functionalized aromatic systems are known irritants.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1] This is a common hazard for fine chemical powders.
-
General Pyridine Hazards: Pyridine and its derivatives are often volatile and can be absorbed through the skin. They are known for their strong, unpleasant odors and potential for causing nausea, headaches, and dizziness upon inhalation.[2]
Given these factors, all handling procedures must be performed with the assumption that the compound is hazardous and requires comprehensive protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical, risk-based decision. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Situation | Required PPE | Causality & Rationale |
| All Operations | Chemical Splash Goggles & Lab Coat | Goggles: Protect against accidental splashes, which can cause serious eye irritation.[1][2] Lab Coat: Provides a removable barrier to protect skin and personal clothing from contamination.[3][4] |
| Weighing & Transferring Solid | Above, plus Nitrile Gloves (Double-Gloved) & Face Shield | Double-Gloving: Minimizes the risk of exposure from a single glove failure. Nitrile offers good resistance to a range of chemicals.[3] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes or powder dispersal.[5] |
| Handling Solutions & Reagents | Standard PPE, plus Nitrile Gloves | Nitrile Gloves: Protects against skin contact and absorption. Always check for signs of degradation and change gloves immediately if contamination is suspected.[2][3] |
| Potential for Aerosol Generation or Spill | All above, plus appropriate Respiratory Protection (e.g., N95 or half-mask respirator with organic vapor cartridges) | Respirator: Necessary when engineering controls (like a fume hood) may be insufficient to prevent inhalation of powders or aerosols, especially during spill cleanup.[4][6] Use requires prior medical clearance and fit-testing.[4][5] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is paramount. The following protocol breaks down the handling process into discrete, manageable steps, each with its own safety checkpoints.
Step 1: Preparation & Pre-Use Checklist
-
Verify Fume Hood Certification: Ensure the laboratory chemical fume hood has been certified within the last year and is functioning correctly.[4] All operations must be conducted within the hood.[2][3]
-
Locate Emergency Equipment: Confirm the immediate availability and functionality of an emergency eyewash station and safety shower.[4]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible. It should contain absorbent materials like vermiculite or sand.[3][7]
Step 2: Donning PPE & Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use gentle motions to avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the flask containing the compound slowly. Cap the container immediately after use.
Step 3: Post-Handling & Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[3][7]
The following diagram illustrates the mandatory workflow for handling this compound.
Caption: A logical workflow ensures safety from preparation to cleanup.
Spill Management & Disposal Plan
Accidents can happen despite the best precautions.[3] A clear and immediate response plan is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the laboratory.
-
Contain the Spill: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[3] Avoid raising dust.
-
Collection: Carefully transfer the contained material into a sealed, labeled hazardous waste container.[3][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's Environmental Health and Safety (EHS) department.[4]
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated hazardous waste container.[8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizers or acids.[4][8]
-
Disposal: Never pour this chemical or its waste down the drain.[3][8] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[8]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Washington State University.
- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]
- Kanto Chemical Co., Inc.
- Carl ROTH.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
- Canada Safety Training. PPE for Hazardous Chemicals. [Link]
Sources
- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
